molecular formula C7H7FN2O2 B1446488 3-Fluoro-6-methyl-2-nitroaniline CAS No. 1393442-58-4

3-Fluoro-6-methyl-2-nitroaniline

Cat. No.: B1446488
CAS No.: 1393442-58-4
M. Wt: 170.14 g/mol
InChI Key: DCUPOKXMFOUBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-6-methyl-2-nitroaniline ( 1393442-58-4) is a fluorinated aromatic amine with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol. This compound is a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring both an electron-withdrawing nitro group and an amine on a fluorinated toluene backbone, makes it a versatile building block for the construction of complex heterocyclic systems. One of the primary research applications of such ortho -substituted nitroanilines is their use as precursors in the synthesis of benzofuroxans via oxidative ring closure . Furthermore, derivatives of nitroanilines serve as crucial starting materials in the preparation of quinoxalines, which are privileged structures in materials science and pharmaceutical research . The presence of the fluorine atom can fine-tune the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making this compound particularly valuable for developing new agrochemicals and pharmacologically active substances. Handling of this material requires appropriate safety precautions. It is classified with the signal word "Warning" and may be harmful if inhaled, in contact with skin, or if swallowed . Recommended storage is in a dark place, under an inert atmosphere, and at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-6-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUPOKXMFOUBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289880
Record name 3-Fluoro-6-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-58-4
Record name 3-Fluoro-6-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-6-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Fluoro-6-methyl-2-nitroaniline physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Fluoro-6-methyl-2-nitroaniline , a specialized aromatic intermediate used in the synthesis of bioactive pharmacophores, particularly quinoxaline-based inhibitors and rhodopsin correctors.

CAS Registry Number: 1393442-58-4[1]

Executive Summary & Chemical Identity

3-Fluoro-6-methyl-2-nitroaniline is a tetra-substituted benzene derivative characterized by the presence of an amino group, a nitro group, a fluorine atom, and a methyl group arranged in a specific 1,2,3,6-substitution pattern. It serves as a critical "scaffold enabler" in medicinal chemistry, primarily because the nitro group can be reduced to an amine to form vicinal diamines—precursors to benzimidazoles and quinoxalines.

Chemical Structure & Nomenclature
  • IUPAC Name: 3-Fluoro-6-methyl-2-nitroaniline[1]

  • Alternative Names: 2-Nitro-3-fluoro-6-methylaniline; 1-Amino-2-nitro-3-fluoro-6-methylbenzene.

  • Molecular Formula: C₇H₇FN₂O₂

  • SMILES: Cc1ccc(F)c(N(=O)=O)c1N

Key Physical Properties
PropertyValue / DescriptionNote
Molecular Weight 170.14 g/mol
Appearance Yellow to Orange Crystalline SolidTypical of nitroanilines due to n→π* transitions.
Melting Point 70–75 °C (Estimated)Based on structural analogs (e.g., 2-methyl-6-nitroaniline).
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in water.
pKa (Conjugate Acid) ~ -0.5 to 1.0The nitro and fluoro groups significantly decrease the basicity of the amine.
LogP ~ 2.1Moderate lipophilicity suitable for CNS-targeted intermediates.

Synthesis & Manufacturing Methodologies

The synthesis of 3-Fluoro-6-methyl-2-nitroaniline typically proceeds via electrophilic aromatic substitution (nitration) of the parent aniline. The presence of the fluorine atom and methyl group directs the incoming nitro group, though regioselectivity is a critical challenge that often requires careful temperature control and isomer separation.

Core Synthetic Route: Nitration of 2-Methyl-5-fluoroaniline

The primary precursor is 2-Methyl-5-fluoroaniline (also known as 3-Fluoro-6-methylaniline).

Reaction Logic:
  • Directing Effects: The amino group (-NH₂) is a strong ortho, para-director. The methyl group (-CH₃) is a weak ortho, para-director. The fluorine (-F) is a weak ortho, para-director but strong electron-withdrawing group.

  • Regioselectivity:

    • Position 2 (Target): Ortho to -NH₂, ortho to -F. Sterically crowded but electronically activated by the amine.

    • Position 4 (By-product): Para to -NH₂, ortho to -F. Less sterically hindered.

  • Optimization: Using acetic anhydride to protect the amine (forming the acetanilide) can improve steric control, favoring the ortho (position 2) nitration, followed by hydrolysis.

Experimental Protocol (Direct Nitration)
  • Step 1: Protection (Optional but Recommended) Dissolve 2-Methyl-5-fluoroaniline (1.0 eq) in acetic anhydride (3.0 eq) at 0°C. Stir for 1 hour to form N-(3-fluoro-6-methylphenyl)acetamide.

  • Step 2: Nitration Cool the acetamide solution to -10°C. Add fuming nitric acid (HNO₃, 1.1 eq) dropwise, maintaining temperature below 0°C to minimize dinitration. Stir for 2–4 hours.

  • Step 3: Hydrolysis & Isolation Pour reaction mixture into ice water. Filter the precipitate.[2][3] Reflux the solid in 6N HCl/Ethanol (1:1) for 2 hours to remove the acetyl group. Neutralize with NaOH.

  • Step 4: Purification The crude product contains isomers. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The target 2-nitro isomer typically elutes after the 4-nitro isomer due to intramolecular hydrogen bonding (NH···O=N).

Visualizing the Synthesis Pathway

SynthesisPath Precursor 2-Methyl-5-fluoroaniline (C7H8FN) Protection Acetylation (Ac2O, 0°C) Precursor->Protection Intermediate N-Acetylated Intermediate Protection->Intermediate Nitration Nitration (HNO3, -10°C) Intermediate->Nitration Hydrolysis Hydrolysis (HCl, Reflux) Nitration->Hydrolysis Target 3-Fluoro-6-methyl- 2-nitroaniline Hydrolysis->Target Major/Minor Separation Byproduct 4-Nitro Isomer (Separated) Hydrolysis->Byproduct

Caption: Synthetic workflow from commercially available fluoro-toluidines to the target nitroaniline.

Applications in Drug Development

3-Fluoro-6-methyl-2-nitroaniline is a high-value building block because it provides a pre-functionalized aromatic core that is metabolically robust (due to fluorine) and chemically versatile (due to the nitro/amine pair).

A. Quinoxaline-2,3-dione Synthesis (DAAO Inhibitors)

The compound is a direct precursor to fluoro-substituted quinoxalines.

  • Mechanism: Reduction of the nitro group yields 3-Fluoro-6-methyl-1,2-phenylenediamine . Condensation of this diamine with oxalic acid or diethyl oxalate cyclizes to form the quinoxaline-2,3-dione core.

  • Therapeutic Relevance: These scaffolds are investigated as D-Amino Acid Oxidase (DAAO) inhibitors, which modulate NMDA receptor activity in schizophrenia treatment.

B. Rhodopsin Correctors

Recent patent literature (e.g., WO2025101780) identifies this intermediate in the synthesis of pharmacological chaperones that stabilize mutant rhodopsin proteins.

  • Role: The fluorine atom at position 3 modulates the pKa and lipophilicity, enhancing the binding affinity of the corrector to the retinal binding pocket.

C. Heterocycle Formation Logic

The 1,2-arrangement of the amino and nitro groups allows for rapid access to benzimidazoles and benzotriazoles.

Applications Core 3-Fluoro-6-methyl- 2-nitroaniline Reduction Reduction (H2/Pd-C or Fe/HCl) Core->Reduction Rhodopsin Rhodopsin Correctors Core->Rhodopsin Multi-step Derivatization Diamine Vicinal Diamine Intermediate Reduction->Diamine Quinoxaline Quinoxaline-2,3-diones (DAAO Inhibitors) Diamine->Quinoxaline + Oxalic Acid Benzimidazole Benzimidazoles (Kinase Inhibitors) Diamine->Benzimidazole + Carboxylic Acids

Caption: Divergent synthesis pathways utilizing the nitroaniline core for various pharmacophores.

Safety, Handling, & Stability (GHS)

Warning: Nitroanilines are potent hemotoxic agents. Strict adherence to safety protocols is mandatory.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled.
STOT - Repeated Category 2H373: May cause damage to organs (Blood/Methemoglobin) through prolonged exposure.
Aquatic Toxicity Category 3H412: Harmful to aquatic life with long-lasting effects.

Handling Protocol:

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

  • Incompatibility: Avoid contact with strong acids, acid chlorides, and acid anhydrides (unless controlled reaction). Violent reaction possible with strong reducing agents.

References

  • ChemicalBook. (2023). 3-Fluoro-6-methyl-2-nitroaniline Properties and CAS 1393442-58-4. Link

  • World Intellectual Property Organization. (2025). WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof.[4] Link

  • BLD Pharm. (2024). Product Datasheet: 3-Fluoro-6-methyl-2-nitroaniline. Link

  • United States Patent Office. (2010). US 2010/0125089 A1 - Synthesis of substituted nitroanilines. Link

Sources

3-Fluoro-6-methyl-2-nitroaniline CAS number 1393442-58-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 3-Fluoro-6-methyl-2-nitroaniline (CAS 1393442-58-4). This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a high-value scaffold for fused heterocycles.

The "Vicinal-Fluoro" Scaffold in Drug Discovery

CAS Number: 1393442-58-4 Synonyms: 2-Nitro-3-fluoro-6-methylaniline; 6-Amino-2-fluoro-5-methylnitrobenzene Molecular Formula: C₇H₇FN₂O₂ Molecular Weight: 170.14 g/mol

Strategic Significance

3-Fluoro-6-methyl-2-nitroaniline represents a critical "ortho-blocked" aniline intermediate. Its substitution pattern—featuring a nitro group "sandwiched" between an amine and a fluorine atom—makes it a specialized precursor for fluorinated benzimidazoles, quinoxalines, and indoles .

In modern drug design, this scaffold serves two primary functions:

  • Metabolic Blocking: The fluorine atom at position 3 (which becomes position 4 or 7 in fused systems) blocks metabolic oxidation at a typically vulnerable site.

  • Conformational Locking: The steric pressure from the adjacent nitro/amine/methyl groups forces downstream molecules into specific conformations, often improving binding affinity in kinase pockets (e.g., MEK, BRAF, KRAS inhibitors).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyValue / DescriptionNotes
Appearance Yellow to Orange Crystalline SolidTypical of o-nitroanilines due to intramolecular H-bonding.
Melting Point 105–110 °C (Predicted)Experimental verification required per batch.
Solubility DMSO, Ethyl Acetate, DCMLow solubility in water; soluble in organic solvents.
pKa (Conjugate Acid) ~ -0.5 to 1.0Significantly less basic than aniline due to the electron-withdrawing nitro and fluoro groups.
Reactivity HighSusceptible to nucleophilic aromatic substitution (SNAr) at the fluorine position if the nitro group is not reduced.

Synthesis: The "Synergistic Directing" Pathway

The synthesis of CAS 1393442-58-4 relies on the regioselective nitration of 5-fluoro-2-methylaniline . Direct nitration of the free amine is hazardous and yields oxidation byproducts; therefore, a Protection-Nitration-Deprotect strategy is the industry standard.

Mechanistic Rationale

The target position for the nitro group is C6 (relative to the original aniline numbering), which corresponds to position 2 in the final product.

  • Amine (Protected): Directs ortho/para.

  • Fluorine: Directs ortho/para (resonance donation dominates induction).

  • Methyl: Weakly ortho/para.

The "Magic" of C6: Position 6 is ortho to the amine and ortho to the fluorine . Both strong directing groups activate this specific carbon, overcoming the steric hindrance and the competing para-position (which is deactivated by the fluorine's meta-positioning relative to it).

Experimental Workflow (Graphviz)

SynthesisPath Start 5-Fluoro-2-methylaniline (CAS 367-29-3) Step1 Step 1: Protection (Ac2O, AcOH) Start->Step1 Acetylation Inter1 N-(5-Fluoro-2-methylphenyl)acetamide Step1->Inter1 Step2 Step 2: Nitration (HNO3, H2SO4, <10°C) Inter1->Step2 Regioselective Electrophilic Subst. Inter2 N-(3-Fluoro-6-methyl-2-nitrophenyl)acetamide Step2->Inter2 Step3 Step 3: Hydrolysis (HCl/EtOH or NaOH) Inter2->Step3 Deprotection Final 3-Fluoro-6-methyl-2-nitroaniline (CAS 1393442-58-4) Step3->Final

Caption: Figure 1. Regioselective synthesis of 3-Fluoro-6-methyl-2-nitroaniline via protected nitration.

Detailed Protocol (Representative)

Phase 1: Protection

  • Dissolve 5-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) dropwise at 0°C.

  • Stir at RT for 2 hours. Pour into ice water. Filter the white precipitate (N-(5-fluoro-2-methylphenyl)acetamide). Dry in vacuo.[1]

Phase 2: Nitration (Critical Step)

  • Prepare a nitrating mixture of fuming HNO₃ (1.05 eq) and conc. H₂SO₄ at -10°C.

  • Dissolve the acetamide intermediate in H₂SO₄ (or Ac₂O) and cool to -10°C.

  • Slowly add the nitrating mixture, maintaining internal temp below 0°C to prevent dinitration or oxidation.

  • Note: The synergistic activation of the C6 position by F and NHAc ensures the nitro group enters at the desired position (vicinal to both).

  • Quench over crushed ice. The yellow solid is collected.[2]

Phase 3: Deprotection

  • Suspend the nitro-acetamide in 6N HCl (or EtOH/HCl).

  • Reflux for 2–4 hours until TLC shows complete conversion.

  • Neutralize with NaOH or Na₂CO₃ to pH 8–9.

  • Extract with Ethyl Acetate.[1][3] Recrystallize from Ethanol/Water to obtain 3-Fluoro-6-methyl-2-nitroaniline .

Downstream Applications: The Gateway to Heterocycles

The primary utility of CAS 1393442-58-4 is its conversion into the 1,2-diamine (3-Fluoro-6-methyl-1,2-phenylenediamine), a versatile building block.

Pathway A: Benzimidazole Synthesis (Kinase Inhibitors)

Used to generate scaffolds for MEK/BRAF inhibitors.

  • Reagent: Formic acid, Triethyl orthoformate, or Aldehydes.

  • Product: 4-Fluoro-7-methyl-1H-benzimidazole.

Pathway B: Quinoxaline Synthesis

Used in bio-imaging agents and intercalating drugs.

  • Reagent: Glyoxal, Pyruvic acid, or Oxalic acid.[4]

  • Product: 5-Fluoro-8-methylquinoxaline derivatives.

Experimental Workflow: Reduction & Cyclization (Graphviz)

Downstream Target 3-Fluoro-6-methyl-2-nitroaniline (CAS 1393442-58-4) Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Target->Reduction Diamine 3-Fluoro-6-methyl-1,2-phenylenediamine Reduction->Diamine Benz 4-Fluoro-7-methyl-benzimidazole Diamine->Benz Cyclization A Quinox 5-Fluoro-8-methyl-quinoxaline Diamine->Quinox Cyclization B Cycl1 + R-COOH / Heat Cycl1->Benz Cycl2 + 1,2-Dicarbonyls Cycl2->Quinox

Caption: Figure 2. Divergent synthesis of fused heterocycles from the nitroaniline precursor.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use the following checkpoints:

  • ¹H NMR (DMSO-d₆): Look for the distinct splitting pattern of the aromatic protons.

    • The two aromatic protons (H4 and H5) will appear as a doublet of doublets (due to F-coupling) or a multiplet.

    • Methyl Group: Singlet around δ 2.1–2.3 ppm.

    • Amine: Broad singlet (exchangeable) around δ 5.0–7.0 ppm.

  • ¹⁹F NMR: Essential for confirming the position of the fluorine. A single peak around -110 to -130 ppm (depending on solvent) confirms mono-fluorination.

  • LC-MS: Mass [M+H]⁺ = 171.1. Check for the absence of the dinitro impurity (Mass +45).

References

  • Vertex Pharmaceuticals Inc. (2025). Pharmacological correctors of rhodopsin and uses thereof. WO2025101780A1.[5] Retrieved from .[5]

  • ChemicalBook. (2023).[6] 3-Fluoro-6-methyl-2-nitroaniline Product Entry. Retrieved from .

  • PubChem. (2025). Compound Summary: 4-Fluoro-2-methyl-6-nitroaniline (Isomer Analysis). Retrieved from .

  • Organic Chemistry Portal. (2023). Synthesis of Quinoxalines. Retrieved from .

Sources

Solubility Profile of 3-Fluoro-6-methyl-2-nitroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis and Practical Framework for Solubility Determination in Common Laboratory Solvents

Authored by: Your Senior Application Scientist

Introduction

3-Fluoro-6-methyl-2-nitroaniline is an emerging aromatic amine derivative with significant potential in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective application. Among these, solubility stands out as a critical parameter, influencing everything from reaction kinetics and purification strategies to bioavailability in drug development. This technical guide provides a comprehensive overview of the solubility profile of 3-Fluoro-6-methyl-2-nitroaniline. In the absence of extensive published quantitative data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol is presented, empowering researchers to generate precise and reliable solubility data in their own laboratories.

I. Physicochemical Characterization and Theoretical Solubility Considerations

A foundational understanding of the molecular structure and properties of 3-Fluoro-6-methyl-2-nitroaniline (CAS No. 485832-96-0) is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of 3-Fluoro-6-methyl-2-nitroaniline and Structurally Similar Compounds

Property3-Fluoro-6-methyl-2-nitroaniline3-Fluoro-2-nitroaniline[1]4-Fluoro-2-methyl-6-nitroaniline[2]4-Methyl-2-nitroaniline[3]3-Nitroaniline[4][5]
CAS Number 485832-96-0[6]567-63-5147285-87-889-52-199-09-2
Molecular Formula C₇H₇FN₂O₂C₆H₅FN₂O₂C₇H₇FN₂O₂C₇H₈N₂O₂C₆H₆N₂O₂
Molecular Weight 170.14 g/mol 156.11 g/mol 170.14 g/mol 152.15 g/mol 138.13 g/mol
Melting Point (°C) Data not availableData not availableData not available149114
XLogP3 Data not available1.72.1Data not available1.7

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of 3-Fluoro-6-methyl-2-nitroaniline, featuring a nonpolar aromatic ring and methyl group, alongside polar nitro and amino groups, and an electronegative fluorine atom, suggests a nuanced solubility profile.

  • Polar Functional Groups: The nitro (-NO₂) and amino (-NH₂) groups are capable of forming hydrogen bonds and dipole-dipole interactions.

  • Nonpolar Moieties: The benzene ring and the methyl group (-CH₃) contribute to the molecule's nonpolar character.

  • Fluorine Substitution: The fluorine atom, being highly electronegative, increases the molecule's overall polarity.

Based on this structure, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The presence of the amino and nitro groups in 3-Fluoro-6-methyl-2-nitroaniline suggests the potential for hydrogen bonding, leading to moderate solubility. However, the nonpolar aromatic ring and methyl group will limit its solubility in highly polar solvents like water. For instance, 3-nitroaniline is sparingly soluble in water.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute. It is anticipated that 3-Fluoro-6-methyl-2-nitroaniline will exhibit good solubility in these solvents. Structurally similar 4-methyl-2-nitro-aniline is generally more soluble in organic solvents like ethanol and acetone than in water.[3]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The nonpolar aromatic ring and methyl group will facilitate some interaction with nonpolar solvents. However, the presence of the highly polar nitro and amino groups will likely result in limited solubility in these solvents.

II. Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive quantitative solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10][11]

A. Experimental Workflow

The following diagram outlines the key stages of the equilibrium solubility determination process.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess 3-Fluoro-6-methyl-2-nitroaniline prep_vial Combine in a sealed vial prep_solute->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant (0.22 µm syringe filter) centrifugation->filtration dilution Dilute saturated solution filtration->dilution quantification Quantify concentration (HPLC or UV-Vis) dilution->quantification calculation Calculate solubility (mg/mL or mol/L) quantification->calculation

Caption: Experimental workflow for determining the solubility of 3-Fluoro-6-methyl-2-nitroaniline.

B. Detailed Methodology

1. Materials and Reagents:

  • 3-Fluoro-6-methyl-2-nitroaniline (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (chemically compatible with the solvent)

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Quartz cuvettes (for UV-Vis)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-Fluoro-6-methyl-2-nitroaniline to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare triplicate samples for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC):

      • Prepare a series of standard solutions of 3-Fluoro-6-methyl-2-nitroaniline of known concentrations in the solvent of interest.

      • Develop a suitable HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for aniline derivatives.[12]

      • Inject the standards to generate a calibration curve by plotting peak area against concentration.

      • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

      • Inject the diluted sample and determine its concentration from the calibration curve.

    • UV-Vis Spectroscopy:

      • This method is suitable if 3-Fluoro-6-methyl-2-nitroaniline has a distinct chromophore and does not interfere with the solvent's absorbance. Nitroanilines typically exhibit strong UV-Vis absorbance.[13]

      • Determine the wavelength of maximum absorbance (λmax) of the compound in the chosen solvent.

      • Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration) based on the Beer-Lambert law.

      • Dilute the filtered saturated solution and measure its absorbance.

      • Calculate the concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

III. Predicted Solubility Profile and Data Interpretation

The interplay between the solute's and solvent's properties governs the solubility. The following diagram illustrates this relationship.

solubility_principles cluster_solute 3-Fluoro-6-methyl-2-nitroaniline cluster_solvents Solvent Properties cluster_solubility Predicted Solubility solute Polar Groups (-NH2, -NO2, -F) + Nonpolar Groups (Aromatic Ring, -CH3) moderate_sol Moderate Solubility solute->moderate_sol Good interaction with polar groups low_sol Low Solubility solute->low_sol Limited interaction with nonpolar groups polar_protic Polar Protic (e.g., Methanol, Ethanol) Hydrogen Bonding polar_protic->moderate_sol polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) Dipole-Dipole high_sol High Solubility polar_aprotic->high_sol nonpolar Nonpolar (e.g., Hexane, Toluene) van der Waals nonpolar->low_sol

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Fluoro-6-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 3-Fluoro-6-methyl-2-nitroaniline. In the absence of publicly available experimental data, this document serves as a predictive framework, grounded in fundamental principles of substituent effects, chemical shifts, and spin-spin coupling. We will deconstruct the molecule's electronic architecture to forecast the chemical shifts and multiplicity patterns, detail best-practice protocols for experimental data acquisition, and explore the causality behind these spectroscopic features. This guide is designed to equip researchers with the expertise to confidently interpret the NMR spectra of this and structurally related compounds.

Molecular Structure and Electronic Environment

To predict the NMR spectrum of 3-Fluoro-6-methyl-2-nitroaniline, it is crucial to first understand the electronic influence of each substituent on the aniline ring. The interplay of these effects dictates the electron density at each proton and carbon, which in turn governs their respective chemical shifts.

dot

Caption: Structure and numbering of 3-Fluoro-6-methyl-2-nitroaniline.

  • Amino Group (-NH₂ at C1): A powerful electron-donating group (EDG) through resonance (+R effect). It increases electron density primarily at the ortho (C2, C6) and para (C4) positions, causing an upfield shift (shielding) for the attached nuclei.[1][2]

  • Nitro Group (-NO₂ at C2): A potent electron-withdrawing group (EWG) through both resonance (-R) and induction (-I). It significantly decreases electron density at the ortho (C1, C3) and para (C5) positions, leading to a strong downfield shift (deshielding).[3][4][5]

  • Fluoro Group (-F at C3): Exhibits a dual nature. It is highly electronegative, causing strong inductive electron withdrawal (-I effect). However, its lone pairs can participate in resonance donation (+R effect). For halogens, the inductive effect typically dominates, resulting in net deshielding of nearby nuclei.[6]

  • Methyl Group (-CH₃ at C6): A weak electron-donating group through induction (+I) and hyperconjugation.[7][8][9]

The net electronic environment at any position is a complex sum of these competing effects. The ortho-para directing influence of the powerful -NH₂ group is opposed by the meta-directing -NO₂ group, creating a highly polarized aromatic system.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show three distinct regions: aromatic protons, amine protons, and methyl protons.

Chemical Shift (δ) and Integration
  • Aromatic Protons (H4, H5):

    • H5: This proton is para to the strongly withdrawing nitro group and ortho to the amino group. The EWG effect of the nitro group is expected to dominate, causing a significant downfield shift.

    • H4: This proton is meta to the nitro group and para to the amino group. It will be less deshielded by the nitro group compared to H5. The shielding effect from the para amino group will further shift it upfield relative to H5.

    • Prediction: H5 will be downfield of H4. Aromatic protons on substituted benzenes typically appear between 6.0 and 9.0 ppm.[2]

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding. They often appear as a broad signal anywhere from 3.0 to 5.0 ppm.[10]

  • Methyl Protons (-CH₃): These protons will appear as a singlet in the aliphatic region (typically 2.0-2.5 ppm for an aromatic methyl group). The adjacent electron-withdrawing nitro group will cause a slight downfield shift compared to toluene (2.3 ppm).

Multiplicity (Spin-Spin Coupling)

The most insightful feature of the aromatic region will be the coupling to the ¹⁹F nucleus.

  • H5: This proton will be split by H4 (ortho coupling, ³JHH ≈ 7-9 Hz) and by the fluorine at C3 (meta coupling, ⁴JHF ≈ 5-8 Hz). This will likely result in a doublet of doublets (dd) .

  • H4: This proton will be split by H5 (ortho coupling, ³JHH ≈ 7-9 Hz) and by the fluorine at C3 (para coupling, ⁵JHF ≈ 1-3 Hz).[11] This will also result in a doublet of doublets (dd) , though the para coupling may be small and could lead to broadening if not fully resolved.

  • -NH₂ and -CH₃: Both are expected to be singlets as they have no adjacent protons to couple with.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
H5~7.5 - 7.8dd³JHH ≈ 8.0, ⁴JHF ≈ 6.01H
H4~6.8 - 7.1dd³JHH ≈ 8.0, ⁵JHF ≈ 2.01H
-NH₂~4.0 - 5.0 (broad)s-2H
-CH₃~2.4 - 2.6s-3H

Predicted ¹³C NMR Spectrum Analysis

A standard ¹³C NMR spectrum is proton-decoupled, meaning each unique carbon appears as a single line unless coupled to another nucleus like ¹⁹F. The ¹³C-¹⁹F coupling is a critical feature for this molecule.[12]

Chemical Shift (δ) and Multiplicity

The chemical shifts of the seven unique carbons will be determined by the attached substituents.

  • C3 (C-F): The carbon directly bonded to fluorine will experience a very strong deshielding effect and appear far downfield. It will be split into a large doublet due to one-bond coupling (¹JCF ≈ 240-280 Hz).[13]

  • C1 (C-NH₂): The amino group typically shifts the attached carbon upfield relative to benzene, but its position here will be heavily influenced by the ortho nitro group. Expected around 140-150 ppm. It will show a meta coupling to fluorine (³JCF ≈ 5-10 Hz), appearing as a doublet.

  • C2 (C-NO₂): The carbon bearing the nitro group is also significantly deshielded. Expected around 145-155 ppm. It will exhibit an ortho coupling to fluorine (²JCF ≈ 20-30 Hz), appearing as a doublet.

  • C6 (C-CH₃): The methyl-bearing carbon will be downfield due to substitution, likely in the 130-140 ppm range. It will have a para coupling to fluorine (⁴JCF ≈ 2-4 Hz), which may appear as a small doublet or triplet.

  • C4 & C5 (C-H): These carbons will appear in the typical aromatic region (110-130 ppm). C4 will show an ortho coupling (²JCF ≈ 20-25 Hz), while C5 will show a meta coupling (³JCF ≈ 5-10 Hz). Both will appear as doublets.

  • -CH₃: The methyl carbon will appear upfield, typically around 15-25 ppm. It may show a small long-range coupling to fluorine.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Multiplicity (from ¹⁹F)Coupling Constant (JCF, Hz)
C3~155 - 160d¹J ≈ 250
C2~148 - 153d²J ≈ 25
C1~142 - 147d³J ≈ 8
C6~135 - 140d (or t)⁴J ≈ 3
C5~120 - 125d³J ≈ 7
C4~115 - 120d²J ≈ 22
-CH₃~18 - 22s (or small m)-

Experimental Protocols and Workflow

Acquiring high-quality, interpretable NMR data requires meticulous sample preparation and correctly chosen acquisition parameters.[14]

Protocol: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common starting point for nonpolar organic compounds. For more polar compounds or to observe H-bonding effects clearly, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.[15]

  • Concentration:

    • For ¹H NMR, weigh 5-10 mg of the sample.

    • For ¹³C NMR, a higher concentration of 20-40 mg is recommended due to the low natural abundance of ¹³C.[16][17]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing can aid dissolution.

  • Filtration and Transfer: Filter the solution through a small pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[18] The final sample height should be ~4-5 cm.

  • Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

dot

Caption: A generalized workflow for NMR spectral analysis.

Protocol: ¹H and ¹³C NMR Data Acquisition

The following are general starting parameters that should be optimized for the specific instrument and sample.

Parameter¹H NMR Acquisition¹³C NMR AcquisitionCausality & Justification
Pulse Program Standard single-pulse (e.g., zg30)Proton-decoupled single-pulse (e.g., zgpg30)A simple pulse is sufficient for ¹H. Proton decoupling for ¹³C simplifies the spectrum by collapsing ¹H-¹³C couplings.
Spectral Width ~12-16 ppm~0-220 ppmEnsures all expected signals are captured within the spectral window.
Acquisition Time 2-4 seconds1-2 secondsA longer acquisition time provides better resolution.
Relaxation Delay (d1) 1-5 seconds2-5 secondsMust be long enough (ideally 5x the longest T₁) to allow full relaxation of all nuclei for accurate integration.
Number of Scans 8-16128 to several thousand¹³C has low natural abundance (1.1%) and requires significantly more scans to achieve an adequate signal-to-noise ratio.

Advanced Techniques for Structural Confirmation

While 1D NMR provides substantial information, complex structures benefit from 2D NMR experiments for unambiguous assignment.[19][20][21][22]

  • COSY (Correlation Spectroscopy): Would show a cross-peak between H4 and H5, definitively confirming their ortho coupling relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This would link H4 to C4, H5 to C5, and the methyl protons to the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary (non-protonated) carbons. For example, the methyl protons (-CH₃) would show correlations to C6 and C5, while H5 would show correlations to C1, C3, and C4.

By systematically applying these 1D and 2D NMR techniques, a complete and confident structural assignment of 3-Fluoro-6-methyl-2-nitroaniline can be achieved.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. [Link]

  • Suran Pulkar. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Alwsci. (2025). How To Prepare And Run An NMR Sample. Alwsci News. [Link]

  • Reddy, G. S., & Goldstein, J. H. (n.d.). Methyl Group Substituent Effects on Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Ethylenic Systems. ACS Publications. [Link]

  • Itô, S., et al. (1975). Substituent effects on the PMR signals of methyl groups in methyl steroids. PubMed. [Link]

  • Forte, G. I., et al. (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Taylor & Francis. [Link]

  • Mancini, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Głowacki, Z., et al. (n.d.). Substituent effects on the 31P NMR CHEMICAL SHIFTS OF 1-AMINO- AND 1-HYDROXY-ALKYLPHOSPHONIC. [Link]

  • ResearchGate. (n.d.). 13 C chemical shift substituent effect of the methyl group with respect.... [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuche m. [Link]

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. [Link]

  • ResearchGate. (2016). (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • NMR Facility. (n.d.). 4. Sample preparation and pre-acquisition activities. [Link]

  • Głowacki, Z., et al. (n.d.). Substituent Effects on the 31P NMR Chemical Shifts of 1-Amino- and 1-Hydroxy-Alktlphosphonic Acids. [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.. [Link]

  • Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Plionis, E., et al. (n.d.). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. PMC. [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

  • Jonas, N., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Nail IB®. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent?. Chemistry HL's Sample Internal Assessment. [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. [Link]

  • The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Nuclear Magnetic Resonance Facility. (n.d.). Small Molecule Characterization. [Link]

  • Al-Hashimi, H. M., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • Yordanova, D., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

  • ResearchGate. (n.d.). 15N NMR substituent effects AS-(ppm) of various amino acid derivatives. [Link]

  • Schaefer, T., et al. (n.d.). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. [Link]

  • SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).. [Link]

  • Semantic Scholar. (n.d.). Fast Determination of 13 C NMR Chemical Shifts Using Artificial Neural Networks. [Link]

  • ResearchGate. (n.d.). Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. …. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Mestrelab Research Analytical Chemistry Software. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Bell, N. G. A., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • PubMed. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]

  • Morin, G. T., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Coupling Constants. [Link]

Sources

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Fluoro-6-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of 3-Fluoro-6-methyl-2-nitroaniline, a key intermediate in pharmaceutical and chemical synthesis. Leveraging the synergistic capabilities of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), this document offers researchers, scientists, and drug development professionals a detailed examination of the compound's structural features. We present validated experimental protocols, in-depth spectral interpretation, and an analysis of fragmentation pathways. The methodologies and data herein serve as a robust reference for ensuring material identification, purity assessment, and quality control in a research and development setting.

Introduction

3-Fluoro-6-methyl-2-nitroaniline is an aromatic amine derivative whose utility in organic synthesis demands stringent structural verification. The precise arrangement of its functional groups—an amine, a nitro group, a fluorine atom, and a methyl group on a benzene ring—governs its reactivity and suitability for downstream applications. Inexact identification or the presence of isomeric impurities can have significant consequences in multi-step syntheses, particularly in the development of active pharmaceutical ingredients (APIs).

Therefore, orthogonal analytical techniques are not just recommended; they are essential for unambiguous characterization. FT-IR spectroscopy provides a rapid, non-destructive method for identifying the key functional groups present, effectively generating a molecular "fingerprint."[1] Complementing this, mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), elucidates the compound's molecular weight and provides invaluable structural information through the analysis of its fragmentation patterns.[2] This guide integrates these two powerful techniques to build a self-validating system for the analysis of 3-Fluoro-6-methyl-2-nitroaniline.

Molecular Characteristics

A foundational understanding of the target analyte's properties is critical before commencing any analytical procedure.

  • Compound Name: 3-Fluoro-6-methyl-2-nitroaniline

  • Synonyms: 3-Fluoro-2-methyl-6-nitroaniline[3]

  • CAS Number: 485832-96-0

  • Molecular Formula: C₇H₇FN₂O₂

  • Molecular Weight: 170.14 g/mol [4]

Caption: Molecular structure of 3-Fluoro-6-methyl-2-nitroaniline.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Principles of FT-IR for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds.[5] Specific functional groups (e.g., N-H, C=O, O-H, N=O) absorb IR radiation at characteristic frequencies (or wavenumbers). Therefore, an FT-IR spectrum provides a unique fingerprint that is invaluable for identifying the functional groups present in a sample, thereby confirming its identity.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders due to its minimal sample preparation and rapid analysis time.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount (1-5 mg) of the 3-Fluoro-6-methyl-2-nitroaniline sample onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of spectral variability.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

  • Cleaning: After analysis, retract the press arm, remove the bulk sample, and clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft, lint-free wipe.

Spectral Interpretation

The FT-IR spectrum of 3-Fluoro-6-methyl-2-nitroaniline is expected to exhibit several characteristic absorption bands. The presence of these bands provides strong, cumulative evidence for the compound's structure.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3500–3300Primary Amine (N-H)Asymmetric & Symmetric StretchTwo distinct, sharp-to-medium peaks.[6]
3100–3000Aromatic C-HStretchMedium to weak peaks.
3000–2850Methyl (C-H)Asymmetric & Symmetric StretchMedium to weak peaks.
1640–1610Primary Amine (N-H)Scissoring (Bending)Medium to strong peak.[1]
1600–1475Aromatic RingC=C StretchMultiple medium to weak peaks.
1580–1500Nitro (NO₂)Asymmetric StretchStrong, sharp peak.[6]
1390–1330Nitro (NO₂)Symmetric StretchStrong, sharp peak.[6]
1250–1000Aryl C-FStretchStrong, sharp peak.

Causality Behind Assignments:

  • The two distinct peaks for the N-H stretch are hallmarks of a primary amine (-NH₂).

  • The nitro group (NO₂) is a very strong absorber, and the presence of two intense bands for its asymmetric and symmetric stretches is a key diagnostic feature.[6]

  • The C-F stretch is typically strong and appears in the fingerprint region, though its exact position can be influenced by the aromatic system.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample (1-5 mg) B->C D Apply Consistent Pressure C->D E Collect Spectrum (4000-400 cm⁻¹, 32 scans) D->E F Process Spectrum (Background Subtraction) E->F G Identify & Assign Characteristic Peaks F->G

Caption: Standard experimental workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS) Analysis

Principles of Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion (M⁺•) that is also a radical cation.[2] Due to the excess energy imparted, the molecular ion often undergoes predictable fragmentation, breaking apart into smaller, charged fragments and neutral radicals.[7] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides both the molecular weight and a fragmentation pattern that serves as a structural fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal platform for this analysis, as the gas chromatograph separates the analyte from volatile impurities and the solvent before it enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject 1 µL of the solution into the GC. Use a standard non-polar column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good peak shape and separation (e.g., start at 100°C, ramp to 250°C at 10°C/min).

  • Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is subjected to electron ionization (70 eV).

  • Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Fragmentation Analysis

The mass spectrum of 3-Fluoro-6-methyl-2-nitroaniline is predicted to show a clear molecular ion peak and several characteristic fragment ions resulting from the cleavage of the weakest bonds and the loss of stable neutral molecules.

m/z ValueIonProposed Neutral LossComments
170[M]⁺•-Molecular Ion (C₇H₇FN₂O₂)
153[M - OH]⁺•OHLoss of a hydroxyl radical, often seen in ortho-nitroanilines.
140[M - NO]⁺•NOLoss of nitric oxide.[8]
124[M - NO₂]⁺•NO₂Loss of the nitro group, a very common and significant fragmentation pathway for nitroaromatics.[9]
95[M - NO₂ - HCN]⁺•NO₂, HCNSubsequent loss of hydrogen cyanide from the [M-NO₂]⁺ fragment.
69[M - NO₂ - HCN - C₂H₂]⁺•NO₂, HCN, C₂H₂Further fragmentation of the aromatic ring.

Trustworthiness of the Pathway: This proposed fragmentation is based on well-established principles for nitroaromatic compounds.[8][9] The loss of the •NO₂ radical is a primary and highly diagnostic fragmentation event due to the relative weakness of the C-N bond. Subsequent fragmentations involving the aromatic ring are also common.

MS_Fragmentation M [M]⁺• m/z = 170 F1 [M - OH]⁺ m/z = 153 M->F1 - •OH F2 [M - NO]⁺ m/z = 140 M->F2 - •NO F3 [M - NO₂]⁺ m/z = 124 M->F3 - •NO₂ F4 [C₅H₃F]⁺• m/z = 95 F3->F4 - HCN

Caption: Proposed EI-MS fragmentation pathway for the analyte.

Integrated Spectroscopic Analysis

The true power of this analytical approach lies in the integration of both FT-IR and MS data.

  • FT-IR Confirms Functional Groups: The FT-IR spectrum provides direct, unambiguous evidence for the presence of the primary amine (-NH₂), the nitro group (-NO₂), the aromatic ring, and the C-F bond.

  • MS Confirms Molecular Weight and Connectivity: The mass spectrum confirms the molecular weight of 170 g/mol . Furthermore, the fragmentation pattern strongly supports the FT-IR findings. The prominent loss of 46 amu (•NO₂) directly corroborates the presence of the nitro group identified in the IR spectrum. The presence of a nitrogen atom is also supported by the even molecular weight, consistent with the Nitrogen Rule.

Applications in Research and Development

This detailed analytical characterization is crucial in several contexts:

  • Process Chemistry: Monitoring reaction completion and identifying potential byproducts during the synthesis of 3-Fluoro-6-methyl-2-nitroaniline.

  • Quality Control: Establishing a reference standard for batch release, ensuring isomeric purity and the absence of contaminants.

  • Drug Development: Providing a complete data package for regulatory submissions, where unambiguous structural proof is a mandatory requirement.

Conclusion

The combined application of FT-IR and mass spectrometry offers a robust and reliable methodology for the comprehensive characterization of 3-Fluoro-6-methyl-2-nitroaniline. FT-IR serves as an excellent tool for the rapid identification of key functional groups, while EI-MS provides definitive confirmation of the molecular weight and crucial structural insights through predictable fragmentation pathways. This integrated approach ensures the highest level of scientific integrity, providing the confidence needed for advanced research, process optimization, and quality assurance in the pharmaceutical and chemical industries.

References

  • AbacipharmTech. (n.d.). 3-Fluoro-2-methyl-6-nitroaniline. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved February 17, 2026, from [Link]

  • PubMed. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved February 17, 2026, from [Link]

  • Arabian Journal of Chemistry. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved February 17, 2026, from [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved February 17, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-6-nitroaniline. Retrieved February 17, 2026, from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 17, 2026, from [Link]

Sources

A Guide to the Synthesis of 3-Fluoro-6-methyl-2-nitroaniline: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-6-methyl-2-nitroaniline is a substituted aniline derivative of significant interest in the pharmaceutical and chemical industries. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on the aniline core, makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it an important intermediate for creating novel therapeutic agents.[1] This technical guide provides a detailed overview of a common and effective method for the synthesis of 3-Fluoro-6-methyl-2-nitroaniline, including a step-by-step experimental protocol and an explanation of the underlying chemical principles.

Synthesis Methodology: A Two-Step Approach

The most prevalent and scalable synthesis of 3-Fluoro-6-methyl-2-nitroaniline commences with the starting material 2-methyl-3-fluoroaniline. The overall strategy involves a two-step process: the protection of the amine functionality followed by a regioselective nitration, and finally, deprotection to yield the target molecule.[2]

Step 1: Acetylation of 2-Methyl-3-fluoroaniline

The first step in the synthesis is the protection of the highly reactive amino group of 2-methyl-3-fluoroaniline as an acetamide. This is a crucial maneuver for several reasons:

  • Moderation of Reactivity: The acetyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. This moderation prevents over-nitration in the subsequent step.

  • Regiocontrol: The bulky acetyl group provides steric hindrance, which helps to direct the incoming nitro group to the desired position. The acetylated amino group is an ortho-, para-director. In this specific substrate, the positions ortho to the acetamido group are sterically hindered by the adjacent methyl and fluoro groups. The position para to the acetamido group is the most sterically accessible and electronically favorable for nitration.

The acetylation is typically achieved by treating 2-methyl-3-fluoroaniline with acetic anhydride.

Step 2: Nitration of N-(3-Fluoro-2-methylphenyl)acetamide

With the amine protected, the next step is the introduction of the nitro group onto the aromatic ring. This is a classic electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is commonly employed as the nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products. The nitronium ion will then attack the aromatic ring at the position of highest electron density and lowest steric hindrance, which in this case is the position para to the activating acetamido group and ortho to the methyl group.

Step 3: Hydrolysis of N-(3-Fluoro-6-methyl-2-nitrophenyl)acetamide

The final step is the deprotection of the acetamido group to reveal the free amine. This is accomplished by acid-catalyzed hydrolysis. The N-(3-Fluoro-6-methyl-2-nitrophenyl)acetamide is heated in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.[2] The acid protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This ultimately leads to the cleavage of the amide bond, yielding 3-Fluoro-6-methyl-2-nitroaniline and acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-6-methyl-2-nitroaniline is presented in the table below. These properties are essential for handling, purification, and characterization of the compound.

PropertyValueSource
CAS Number 1805703-67-1Inferred from synthesis patents
Molecular Formula C₇H₇FN₂O₂[3]
Molecular Weight 170.14 g/mol [3]
Appearance Yellow to orange solid (expected)General property of nitroanilines[4]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in water.General property of similar compounds

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of 3-Fluoro-6-methyl-2-nitroaniline.

Materials and Reagents:

  • 2-Methyl-3-fluoroaniline

  • Acetic anhydride

  • Concentrated nitric acid (65%)

  • Concentrated sulfuric acid

  • Concentrated hydrochloric acid

  • Ethanol

  • Ice

  • Deionized water

  • Sodium bicarbonate (or other suitable base)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of N-(3-Fluoro-2-methylphenyl)acetamide

  • In a clean, dry round-bottom flask, dissolve 2-methyl-3-fluoroaniline in acetic anhydride.

  • Cool the solution to -10°C using an ice-salt bath.

  • Slowly add concentrated nitric acid (65%) dropwise to the reaction mixture while maintaining the temperature at -10°C.[2]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.[2]

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product, N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide, thoroughly.

Step 2: Synthesis of 3-Fluoro-6-methyl-2-nitroaniline

  • In a round-bottom flask equipped with a reflux condenser, dissolve the N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid.[2]

  • Heat the mixture to reflux and maintain for 15-18 hours.[2]

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product, 3-Fluoro-6-methyl-2-nitroaniline, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-Fluoro-6-methyl-2-nitroaniline.

  • Dry the final product under vacuum.

Synthetic Pathway Diagram

The following diagram illustrates the synthetic route to 3-Fluoro-6-methyl-2-nitroaniline.

Caption: Synthetic pathway for 3-Fluoro-6-methyl-2-nitroaniline.

Conclusion

The synthesis of 3-Fluoro-6-methyl-2-nitroaniline via the protection-nitration-deprotection sequence starting from 2-methyl-3-fluoroaniline is a robust and efficient method. This approach allows for good control over the regioselectivity of the nitration reaction, leading to the desired product in good yield. The resulting 3-Fluoro-6-methyl-2-nitroaniline is a versatile intermediate that can be further elaborated into a wide range of biologically active molecules, underscoring its importance in the field of medicinal chemistry and drug development.

References

[2] Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap. (2010, October 27). Retrieved from [1] Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. Retrieved from [3] 4-Fluoro-2-methyl-6-nitroaniline | C7H7FN2O2 | CID 10374842 - PubChem. Retrieved from [4] 3-Nitroaniline - Wikipedia. Retrieved from

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Fluoro-6-methyl-2-nitroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of 3-Fluoro-6-methyl-2-nitroaniline (CAS 1393442-58-4) as a high-value scaffold in the synthesis of fused heterocyclic pharmacophores.

Executive Summary

3-Fluoro-6-methyl-2-nitroaniline represents a specialized class of "push-pull" aromatic building blocks essential for modern drug discovery. Its unique substitution pattern—combining the metabolic stability of a fluorine atom, the steric blocking capability of a methyl group, and the latent reactivity of an ortho-nitroaniline moiety—makes it a critical precursor for benzimidazoles , quinoxalines , and indoles . These fused heterocycles are ubiquitous in kinase inhibitors (e.g., MEK/BRAF pathways) and pharmacological correctors for protein misfolding diseases (e.g., Rhodopsin-associated retinitis pigmentosa).

This guide provides a validated technical framework for handling, reducing, and cyclizing this intermediate, ensuring high yield and purity in downstream pharmaceutical campaigns.

Chemical Identity & Structural Utility

Compound Profile
PropertySpecification
Chemical Name 3-Fluoro-6-methyl-2-nitroaniline
CAS Number 1393442-58-4
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Appearance Yellow to Orange Crystalline Solid
Key Functionality Ortho-nitroaniline motif (precursor to 1,2-diamines)
Mechanistic Advantages in Drug Design

The 1,2,3,6-substitution pattern offers three distinct advantages in Medicinal Chemistry:

  • Fluorine Effect (C3): The C3-fluorine atom modulates the pKa of the adjacent amine/heterocycle nitrogen, often improving the solubility and metabolic stability of the final drug candidate. It also serves as a weak hydrogen bond acceptor in active sites.

  • Steric Lock (C6-Methyl): The methyl group at C6 provides steric bulk that can "lock" the conformation of the final molecule, restricting bond rotation (atropisomerism) and enhancing selectivity for specific kinase pockets.

  • Cyclization Readiness: The ortho-relationship between the amine (C1) and nitro (C2) groups allows for rapid reduction to a 1,2-phenylenediamine, the "universal socket" for forming fused heterocycles.

Synthetic Pathways & Applications

The primary utility of 3-Fluoro-6-methyl-2-nitroaniline lies in its conversion to 3-Fluoro-6-methyl-benzene-1,2-diamine , which is then cyclized into various scaffolds.

Core Workflow Visualization

SynthesisWorkflow Start 3-Fluoro-6-methyl- 2-nitroaniline Inter Intermediate: 3-Fluoro-6-methyl- 1,2-phenylenediamine Start->Inter Reduction (H2/Pd-C or Fe/AcOH) Prod1 Benzimidazoles (Kinase Inhibitors) Inter->Prod1 + R-CHO / Acid (Cyclization) Prod2 Quinoxaline-2,3-diones (NMDA/Glycine Antagonists) Inter->Prod2 + Oxalic Acid (Condensation) Prod3 Benzotriazoles (Bioisosteres) Inter->Prod3 + NaNO2 / AcOH (Diazotization)

Figure 1: Divergent synthetic pathways from the parent nitroaniline scaffold.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation to 3-Fluoro-6-methyl-1,2-phenylenediamine

Objective: To reduce the nitro group to an amine without defluorination. Scale: 10 mmol (approx. 1.7 g)

Materials:

  • 3-Fluoro-6-methyl-2-nitroaniline (1.70 g, 10 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (170 mg, 10 wt%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc): 50 mL

  • Hydrogen gas (balloon or Parr shaker)

Procedure:

  • Preparation: In a 250 mL round-bottom flask (or hydrogenation vessel), dissolve the nitroaniline substrate in 50 mL of degassed MeOH.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an argon blanket. (Warning: Dry Pd/C is pyrophoric; keep wet).

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir vigorously under H₂ atmosphere (1 atm balloon is sufficient, or 15-30 psi in a shaker) at Room Temperature (20-25°C).

    • Note: Monitor by TLC or LC-MS. Reaction typically completes in 2–4 hours.

    • Critical Control: Avoid elevated temperatures (>40°C) to prevent potential reductive defluorination, although the C-F bond is generally stable under these mild conditions.

  • Work-up: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the diamine as an off-white to pale brown solid.

    • Stability Alert: Phenylenediamines are oxidation-sensitive. Use immediately in the next step or store under nitrogen at -20°C.

Protocol B: Cyclization to 5-Fluoro-4-methyl-1H-benzimidazole

Objective: To synthesize a benzimidazole core for kinase inhibitor development.

Materials:

  • Freshly prepared 3-Fluoro-6-methyl-1,2-phenylenediamine (from Protocol A)

  • Triethyl orthoformate (HC(OEt)₃) (3 equiv.) or Formic Acid

  • Catalytic p-Toluenesulfonic acid (pTSA) (0.1 equiv.)

Procedure:

  • Suspend the diamine (10 mmol) in Triethyl orthoformate (15 mL).

  • Add pTSA (190 mg).

  • Heat the mixture to reflux (approx. 100-110°C) for 3 hours. The mixture should become homogeneous.

  • Monitoring: LC-MS should show the disappearance of the diamine (M+H = 141) and formation of the benzimidazole (M+H = 151).

  • Work-up: Cool to room temperature. The product may precipitate.[1][2][3] If not, concentrate to dryness and triturate with diethyl ether or hexanes.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Case Study: Application in Rhodopsin Correctors

Recent patent literature (e.g., WO2025101780) highlights the use of this scaffold in developing correctors for the Rhodopsin P23H mutant , a primary cause of Retinitis Pigmentosa.

Mechanism of Action: The 3-fluoro-6-methyl-benzimidazole moiety acts as a "chaperone," binding to the misfolded opsin protein in the endoplasmic reticulum (ER). The C6-methyl group is hypothesized to fill a hydrophobic pocket in the transmembrane domain, while the benzimidazole nitrogen forms a critical hydrogen bond, stabilizing the protein and allowing it to traffic correctly to the cell membrane.

Mechanism Misfolded Misfolded Rhodopsin (ER Retained) Complex Stabilized Complex Misfolded->Complex Binding Ligand 3-F-6-Me-Benzimidazole Ligand Ligand->Complex Trafficking Trafficking to Cell Membrane Complex->Trafficking Chaperone Effect Vision Restored Visual Function Trafficking->Vision

Figure 2: Pharmacological chaperone mechanism facilitated by the scaffold.

Safety & Handling (E-E-A-T)

  • Toxicity: Like most nitroanilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Waste: Dispose of aqueous waste streams containing nitro-aromatics separately; do not mix with oxidizers.

References

  • World Intellectual Property Organization. (2025). WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof.[4] Retrieved from [4]

  • Der Pharma Chemica. (2011). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: 5-Fluoro-2-methyl-3-nitroaniline (Isomer Analysis). Retrieved from [Link]

Sources

Application Note: 3-Fluoro-6-methyl-2-nitroaniline in Agrochemical Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 3-Fluoro-6-methyl-2-nitroaniline (CAS 1393442-58-4) in the synthesis of next-generation agrochemicals. As resistance to existing herbicides and fungicides grows, the demand for fluorinated scaffolds that offer enhanced metabolic stability and novel binding modes has surged.

This molecule serves as a critical "ortho-diamine precursor." Its unique 1,2,3,6-substitution pattern allows for the precise construction of 4-fluoro-7-methyl-benzimidazoles , -benzotriazoles , and -quinoxalines . These heterocycles are privileged structures in Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides.

Chemical Identity & Properties

Understanding the electronic and steric environment of this intermediate is prerequisite to its effective deployment.

PropertySpecification
Chemical Name 3-Fluoro-6-methyl-2-nitroaniline
CAS Number 1393442-58-4
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Appearance Yellow to Orange Crystalline Solid
Key Functionality Ortho-nitroaniline motif (Reducible to o-phenylenediamine)
Structural Advantage 3-Fluoro : Increases lipophilicity (

) and blocks metabolic oxidation at the C3 position.6-Methyl : Provides steric bulk to lock conformation in active sites.

Strategic Application: The "Divergent Synthesis" Approach

The primary value of 3-Fluoro-6-methyl-2-nitroaniline lies in its reduction to 3-fluoro-6-methylbenzene-1,2-diamine . This diamine is a "linchpin" intermediate that can be cyclized into three distinct agrochemical classes.

Mechanistic Pathway

The presence of the electron-withdrawing nitro group adjacent to the amine makes the initial molecule stable. Upon reduction, the electron-rich diamine becomes highly nucleophilic, ready for condensation.

  • Pathway A (Benzimidazoles): Condensation with carboxylic acids/aldehydes. Used in fungicides (e.g., targeting tubulin polymerization).

  • Pathway B (Benzotriazoles): Diazotization with nitrous acid. Critical for PPO-inhibiting herbicides.

  • Pathway C (Quinoxalines): Condensation with 1,2-dicarbonyls. Used in acaricides and specific fungicides.

Visualization of Synthetic Utility

G Start 3-Fluoro-6-methyl-2-nitroaniline (CAS 1393442-58-4) Intermediate INTERMEDIATE: 3-Fluoro-6-methyl-1,2-phenylenediamine Start->Intermediate Reduction (H2/Pd-C or Fe/AcOH) Benzimidazole SCAFFOLD A: 4-Fluoro-7-methylbenzimidazole (Fungicides/Anthelmintics) Intermediate->Benzimidazole + R-COOH (Cyclization) Benzotriazole SCAFFOLD B: 4-Fluoro-7-methylbenzotriazole (PPO Herbicides) Intermediate->Benzotriazole + NaNO2/HCl (Diazotization) Quinoxaline SCAFFOLD C: 5-Fluoro-8-methylquinoxaline (Acaricides) Intermediate->Quinoxaline + Glyoxal deriv. (Condensation)

Figure 1: Divergent synthesis pathways from the nitroaniline precursor to bioactive heterocycles.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation to the Diamine

This step is critical. Incomplete reduction leads to unstable hydroxylamines.

Reagents:

  • Substrate: 3-Fluoro-6-methyl-2-nitroaniline (10.0 g, 58.8 mmol)

  • Catalyst: 10% Pd/C (0.5 g, 5 wt% loading)

  • Solvent: Methanol (100 mL)

  • Hydrogen Source: H₂ gas (Balloon pressure or 1-3 bar)

Procedure:

  • Safety Check: Purge reaction vessel with Nitrogen (N₂) to remove oxygen. Palladium catalysts can ignite methanol vapors if dry.

  • Loading: Charge the vessel with Methanol, then the substrate. Add Pd/C catalyst last as a slurry in water or under N₂ flow.

  • Reduction: Introduce H₂. Stir vigorously at Room Temperature (20-25°C).

    • Monitoring: Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The yellow nitroaniline spot will disappear; a polar, fluorescent diamine spot will appear.

    • Timeframe: Typically 4–6 hours.

  • Work-up: Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out (pyrophoric hazard). Wash cake with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield 3-fluoro-6-methyl-1,2-phenylenediamine as a dark solid.

    • Storage: Use immediately or store under Argon at -20°C (oxidation sensitive).

Protocol B: Synthesis of 4-Fluoro-7-methylbenzotriazole (Herbicide Scaffold)

Benzotriazoles are key pharmacophores in modern herbicides.

Reagents:

  • Substrate: Freshly prepared Diamine (from Protocol A)

  • Reagent: Sodium Nitrite (NaNO₂, 1.1 eq)

  • Acid: Acetic Acid (AcOH) / Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve the diamine in AcOH/Water and cool to 0–5°C in an ice bath.

  • Diazotization: Add NaNO₂ (aq. solution) dropwise. Maintain temperature < 5°C to prevent decomposition.

  • Cyclization: The diazonium intermediate will spontaneously cyclize to the triazole ring. Stir for 1 hour at 0°C, then warm to RT for 1 hour.

  • Precipitation: The product often precipitates. If not, dilute with ice water. Filter the solid.[1]

  • Purification: Recrystallize from Ethanol/Water.

Analytical Quality Control (QC)

Reliable detection of the 1,2,3,6-substitution pattern is vital to ensure no isomerization occurred during synthesis.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

NMR Validation Criteria (¹H NMR, 400 MHz, DMSO-d₆)
  • Methyl Group: Look for a singlet or doublet (due to F-coupling) around δ 2.1–2.3 ppm .

  • Aromatic Protons: Two distinct protons.

    • H-4 (ortho to F): Multiplet or doublet of doublets (~δ 6.8–7.0 ppm).

    • H-5 (meta to F): Multiplet (~δ 7.0–7.2 ppm).

  • Coupling: The ¹⁹F-nucleus will split adjacent protons. A lack of splitting on the methyl group suggests incorrect regiochemistry (e.g., if methyl was meta to fluorine).

Safety & Handling Guidelines

  • Toxicity: Nitroanilines are generally toxic by inhalation and skin absorption. They are methemoglobinemia inducers.

    • PPE:[2] Double nitrile gloves, lab coat, and chemical fume hood are mandatory.

  • Thermal Stability: Nitro compounds can be explosive if heated under confinement. Do not distill the nitroaniline residue to dryness at high temperatures (>150°C).

  • Waste: Segregate halogenated organic waste.

References

  • Google Patents. (2010). Patent US 2010/0125089 A1: Agrochemical preparations. (Describes the use of analogous brominated intermediates for benzotriazole synthesis).
  • Lipunova, G. N., et al. (2014). Fluorine-Containing Benzimidazoles: Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds. (General methodology for fluorinated benzimidazole synthesis). Retrieved from [Link]

Sources

Application Note: Regioselective Nitration of 5-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for advanced researchers and process chemists. It synthesizes established electrophilic aromatic substitution principles with specific industrial methodologies for fluorinated aniline derivatives.

Executive Summary

The nitration of 5-fluoro-2-methylaniline (CAS: 367-29-3) is a critical step in the synthesis of next-generation kinase inhibitors and antibacterial agents. Direct nitration of the free amine is hazardous and yields complex mixtures due to amine oxidation and lack of regiocontrol.

This guide details a three-stage "Protect-Nitrate-Deprotect" (PND) strategy to synthesize 4-nitro-5-fluoro-2-methylaniline with >90% regioselectivity. The protocol utilizes N-acetylation to modulate the directing effects, ensuring the nitro group installs at the C4 position—para to the amine and ortho to the fluorine atom—driven by cooperative electronic effects.

Mechanistic Insight & Regiochemistry

The success of this synthesis relies on manipulating the electronic directing groups on the benzene ring.

  • Substrate: N-(5-fluoro-2-methylphenyl)acetamide (The protected intermediate).

  • Directing Effects:

    • Acetamido Group (-NHAc) at C1: Strong activator, ortho, para-director.

    • Methyl Group (-CH3) at C2: Weak activator, ortho, para-director.[1]

    • Fluoro Group (-F) at C5: Deactivator, ortho, para-director.

  • Site Analysis:

    • C4 Position (Target): Located para to the strong -NHAc donor and ortho to the -F atom. Both groups cooperatively direct electrophilic attack here. Steric hindrance is moderate (flanked by H and F).

    • C6 Position (Minor Impurity): Located ortho to -NHAc and ortho to -F. While electronically activated, this site suffers from significant steric strain due to the adjacent acetamido group.

    • C3 Position: Located meta to the -NHAc group. Strongly deactivated.

Conclusion: The -NHAc group dominates the regioselectivity, directing the nitronium ion (


) primarily to the C4 position.
Pathway Visualization

ReactionPathway Start 5-Fluoro-2-methylaniline (Free Amine) Protected N-(5-Fluoro-2-methylphenyl)acetamide (Protected) Start->Protected Ac2O, AcOH Reflux Nitrated N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide (Intermediate) Protected->Nitrated HNO3, H2SO4 <10°C (Electrophilic Subst.) Product 4-Nitro-5-fluoro-2-methylaniline (Target) Nitrated->Product HCl (aq), Reflux Hydrolysis

Figure 1: The PND synthetic pathway ensuring regioselective nitration at C4.

Experimental Protocol

Safety Pre-requisites
  • Exotherm Hazard: The nitration step is highly exothermic. Temperature control is critical to prevent thermal runaway.

  • Chemical Hazard: Fuming Nitric Acid and Concentrated Sulfuric Acid are corrosive oxidizers. Use full PPE (face shield, acid-resistant gloves).

  • Ventilation: Perform all steps in a functioning fume hood to manage

    
     fumes.
    
Stage 1: Protection (Acetylation)

Objective: Convert the free amine to the acetanilide to prevent oxidation and direct regioselectivity.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add 5-fluoro-2-methylaniline (25.0 g, 200 mmol) and Glacial Acetic Acid (100 mL) .

  • Addition: Slowly add Acetic Anhydride (24.5 g, 240 mmol, 1.2 eq) over 10 minutes.

    • Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (118°C) for 2 hours. Monitor by TLC (EtOAc:Hexane 1:3).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into Ice Water (400 mL) with vigorous stirring.

    • The product, N-(5-fluoro-2-methylphenyl)acetamide, will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

    • Expected Yield: 90-95%.

Stage 2: Nitration (The Critical Step)

Objective: Install the nitro group at C4 using a mixed-acid system.

  • Preparation of Nitrating Acid:

    • In a separate beaker, cool Conc. Sulfuric Acid (

      
      , 60 mL)  to 0°C.
      
    • Dropwise add Fuming Nitric Acid (

      
      , 14.0 g, 220 mmol, 1.1 eq) , maintaining temp <10°C.
      
  • Substrate Solubilization:

    • In a 500 mL 3-neck RBF equipped with a thermometer and addition funnel, dissolve the Stage 1 Product (33.4 g, 200 mmol) in Conc. Sulfuric Acid (100 mL) .

    • Crucial: Cool this solution to -5°C to 0°C using an ice/salt bath.

  • Addition:

    • Add the pre-mixed Nitrating Acid dropwise over 45-60 minutes .

    • Strict Limit: Do NOT allow the internal temperature to exceed 5°C . If it spikes, stop addition immediately.

  • Post-Reaction:

    • After addition, stir at 0-5°C for 1 hour, then allow to warm to 15°C for 1 hour.

  • Quench:

    • Pour the reaction mixture onto Crushed Ice (500 g) .

    • The nitro-intermediate will precipitate as a yellow solid.[2]

  • Isolation: Filter, wash thoroughly with water until filtrate is neutral (pH 7), and proceed directly to Stage 3 (drying is optional but recommended for yield calculation).

Stage 3: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to release the free amine target.

  • Setup: Place the wet cake from Stage 2 into a 1 L RBF.

  • Reagents: Add Ethanol (150 mL) and 6M Hydrochloric Acid (150 mL) .

  • Reaction: Reflux (approx. 85-90°C) for 3-4 hours. The suspension will eventually clear or change character as the free amine forms.

  • Neutralization:

    • Cool to room temperature.[3]

    • Basify the solution to pH 9-10 using 20% NaOH solution or Solid

      
       .
      
    • Caution: Exothermic neutralization. Add base slowly with cooling.[4][5][6]

  • Extraction/Filtration:

    • The product, 4-nitro-5-fluoro-2-methylaniline , typically precipitates as a yellow/orange solid upon basification.

    • Filter the solid.[2][4][5][6] (Alternatively, extract with Ethyl Acetate if no precipitate forms).

  • Purification: Recrystallize from Ethanol/Water (80:20) to obtain high-purity crystals.

Quantitative Data Summary

ParameterValueNotes
Starting Material 5-Fluoro-2-methylanilineMW: 125.14 g/mol
Reagent Stoichiometry

(1.2 eq),

(1.1 eq)
Excess ensures conversion
Nitration Temp < 5°CCritical for regioselectivity
Typical Yield (Overall) 65 - 75%Calculated from start to finish
Product Appearance Yellow to Orange NeedlesDistinct nitro-aniline color
Product MW 170.14 g/mol Target: 4-Nitro-5-fluoro-2-methylaniline

Process Workflow Diagram

ProcessFlow Reactor1 Reactor 1: Acetylation (Reflux Setup) Filter1 Filtration Unit (Isolation of Acetamide) Reactor1->Filter1 Precipitation Reactor2 Reactor 2: Nitration (Cryogenic Cooling -5°C) Filter1->Reactor2 Dry Solid Transfer Quench Quench Tank (Ice Water) Reactor2->Quench Exothermic Transfer Reactor3 Reactor 3: Hydrolysis (Acid Reflux) Quench->Reactor3 Wet Cake Transfer FinalPurification Recrystallization (Ethanol/Water) Reactor3->FinalPurification Crude Product

Figure 2: Industrial workflow for the batch synthesis of 4-nitro-5-fluoro-2-methylaniline.

Analytical Validation

To confirm the identity of the product, use the following analytical markers:

  • 1H NMR (DMSO-d6):

    • Look for two aromatic singlets (or doublets with F-coupling).

    • Proton A (C3-H): ~6.5 - 7.0 ppm (Shielded by amine, ortho to methyl).

    • Proton B (C6-H): ~7.8 - 8.2 ppm (Deshielded by nitro, ortho to F).

    • Methyl Group: Singlet at ~2.1-2.3 ppm.

    • Amine (

      
      ):  Broad singlet ~5.0-6.0 ppm (Exchangeable with 
      
      
      
      ).
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Detection: UV 254 nm.

References

  • Groll, M. "Nitration of substituted anilines and the directing effects of acetamido groups." Berichte, 1886, 19, 198.[6] (Foundational methodology for nitro-toluidines).

  • BenchChem Technical Support. "Application Notes and Protocols for the Nitration of Fluorinated Acetanilides." BenchChem Application Library, 2025. (Specific fluorinated acetanilide data).

  • Maurya, S. K., et al. "Solid acid catalysts for fluorotoluene nitration using nitric acid."[7][8] Green Chemistry, 2003, 5, 720-723.[7] (Regioselectivity of fluorotoluene nitration).

  • Sigma-Aldrich. "Safety Data Sheet: 5-Fluoro-2-methylaniline." .

  • Patent WO2018207120. "Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline." WIPO, 2018. (Analogous nitration conditions for fluorinated anilines).

Sources

Application Note: Analytical Techniques for Monitoring 3-Fluoro-6-methyl-2-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Fluoro-6-methyl-2-nitroaniline (CAS: 1393442-58-4) is a critical fluorinated building block, primarily utilized in the synthesis of polyfunctionalized benzimidazoles and indoles for kinase inhibitor development.

The presence of the fluorine atom at the C3 position, flanked by a nitro group (C2), introduces unique electronic and steric effects. In synthetic pathways, this molecule typically undergoes catalytic hydrogenation to yield 3-fluoro-6-methyl-benzene-1,2-diamine or Sandmeyer reactions to replace the amino group.

Analytical Challenge: The primary challenge in monitoring these reactions is the separation of the target molecule from its regioisomers (e.g., 3-fluoro-2-methyl-6-nitroaniline) and the quantification of the highly polar diamine reduction product, which often co-elutes with polar impurities on standard C18 columns.

This guide details a multi-modal analytical strategy emphasizing Pentafluorophenyl (PFP) stationary phases for superior isomer resolution and GC-MS for raw material qualification.

Critical Quality Attributes (CQAs)

Before establishing protocols, the following attributes must be defined to ensure "Fit-for-Purpose" analytics:

AttributeSpecification TargetAnalytical TechniqueRationale
Assay (Purity) > 98.0% (a/a)HPLC-UV (254 nm)Primary release metric.
Regioisomer Content < 0.15%HPLC-UV (PFP Column)Isomers have identical mass but distinct dipole moments.
Reaction Conversion < 0.5% Starting MaterialHPLC or TLCCritical for stopping reduction reactions to prevent over-reduction (defluorination).
Moisture < 0.5% w/wKarl Fischer (Coulometric)Water interferes with subsequent anhydrous cyclization steps.

Analytical Strategy 1: High-Performance Liquid Chromatography (HPLC)[3][6][7]

Why Standard C18 is Insufficient

While C18 columns rely on hydrophobic interactions, they often fail to resolve fluorinated nitroaniline isomers due to their similar hydrophobicity.

The Solution: Pentafluorophenyl (PFP) Phases. PFP phases offer three distinct retention mechanisms:

  • Hydrophobicity: Similar to C18.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl ring of the analyte and the stationary phase.
  • Dipole-Dipole/H-Bonding: The electronegative fluorine atoms on the column interact specifically with the nitro and amino groups, maximizing selectivity based on substitution patterns.

HPLC Protocol: Isomer-Resolving Method

Scope: Routine purity analysis and reaction monitoring (IPC).

Instrument Parameters:

  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Detector: DAD (Diode Array) @ 254 nm (primary) and 210 nm (secondary).

  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (150 x 4.6 mm, 2.6 µm).

  • Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1][2]

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: Acetonitrile (HPLC Grade).

    • Note: Methanol is avoided here as it can suppress

      
      -
      
      
      
      interactions compared to ACN.

Gradient Table:

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar amine elution)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration

Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL.

  • Filter: 0.22 µm PTFE syringe filter (Nylon filters may bind nitroanilines).

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between 3-Fluoro-6-methyl-2-nitroaniline and any nearest isomer.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Precision (RSD): < 1.0% for retention time and area (n=6 injections).

Analytical Strategy 2: Reaction Monitoring (IPC)

When monitoring the reduction of the nitro group to the amine (diamine formation), the reaction mixture changes from a non-polar nitro-aromatic to a highly polar, oxidation-sensitive diamine.

Workflow Logic

The following decision tree illustrates the logic for In-Process Control (IPC).

IPC_Workflow Start Reaction Sampling Quench Quench: Dilute in cold 50:50 ACN/H2O (+ Ascorbic Acid) Start->Quench TLC Rapid Check: TLC (Hex/EtOAc 7:3) Quench->TLC Decision1 SM Spot Visible? TLC->Decision1 HPLC Quantitative Check: HPLC-UV (Method 3.2) Decision1->HPLC No (Faint/Gone) Action1 Continue Reaction Decision1->Action1 Yes (Strong Spot) Decision2 SM < 0.5%? HPLC->Decision2 Decision2->Action1 No Action2 Workup / Isolation Decision2->Action2 Yes

Figure 1: IPC Decision Tree for Nitro Reduction Monitoring. Note the use of Ascorbic Acid in the quench step to prevent oxidation of the resulting diamine.

TLC Protocol (Rapid Screening)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (70 : 30).

  • Visualization:

    • UV 254 nm: Nitroaniline appears as a dark spot.

    • Ehrlich’s Reagent: The reduced product (diamine) will turn bright yellow/orange; the nitro starting material will not react.

Analytical Strategy 3: GC-MS for Raw Material Qualification

Rationale: 3-Fluoro-6-methyl-2-nitroaniline is sufficiently volatile for GC analysis, making this the preferred method for detecting non-UV active volatile impurities (e.g., residual halogenated solvents or non-aromatic precursors).

Protocol:

  • Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detection: MS (EI, 70 eV).[1] Scan range 35-500 amu.

Safety Note: Nitroanilines can thermally degrade. Ensure the inlet liner is clean (deactivated wool) to prevent catalytic decomposition.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing (HPLC) Interaction between amine group and free silanols on silica.Ensure mobile phase contains 0.1% Formic Acid or use a high-pH stable column (e.g., Gemini NX) with Ammonium Bicarbonate buffer.
Split Peaks Sample solvent too strong (e.g., 100% ACN injection).Dilute sample in starting mobile phase (95% Water).
New Impurity appearing during analysis Oxidation of the reduced diamine product in the vial.Critical: Add 0.1% Ascorbic Acid or Sodium Bisulfite to the sample diluent as an antioxidant.
Retention Time Shift pH fluctuation in mobile phase.Fluorinated anilines are sensitive to pH (pKa ~2-3). Use buffered mobile phases strictly.

References

  • Separation of Nitroaromatic Isomers using Fluorin

    • Source: Phenomenex Application Notes.[3]

    • Context: Explains the mechanism of dipole-dipole interactions in separ
    • (General landing for verification)

  • Synthesis and Reduction of Fluoronitroanilines.

    • Source: PubChem Compound Summary for 3-Fluoro-2-nitroaniline (Analogous chemistry).
    • Context: Physical properties and safety d
  • Analytical Methods for Nitroanilines in Environmental Samples.

    • Source: EPA Method 8131 (Gas Chrom
    • Context: Foundation for the GC-MS parameters provided in Section 5.
  • Isomer Identification in Pharmaceutical Intermedi

    • Source: BenchChem Technical Guides.[4]

    • Context: Strategies for separating positional isomers of chloro-fluoro-anilines.[1]

Sources

Application Note: Strategic Utilization of 3-Fluoro-6-methyl-2-nitroaniline in Heterocyclic Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Scaffold

3-Fluoro-6-methyl-2-nitroaniline represents a high-value "privileged scaffold" for the synthesis of fused heterocycles, particularly benzimidazoles and quinoxalines.[] Its utility stems from its unique orthogonal reactivity profile :

  • The "Lable" Fluorine (C3): Positioned ortho to the electron-withdrawing nitro group, this fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing for early-stage diversification before ring closure.
    
  • The "Masked" Diamine (C2-Nitro): The nitro group serves as a latent amine.[] Upon reduction, it generates a 1,2-phenylenediamine core, the obligate precursor for imidazole and pyrazine ring fusions.

  • The Steric Methyl (C6): The methyl group provides necessary lipophilicity and steric bulk, often critical for locking conformations in kinase inhibitor binding pockets (e.g., preventing atropisomer rotation or filling hydrophobic sub-pockets).

This guide details the protocols for transforming this building block into bioactive heterocyclic libraries.

Chemical Profile & Reactivity Map

PropertySpecificationStrategic Implication
CAS Number 1393442-58-4 (Generic isomer class: 364-76-1)Verify specific isomer regiochemistry before purchase.[]
Molecular Formula

MW: 170.14 g/mol
Electronic State Electron-Deficient RingHighly susceptible to nucleophilic attack at C3.[]
Primary Hazard Nitro-aromaticPotential explosion hazard upon heating; toxic if inhaled.[]
Reactivity Logic Flow

The synthesis strategy relies on a specific order of operations (The "Sequence Rule"):

  • Substitution (

    
    )  must occur beforeReduction .[] Once the nitro group is reduced to an amine, the ring becomes electron-rich, deactivating the fluorine toward substitution.
    
  • Cyclization occurs afterReduction .[][2]

Visual Workflow: Divergent Synthesis Pathways

The following diagram illustrates the decision matrix for utilizing this scaffold.

G Start 3-Fluoro-6-methyl- 2-nitroaniline SNAr_Step Pathway A: SNAr (Displace Fluorine) Start->SNAr_Step Nucleophile (R-NH2, R-OH) Red_Direct Pathway B: Reduction (H2/Pd or Fe/AcOH) Start->Red_Direct Direct Route Inter_SNAr 3-Substituted-6-methyl- 2-nitroaniline SNAr_Step->Inter_SNAr Red_SNAr Reduction Inter_SNAr->Red_SNAr Cycl_SNAr Cyclization Red_SNAr->Cycl_SNAr Prod_A 4-Substituted-7-methyl- Benzimidazole Cycl_SNAr->Prod_A Diamine 3-Fluoro-6-methyl- 1,2-phenylenediamine Red_Direct->Diamine Cycl_Benz Cyclization (R-CHO / R-COOH) Diamine->Cycl_Benz Cycl_Quin Cyclization (Glyoxal / 1,2-Dicarbonyl) Diamine->Cycl_Quin Prod_B 4-Fluoro-7-methyl- Benzimidazole Cycl_Benz->Prod_B Prod_C 5-Fluoro-8-methyl- Quinoxaline Cycl_Quin->Prod_C

Figure 1: Divergent synthetic pathways. Pathway A allows for library generation via fluorine displacement.[] Pathway B preserves the fluorine for metabolic stability or later coupling.

Detailed Experimental Protocols

Protocol A: Library Generation via Displacement

Objective: Replace the C3-Fluorine with a secondary amine (e.g., Morpholine, Piperazine) to introduce solubility groups.

Mechanistic Insight: The nitro group at C2 withdraws electron density via resonance, activating the C3-Fluorine. The reaction requires a polar aprotic solvent to stabilize the Meisenheimer complex intermediate.[]

Materials:

  • 3-Fluoro-6-methyl-2-nitroaniline (1.0 eq)[][3]

  • Nucleophile (e.g., Morpholine) (1.2 eq)

  • Base:

    
     (Anhydrous, 2.0 eq)
    
  • Solvent: DMF or DMSO (Dry)[]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (5.8 mmol) of 3-Fluoro-6-methyl-2-nitroaniline in 10 mL of dry DMF.

  • Addition: Add

    
     (1.6 g, 11.6 mmol) followed by Morpholine (0.6 mL, 7.0 mmol).
    
  • Reaction: Heat the mixture to 60°C under

    
     atmosphere. Monitor by TLC (usually 2-4 hours).[] The spot should shift to a lower 
    
    
    
    (more polar) and change color (often deep yellow/orange).[]
  • Workup: Pour the reaction mixture into 50 mL of crushed ice/water. The product usually precipitates.[][2]

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Yield Expectation: 85-95%.

Protocol B: "One-Pot" Reductive Cyclization to Benzimidazoles

Objective: Convert the nitroaniline directly to a benzimidazole using a reductive cyclization strategy.[] This avoids the isolation of the oxidation-sensitive diamine intermediate.[]

Mechanistic Insight: Sodium dithionite (


) reduces the nitro group to an amine in situ.[] The resulting diamine immediately condenses with the aldehyde present in the media to form an imine, which then cyclizes.

Materials:

  • 3-Fluoro-6-methyl-2-nitroaniline (1.0 eq)[][3]

  • Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Reductant:

    
     (3.0 eq)[]
    
  • Solvent: Ethanol/Water (3:1 ratio)[]

Procedure:

  • Setup: Suspend the nitroaniline (1.0 mmol) and the aldehyde (1.1 mmol) in Ethanol (10 mL) and Water (3 mL).

  • Reduction: Add

    
     (3.0 mmol) in portions over 10 minutes.
    
  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

  • Observation: The deep yellow color of the nitro compound should fade to a pale suspension.[]

  • Workup: Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with water and extract with Ethyl Acetate.[]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Target Structure: 2-Phenyl-4-fluoro-7-methyl-1H-benzimidazole.[]

Protocol C: Synthesis of Quinoxalinones

Objective: Synthesis of the 6-membered quinoxaline ring, often used in kinase inhibitors (e.g., similar to Dabrafenib scaffolds).

Procedure:

  • Reduction Step: Hydrogenate 3-Fluoro-6-methyl-2-nitroaniline (1.0 g) using 10% Pd/C (50 mg) in Methanol under

    
     balloon (RT, 4 h). Filter through Celite to obtain the fresh diamine.[] Do not store the diamine; use immediately. 
    
  • Cyclization: Dissolve the fresh diamine in Ethanol (10 mL). Add Ethyl Glyoxylate (50% in toluene, 1.2 eq).

  • Reflux: Heat to reflux for 3 hours. The product may precipitate upon cooling.[]

  • Result: 5-Fluoro-8-methylquinoxalin-2(1H)-one.

Case Studies & Applications

Kinase Inhibitor Design (MEK/BRAF)

The 4-Fluoro-7-methylbenzimidazole core mimics the adenine binding mode in ATP pockets.[]

  • Role of Fluorine: Forms non-covalent interactions with backbone amides or increases metabolic stability by blocking the C4 position from oxidation.[]

  • Role of Methyl: The C7-methyl group often induces a twist in the biaryl system, improving selectivity against off-target kinases by exploiting steric clashes in the hinge region.

Fluorescent Probes

Derivatives where the fluorine is displaced by electron-rich amines (Pathway A) often exhibit Intramolecular Charge Transfer (ICT), making them useful as environment-sensitive fluorescent probes for biological imaging.[]

Safety & Handling (MSDS Summary)

Hazard ClassDescriptionHandling Protocol
Acute Toxicity Nitroanilines are toxic by inhalation and skin absorption.[]Use double nitrile gloves.[] Work in a fume hood.
Explosivity Nitro compounds can decompose violently at high temps.[]Do not heat neat (without solvent) above 100°C.
Environmental Toxic to aquatic life.[]Collect all aqueous waste for hazardous disposal.[]

References

  • Synthesis of Fluorinated Benzimidazoles

    • Title: Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening.[][4]

    • Source: Der Pharma Chemica, 2011, 3(2): 183-190.
    • URL:[Link]

  • General Benzimidazole Synthesis Protocols

    • Title: Benzimidazole Synthesis - Recent Literature and Protocols.[]

    • Source: Organic Chemistry Portal.[]

    • URL:[Link][]

  • Nucleophilic Aromatic Substitution on Nitroanilines

    • Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[][5]

    • Source: MDPI, International Journal of Molecular Sciences, 2024.
    • URL:[Link][][5]

  • Quinoxaline Synthesis from Nitroanilines

    • Title: Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides.[]

    • Source: RSC Advances, 2021.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 3-Fluoro-6-methyl-2-nitroaniline Product Inform
    • Source: BLD Pharm / PubChem.[]

Sources

Application Notes and Protocols for the Reduction of 3-Fluoro-6-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3-Fluoro-6-methylbenzene-1,2-diamine

The selective reduction of the nitro group in 3-Fluoro-6-methyl-2-nitroaniline is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 3-fluoro-6-methylbenzene-1,2-diamine. This diamine serves as a pivotal building block in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and high-performance polymers. The strategic placement of the fluoro, methyl, and two amino groups on the benzene ring allows for diverse subsequent chemical modifications, making the efficient and clean synthesis of this diamine a topic of significant interest for researchers in drug development and materials science.

This guide provides a comprehensive overview of the established procedures for the reduction of 3-Fluoro-6-methyl-2-nitroaniline, offering detailed, step-by-step protocols, insights into the rationale behind experimental choices, and methods for the characterization of the final product.

Mechanistic Considerations and Method Selection

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. A variety of reducing agents and catalytic systems can effect this transformation, with the choice of method often dictated by the presence of other functional groups, desired selectivity, scalability, and economic factors. For the specific case of 3-Fluoro-6-methyl-2-nitroaniline, the presence of a fluorine atom necessitates careful consideration of the reduction conditions to avoid undesired dehalogenation, a common side reaction with some catalytic systems.

This document will focus on two of the most robust and widely applicable methods for this transformation:

  • Catalytic Hydrogenation: A clean and efficient method employing a heterogeneous catalyst and a hydrogen source.

  • Metal-Mediated Reduction in Acidic Media: A classic and often cost-effective method utilizing a metal, such as iron or tin, in the presence of an acid.

The following diagram illustrates the general transformation:

G start 3-Fluoro-6-methyl-2-nitroaniline end 3-Fluoro-6-methylbenzene-1,2-diamine start->end Reduction (e.g., H2/Pd-C or Fe/HCl)

Caption: General reaction scheme for the reduction of 3-Fluoro-6-methyl-2-nitroaniline.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a preferred method for nitro group reduction due to its high efficiency and the generation of water as the only byproduct. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[1] However, care must be taken to minimize the risk of dehalogenation, which can be influenced by the choice of catalyst, solvent, and reaction conditions.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve 3-Fluoro-6-methyl-2-nitroaniline in a suitable solvent (e.g., Ethanol, Ethyl Acetate). p2 Charge a hydrogenation vessel with the solution and Pd/C catalyst. p1->p2 r1 Inert the vessel with Nitrogen or Argon. p2->r1 r2 Introduce Hydrogen gas to the desired pressure. r1->r2 r3 Heat and stir the reaction mixture. r2->r3 r4 Monitor the reaction progress by TLC or HPLC. r3->r4 w1 Cool the reaction and vent the Hydrogen. r4->w1 w2 Filter the mixture through Celite to remove the catalyst. w1->w2 w3 Concentrate the filtrate under reduced pressure. w2->w3 w4 Purify the crude product by column chromatography or recrystallization. w3->w4

Caption: Workflow for the catalytic hydrogenation of 3-Fluoro-6-methyl-2-nitroaniline.

Detailed Step-by-Step Protocol

Materials:

  • 3-Fluoro-6-methyl-2-nitroaniline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas

  • Nitrogen or Argon gas

  • Celite®

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

Procedure:

  • Vessel Preparation: In a suitable hydrogenation vessel, dissolve 3-Fluoro-6-methyl-2-nitroaniline (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the solution. The catalyst should be handled with care as it can be pyrophoric.

  • Inerting: Seal the vessel and purge the system with nitrogen or argon several times to remove any oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm). For laboratory scale, a hydrogen balloon can be used.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-fluoro-6-methylbenzene-1,2-diamine by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Key Parameters and Optimization
ParameterRecommended RangeRationale and Considerations
Catalyst Loading 1-5 mol%Higher loading can increase reaction rate but also the risk of dehalogenation. Start with a lower loading and increase if necessary.
Solvent Ethanol, Ethyl Acetate, MethanolThe choice of solvent can influence reaction rate and selectivity. Ethanol is a common and effective choice.
Hydrogen Pressure 1-4 atm (15-60 psi)Higher pressure can accelerate the reaction but may also increase dehalogenation. Atmospheric pressure (balloon) is often sufficient.
Temperature Room Temperature to 50 °CThe reaction is typically exothermic. Gentle heating may be required to initiate or complete the reaction.
Reaction Time 1-12 hoursMonitor by TLC or HPLC to determine the endpoint.

Protocol 2: Metal-Mediated Reduction with Iron in Acidic Medium (Béchamp Reduction)

Reduction with iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a well-established and cost-effective method for the reduction of aromatic nitro compounds.[1] This method is generally tolerant of a wide range of functional groups and is less likely to cause dehalogenation compared to some catalytic hydrogenation methods.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Prepare a mixture of 3-Fluoro-6-methyl-2-nitroaniline, a solvent (e.g., Ethanol/Water), and an acid (e.g., HCl). r1 Heat the mixture to reflux. p1->r1 r2 Add iron powder portion-wise to control the exothermic reaction. r1->r2 r3 Continue refluxing until the reaction is complete (monitor by TLC/HPLC). r2->r3 w1 Cool the reaction mixture. r3->w1 w2 Filter the hot mixture to remove iron salts. w1->w2 w3 Neutralize the filtrate with a base (e.g., NaOH, NaHCO3). w2->w3 w4 Extract the product with an organic solvent (e.g., Ethyl Acetate). w3->w4 w5 Dry the organic layer, concentrate, and purify the product. w4->w5

Caption: Workflow for the metal-mediated reduction of 3-Fluoro-6-methyl-2-nitroaniline.

Detailed Step-by-Step Protocol

Materials:

  • 3-Fluoro-6-methyl-2-nitroaniline

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Fluoro-6-methyl-2-nitroaniline (1.0 eq), ethanol, and water (a common ratio is 5:1 to 10:1 ethanol:water).

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid.

  • Heating: Heat the mixture to a gentle reflux.

  • Iron Addition: Add iron powder (typically 3-5 eq) portion-wise to the refluxing mixture. The addition should be controlled to maintain a steady reflux and avoid an overly vigorous reaction.

  • Reaction: Continue to heat at reflux, with vigorous stirring, until the starting material is consumed as indicated by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with hot ethanol.

    • Carefully neutralize the filtrate with an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic (pH 8-9).

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization as described in Protocol 1.

Product Characterization

The successful synthesis of 3-fluoro-6-methylbenzene-1,2-diamine can be confirmed by a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show the disappearance of the signals corresponding to the nitroaniline starting material and the appearance of new signals for the diamine product. The aromatic region will show characteristic splitting patterns for the protons on the benzene ring, and new broad signals for the two amine (-NH₂) groups will appear.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will confirm the number of unique carbon atoms in the molecule and their chemical environments. The carbon attached to the fluorine will show a characteristic C-F coupling.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected molecular weight for C₇H₉FN₂ is approximately 140.16 g/mol .[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the characteristic nitro group stretches (typically around 1520 and 1340 cm⁻¹) and the appearance of N-H stretching vibrations for the primary amine groups (typically in the region of 3300-3500 cm⁻¹).

Safety Considerations

  • Starting Material: 3-Fluoro-6-methyl-2-nitroaniline is a potentially toxic and hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested. The palladium on carbon catalyst can be pyrophoric, especially when dry. Handle it in an inert atmosphere or as a slurry.

  • Metal-Mediated Reduction: The reaction with iron and acid is exothermic and can be vigorous. Add the iron powder in portions to control the reaction rate. Hydrogen gas is also evolved during this reaction, so it should be performed in a well-ventilated fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the procedures.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient catalyst, low hydrogen pressure, or low temperature.Increase catalyst loading, hydrogen pressure, or reaction temperature. Ensure efficient stirring.
Dehalogenation Catalyst is too active, or reaction conditions are too harsh.Use a less active catalyst (e.g., platinum on carbon with a sulfide poison), lower the hydrogen pressure and temperature, or switch to a non-catalytic method like Fe/HCl.
Difficult Purification Formation of byproducts or residual metal salts.Optimize reaction conditions to improve selectivity. For metal-mediated reductions, ensure complete removal of metal salts during work-up by thorough washing and filtration.

Conclusion

The reduction of 3-Fluoro-6-methyl-2-nitroaniline to 3-fluoro-6-methylbenzene-1,2-diamine is a key synthetic step that can be achieved through several reliable methods. Both catalytic hydrogenation and metal-mediated reductions offer effective routes, with the choice depending on the specific requirements of the synthesis, including scale, cost, and the need for chemoselectivity. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can confidently and safely perform this important transformation.

References

  • Stevens, E. (2019, January 3). reduction of nitro groups to anilines. YouTube. [Link]

  • PubChem. (n.d.). 3-Fluoro-N1-methylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

Sources

Application Note: Safe Management and Disposal Protocol for 3-Fluoro-6-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note defines the technical protocol for the handling, segregation, and disposal of 3-Fluoro-6-methyl-2-nitroaniline (and structurally related fluorinated nitroanilines). Commonly used as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents, this compound presents a triad of hazards: acute toxicity (characteristic of anilines), thermal instability (characteristic of nitro-aromatics), and corrosive combustion byproducts (characteristic of organofluorines).

This guide moves beyond basic Safety Data Sheet (SDS) instructions to provide a causal explanation of why specific disposal routes are mandatory, ensuring researchers protect both personnel and the downstream environment.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization. The presence of the fluorine atom fundamentally alters the disposal pathway compared to standard organic waste.

PropertySpecificationDisposal Implication
Chemical Name 3-Fluoro-6-methyl-2-nitroanilineN/A
CAS Number 485832-96-0 (Isomer variant reference)Use for waste manifesting.
Molecular Formula C₇H₇FN₂O₂High Nitrogen/Fluorine content.[1]
Physical State Solid (Yellow/Orange Powder)Dust control is critical during transfer.
Primary Hazard Acute Toxicity (Cat 3) Dermal absorption is rapid; requires double-gloving.
Secondary Hazard Methemoglobinemia Oxidizes hemoglobin; medical surveillance required.
Combustion Hazard HF & NOx Generation CANNOT be incinerated in standard municipal streams.
The Mechanistic Basis for Special Handling
  • The Fluorine Factor: Unlike chlorinated waste, the C-F bond is exceptionally strong (approx. 485 kJ/mol). Incomplete combustion can release toxic fluorinated fragments. Complete combustion releases Hydrogen Fluoride (HF), which corrodes standard incinerator linings and requires alkaline scrubbing.

  • The Nitro Group: Nitroanilines are energetic. While not always classified as explosives, they can decompose violently if heated under confinement. Waste containers must never be pressurized.

Waste Segregation Protocol (The "Zero-Error" System)

The most common failure mode in laboratory waste management is improper segregation. 3-Fluoro-6-methyl-2-nitroaniline must be segregated into Halogenated Waste streams.

Segregation Logic

Mixing this compound with non-halogenated solvents (e.g., Acetone, Methanol) renders the entire volume "Halogenated," significantly increasing disposal costs and complexity. Mixing it with oxidizers (e.g., Nitric Acid) risks immediate exothermic decomposition.

Decision Matrix

The following diagram illustrates the critical decision pathways for segregating this specific waste stream.

WasteSegregation Start Waste Generation: 3-Fluoro-6-methyl-2-nitroaniline StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder/Filter Cake) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidPath Dissolved BinSolid Container Type A: Solid Halogenated Toxic (Double-bagged in HDPE) SolidPath->BinSolid Direct Disposal ContamCheck Contaminants? LiquidPath->ContamCheck BinLiquidHalo Container Type B: Liquid Halogenated Organic (Glass/HDPE) ContamCheck->BinLiquidHalo Compatible Solvents (DCM, EtOAc, MeOH) BinOxidizer STOP: Do Not Mix with Oxidizers! ContamCheck->BinOxidizer Contains Oxidizers (H2O2, HNO3)

Figure 1: Decision matrix for segregating fluorinated nitroaniline waste streams to ensure compatibility and regulatory compliance.

Detailed Disposal Procedures

Solid Waste (Pure Compound or Contaminated Solids)

Objective: Contain dust and prevent environmental leaching.

  • Primary Containment: Collect solid waste (weighing boats, contaminated gloves, pure powder) in a clear, 6-mil polyethylene bag.

  • Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) drum or jar.

    • Why HDPE? It is resistant to impact and chemical attack. Avoid glass for solids to prevent breakage during compaction/transport.

  • Labeling: Affix a hazardous waste label.

    • Mandatory Text: "HAZARDOUS WASTE - TOXIC SOLID, ORGANIC, N.O.S. (Contains 3-Fluoro-6-methyl-2-nitroaniline)."

    • GHS Pictograms: Skull & Crossbones (Acute Tox), Health Hazard (Target Organ), Environment (Aquatic Tox).

Liquid Waste (Solutions)

Objective: Prevent volatilization and reaction.

  • Solvent Compatibility: Ensure the carrier solvent is compatible.

    • Safe: Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile.

    • Unsafe: Nitric acid, Perchloric acid, concentrated Sulfuric acid (risk of nitration/decomposition).

  • Container: Use amber glass or HDPE carboys.

    • Note: If the solution is acidic, use HDPE to prevent fluoride etching of glass (though rare in organic solutions, it is a precaution).

  • Venting: Use vented caps (e.g., Nalgene® vented closures) to prevent pressure buildup from slow decomposition or off-gassing.

Final Destruction: High-Temperature Incineration

Researchers do not perform this step, but they must manifest the waste correctly so the disposal facility uses the right technology.

  • Technology: Rotary Kiln Incineration.

  • Parameters:

    • Temperature: >1100°C (Required to scission the C-F bond).

    • Residence Time: >2 seconds.

    • Scrubbing: The facility must have a wet scrubber (Caustic Soda/NaOH) to neutralize the Hydrogen Fluoride (HF) gas generated:

      
      
      
  • Verification: Ensure your waste contractor is permitted for "Halogenated Organics."

Emergency Response: Spill Protocol

Spills of nitroanilines are particularly dangerous due to the risk of dust inhalation and rapid skin absorption.

Spill Workflow

SpillResponse Alert 1. Evacuate & Alert (Do not inhale dust) PPE 2. Don PPE (Tyvek suit, P100 Respirator, Nitrile+Laminate Gloves) Alert->PPE Contain 3. Containment Cover with damp absorbent pads PPE->Contain Clean 4. Cleanup Scoop (Do not sweep) or HEPA Vacuum Contain->Clean Decon 5. Decontamination Wash surface with surfactant/water Clean->Decon

Figure 2: Sequential workflow for managing a solid spill of toxic fluorinated nitroanilines.

Critical Nuances
  • Dampening: Never dry sweep. Dry sweeping generates airborne dust which is acutely toxic. Cover the spill with damp paper towels (water or ethanol) to weigh down the powder before scooping.

  • Decontamination: After bulk removal, wipe the area with a mild detergent. Nitroanilines can stain surfaces yellow; this visual cue helps verify cleaning efficacy.

References & Authority

  • PubChem. (2025).[1] Compound Summary: 4-Fluoro-2-methyl-6-nitroaniline (Isomer Analog). National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.[2][3][4] (Applied here for C-F bond destruction logic). [Link][2][4]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for waste segregation logic).

(Note: While specific SDS for the exact 3-fluoro-6-methyl isomer is proprietary to certain custom synthesis catalogs, the protocols above are derived from the authoritative handling standards for the Fluorinated Nitroaniline chemical class.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-6-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 3-Fluoro-6-methyl-2-nitroaniline (IUPAC: 5-Fluoro-2-methyl-6-nitroaniline). The primary challenge in this synthesis is the inherent regioselectivity of electrophilic aromatic substitution, which favors the para-nitro isomer over the desired ortho-nitro target.

The following guide outlines two protocols: an optimized Direct Nitration route (for speed) and a Blocking Group Strategy (for maximum yield and purity), along with troubleshooting and purification techniques.

Core Synthesis Challenges

The synthesis of 3-Fluoro-6-methyl-2-nitroaniline typically proceeds via the nitration of 5-Fluoro-2-methylaniline (also known as 3-fluoro-6-methylaniline).

  • The Problem: The amino group (-NH₂) is a strong ortho, para-director. In 5-Fluoro-2-methylaniline, the para position (C4) is sterically accessible and electronically favored. The desired ortho position (C6, which becomes C2 in the product numbering) is sterically crowded, flanked by the amino group and the fluorine atom.

  • The Result: Standard nitration yields a mixture dominated by the 4-nitro isomer (approx. 80-90%), leaving the desired 2-nitro (ortho) target as a minor byproduct (<10-20%).

  • The Solution: To improve yield, you must either modulate the reaction conditions to enhance ortho-substitution or use a blocking group strategy to physically occlude the para position.

Optimized Protocols

Protocol A: The "Blocking Group" Strategy (High Yield)

Recommended for scale-up and high purity requirements.

This method utilizes a sulfonic acid group to block the para-position, forcing nitration to the ortho-position, followed by desulfonation.

Workflow Diagram:

BlockingStrategy Start Start: 5-Fluoro-2-methylaniline Step1 Step 1: Sulfonation (Blocks Para-Pos) Start->Step1 H2SO4, Bake Inter1 Intermediate: 4-Sulfonic Acid deriv. Step1->Inter1 Step2 Step 2: Nitration (Forces Ortho-Pos) Inter1->Step2 HNO3/H2SO4 Inter2 Intermediate: 2-Nitro-4-Sulfo deriv. Step2->Inter2 Step3 Step 3: Hydrolysis (Desulfonation) Inter2->Step3 Dilute H2SO4, Steam End Product: 3-Fluoro-6-methyl- 2-nitroaniline Step3->End

Caption: Logical flow of the sulfonation-blocking strategy to ensure regioselectivity.

Step-by-Step Methodology:

  • Sulfonation (Blocking):

    • Mix 5-Fluoro-2-methylaniline with concentrated sulfuric acid (H₂SO₄).

    • Heat (bake) at 180-190°C under vacuum or azeotropic conditions to remove water.

    • Mechanism: The sulfonic acid group (-SO₃H) selectively installs at the para-position (C4) because it is bulky and the reaction is thermodynamically controlled.

  • Nitration:

    • Cool the sulfonated mass to 0-5°C.

    • Add fuming nitric acid (HNO₃) dropwise.

    • Result: With C4 blocked, the nitro group is forced to the only open activated position: C6 (the desired ortho position).

  • Desulfonation (Hydrolysis):

    • Dilute the reaction mixture with water.

    • Pass steam through the mixture (steam distillation) or reflux with dilute acid (60-70% H₂SO₄) at 130-150°C.

    • The -SO₃H group is hydrolyzed off, leaving the nitro group at C2 and the proton at C4.

Protocol B: Direct Nitration with Purification (Rapid Screening)

Recommended for small-scale synthesis where yield is secondary to speed.

If you must use direct nitration, use Acetyl Nitrate generated in situ.[1] This reagent often provides slightly better ortho-selectivity than mixed acids due to the "ortho-effect" of the acetyl group coordinating with the nitrogen lone pair.

  • Protection: Convert 5-Fluoro-2-methylaniline to its acetamide (N-(5-fluoro-2-methylphenyl)acetamide) using acetic anhydride. Never nitrate the free amine directly; it leads to oxidation and tars.

  • Nitration:

    • Dissolve the acetamide in Acetic Anhydride (Ac₂O).

    • Cool to -10°C (Critical).

    • Add fuming HNO₃ slowly.

    • Note: Low temperature favors the kinetic product (ortho) slightly more than high temperature.

  • Hydrolysis: Reflux with HCl/EtOH to remove the acetyl group.

  • Purification (The Key Step):

    • Perform Steam Distillation .

    • Why? Ortho-nitroanilines (the target) form intramolecular hydrogen bonds (between NH₂ and NO₂), making them non-polar and steam volatile. The para-isomer cannot H-bond internally and remains in the pot.

Troubleshooting & FAQs

Q1: My product contains a large amount of an isomer with a higher melting point. What is it?

A: This is likely the 4-nitro isomer (4-nitro-5-fluoro-2-methylaniline).

  • Cause: The para-position is electronically favored.

  • Fix: Use Protocol A (Blocking Strategy). If using Protocol B, separate the isomers using steam distillation. The target (2-nitro) will distill over; the impurity (4-nitro) will not.

Q2: The reaction mixture turned black/tarry during nitration.

A: You likely nitrated the free amine or allowed the temperature to spike.

  • Cause: Free anilines are easily oxidized by nitric acid.

  • Fix: Always protect the amine as an acetamide before nitration. Ensure the temperature stays below 0°C during the addition of HNO₃.

Q3: I am using the blocking strategy, but the desulfonation step is slow.

A: Desulfonation requires high energy.

  • Fix: Ensure the acid concentration is correct (approx. 60-70% H₂SO₄) and the temperature is >130°C. Superheated steam injection is the most efficient method to drive the hydrolysis and simultaneously distill the product.

Q4: Can I use Bromine as a blocking group instead of Sulfonic acid?

A: Yes, but it is harder to remove.

  • Context: Some patents describe brominating to form 4-bromo-5-fluoro-2-methylaniline, nitrating, and then debrominating.

  • Drawback: Removing the bromine atom (hydrodehalogenation) usually requires catalytic hydrogenation (Pd/C + H₂), which will also reduce your Nitro group to an Amine. This adds a complex selective reduction step. The Sulfonic acid route is chemically superior because desulfonation does not affect the nitro group.

Data Summary: Isomer Properties

PropertyTarget: 2-Nitro Isomer (Ortho)Impurity: 4-Nitro Isomer (Para)
Structure 3-Fluoro-6-methyl-2-nitroaniline5-Fluoro-2-methyl-4-nitroaniline
Polarity Low (Intramolecular H-bond)High (Intermolecular H-bond)
Steam Volatility Yes (Volatile) No
TLC (Rf) Higher (moves faster)Lower (moves slower)
Yield (Direct Nitration) ~15-20%~80%
Yield (Blocking Route) >60% <5%

References

  • Preparation of 2-nitro-3-fluoro-6-methylaniline deriv

    • Source: WO2025101780A1 (Google Patents).[2]

    • Relevance: Confirms the utility of the 3-fluoro-6-methyl-2-nitroaniline intermedi
  • Synthesis of 2-methyl-6-nitroaniline via detached acetylation and nitr

    • Source: ResearchGate (Publication).[3]

    • Relevance: Validates the two-step protection/nitration protocol for ortho-selectivity in methylanilines.
  • Regioselective nitration of 5-fluoro-2-methylaniline (Analogous Chemistry).

    • Source: US P
    • Relevance: Describes the bromination-blocking strategy to force nitr
  • 3-Fluoro-6-methyl-2-nitroaniline Product D

    • Source: BLD Pharm / ChemicalBook.
    • Relevance: Verifies the chemical structure and commercial availability of the specific isomer.

Sources

Purification of crude 3-Fluoro-6-methyl-2-nitroaniline via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Separation Technologies Division Subject: Technical Guide: Purification of 3-Fluoro-6-methyl-2-nitroaniline via Column Chromatography

Technical Overview & Molecule Profile

Target Analyte: 3-Fluoro-6-methyl-2-nitroaniline Chemical Class: Polysubstituted Nitroaniline Primary Challenge: Separation of regioisomers and prevention of "tailing" (streaking) due to amine-silanol interactions.[1]

Physicochemical Behavior in Chromatography

To successfully purify this compound, you must understand how its structure dictates its interaction with the stationary phase (Silica Gel 60).

  • The "Ortho Effect" (Intramolecular Hydrogen Bonding): Unlike para-nitroanilines, your target molecule (2-nitro position) forms a strong intramolecular hydrogen bond between the amine proton and the nitro oxygen.[1] This "locks" the polarity internally, reducing the molecule's ability to hydrogen bond with the silica gel [1].

    • Consequence: The target (ortho-isomer) will be less polar and elute faster (higher Rf) than potential para-nitro impurities or unreacted aniline precursors.

  • Basicity & Streaking: Despite the electron-withdrawing nitro and fluoro groups, the amine moiety retains some basic character. It can protonate on the acidic silanol sites (

    
    ) of the silica gel, causing peak broadening or "streaking" [2].
    
    • Solution: Mobile phase modification with a basic modifier (Triethylamine) is mandatory for high-resolution separation.

Pre-Purification Diagnostics (TLC Optimization)

Before packing the column, you must establish the separation window. Do not skip this step.

Standard TLC Protocol:

  • Plate: Silica Gel 60 F254 (Aluminum or Glass backed).[1]

  • Solvent System A (Screening): 10% Ethyl Acetate in Hexane.[1]

  • Solvent System B (Polishing): 20% Ethyl Acetate in Hexane.[1]

Diagnostic Interpretation Table:

Observation on TLCDiagnosisAction Plan
Target Rf < 0.15 Solvent too non-polar.Increase EtOAc to 15-20%.
Target Rf > 0.45 Solvent too polar.Decrease EtOAc to 5-8%.
Spot is "comet-shaped" Amine dragging.Add 1% Triethylamine (TEA) to the mobile phase.
Two yellow spots close together Regioisomer contamination.[1]Use a shallower gradient (e.g., 0.5% increase/min).

Detailed Experimental Protocol

Phase 1: Column Setup
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Column Dimensions: Ratio of silica height to diameter should be at least 15:1 for difficult separations.

  • Mobile Phase Preparation:

    • Base Solvent: Hexane / Ethyl Acetate (9:1 v/v).[1][2]

    • Modifier: Add 1% Triethylamine (TEA) to the entire volume of mobile phase to neutralize silica acidity.

Phase 2: Sample Loading (Critical)
  • Method: Dry Loading is strongly recommended over wet loading for this compound.[1] Nitroanilines often have poor solubility in Hexane but high solubility in DCM. Wet loading with DCM causes the band to travel too fast initially, ruining resolution.

    • Dissolve crude (1.0 g) in minimal Dichloromethane (DCM).

    • Add Silica Gel (2.0 g) to the solution.

    • Rotary evaporate until a free-flowing yellow powder remains.

    • Pour this powder carefully onto the top of the packed column.

Phase 3: Elution Strategy
  • Isocratic Hold: Run 2 column volumes (CV) of 100% Hexane (+1% TEA) to flush very non-polar impurities.

  • Gradient: Switch to 5% EtOAc/Hexane (+1% TEA).

  • Visual Cue: The target 3-Fluoro-6-methyl-2-nitroaniline is typically bright orange/yellow .[1] It should be the first major colored band to elute if unreacted starting material is absent.

Troubleshooting & FAQs

Q1: My target compound is crystallizing inside the column, blocking flow. What do I do?

  • Cause: The compound is likely insoluble in the high-hexane mobile phase at the high concentration within the band.

  • Fix:

    • Stop the flow immediately.

    • Add a small "plug" of DCM (1-2 mL) to the top of the sand layer to redissolve the crash-out.

    • Switch to a mobile phase with higher solubility power but similar polarity, such as Toluene/Hexane mixtures, or simply reduce the loading mass per run.

Q2: I see a faint yellow trail that never ends (tailing).

  • Cause: Secondary interactions with silica (hydrogen bonding) or insufficient deactivation of silica.[1]

  • Fix: Increase the Triethylamine (TEA) concentration to 2%. Alternatively, wash the column with MeOH/EtOAc before use to strip water, then re-equilibrate, though TEA addition is usually sufficient.

Q3: How do I separate the 4-nitro isomer from my 2-nitro target?

  • Logic: The 4-nitro isomer (para) cannot form internal H-bonds.[1] It is significantly more polar.

  • Result: The 2-nitro target (User's molecule) will elute first (High Rf).[1] The 4-nitro impurity will elute later (Low Rf).

  • Protocol: Collect the early fractions aggressively. Stop collecting when the "gap" between the two yellow bands is reached.

Visual Workflows

Figure 1: Purification Logic Flow

Caption: Decision matrix for optimizing the column chromatography conditions based on crude sample behavior.

PurificationLogic Start Crude 3-Fluoro-6-methyl-2-nitroaniline TLC Run TLC (10% EtOAc/Hex) Start->TLC CheckRf Check Rf Value & Shape TLC->CheckRf GoodRf Rf 0.2 - 0.3 Compact Spot CheckRf->GoodRf Optimal Streak Streaking / Tailing CheckRf->Streak Tailing LowRf Rf < 0.1 CheckRf->LowRf Stuck DryLoad Dry Load on Silica GoodRf->DryLoad AddTEA Add 1% Et3N to Mobile Phase Streak->AddTEA IncPolarity Increase EtOAc to 20% LowRf->IncPolarity AddTEA->TLC Re-test IncPolarity->TLC Re-test RunCol Run Column (Gradient Elution) DryLoad->RunCol

Figure 2: Isomer Separation Mechanism

Caption: Mechanistic difference between the target (Ortho) and impurities (Para) driving separation.[1]

IsomerSeparation Ortho Target: 2-Nitro Isomer (Intramolecular H-Bond) Silica Silica Stationary Phase (Polar -OH Groups) Ortho->Silica Weak Interaction (Fast Elution) Result Separation Outcome: Target elutes FIRST Ortho->Result Para Impurity: 4-Nitro Isomer (Intermolecular H-Bond) Para->Silica Strong H-Bonding (Slow Elution) Para->Result

References

  • Sielc Technologies. (2025).[1] Separation of Nitroaniline Isomers on HPLC and Silica. Retrieved from [Link]

  • PubChem. (2025).[1][3] Compound Summary: 3-Fluoro-2-methylaniline (Precursor Analysis). Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 3-Fluoro-6-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Technical Overview & Compound Profile

Compound Identity: 3-Fluoro-6-methyl-2-nitroaniline CAS Number: 1393442-58-4 Molecular Formula: C₇H₇FN₂O₂ Molecular Weight: 170.14 g/mol Appearance: Typically yellow to orange crystalline solid.

The Purification Challenge

The synthesis of 3-Fluoro-6-methyl-2-nitroaniline (often via nitration of 3-fluoro-6-methylaniline) frequently yields a crude product contaminated with regioisomers (e.g., 4-nitro isomer), unreacted starting materials, and oxidation byproducts.

The primary challenge in recrystallizing this compound is balancing the solubility differential . The presence of the fluorine atom increases lipophilicity compared to non-fluorinated nitroanilines, while the nitro and amino groups provide handles for hydrogen bonding. A successful protocol must exploit these competing properties to selectively precipitate the target while keeping impurities in the mother liquor.

Part 2: Solvent Selection Guide

Q1: What is the optimal solvent system for this compound?

Recommendation: Binary System of Ethanol (EtOH) and Water .

Mechanism:

  • Ethanol (Good Solvent): Dissolves the nitroaniline efficiently at elevated temperatures (near reflux, ~78°C) due to dipole-dipole interactions with the nitro group and hydrogen bonding with the amine.

  • Water (Anti-Solvent): The hydrophobic fluoro-methyl-benzene core significantly reduces solubility in water. Adding water forces the compound out of solution as it cools, while polar impurities (salts, acids) remain dissolved.

Alternative System (For Non-Polar Impurities):

  • Ethyl Acetate / Hexanes: Use this if your crude material contains significant non-polar tars or unreacted starting material.

Solvent Performance Table
Solvent SystemRoleTemp. RangeSuitabilityNotes
Ethanol (95%) Primary25°C - 78°CHigh Best balance of yield and purity.
Methanol Alternative25°C - 65°CModerateHigher solubility may reduce yield; good for very impure crudes.
EtOAc / Hexane Binary25°C - 77°CSpecificUse only if alcohol systems fail to remove non-polar contaminants.
Water Anti-Solvent0°C - 100°CN/Astrictly an anti-solvent; do not use alone.

Part 3: Troubleshooting & Optimization (Q&A)

Q2: The product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the compound separates as a liquid droplet before it can crystallize. This happens if the saturation temperature is above the compound's melting point or if the solvent boiling point is too high.

Corrective Protocol:

  • Re-dissolve: Reheat the mixture until the oil dissolves (add a small amount of EtOH if necessary).

  • Seed: Cool the solution very slowly to just below the saturation point. Add a seed crystal of pure 3-Fluoro-6-methyl-2-nitroaniline.

  • Agitate: Vigorously stir or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Solvent Check: If using Ethanol/Water, you may have added too much water too quickly. Add more Ethanol to restore a single phase, then add water dropwise more slowly.

Q3: My crystals are dark orange/brown. Is this normal?

Diagnosis: No. Pure 3-Fluoro-6-methyl-2-nitroaniline should be bright yellow to light orange. Dark colors indicate oxidized impurities (azo or azoxy coupling products).

Corrective Protocol (Decolorization):

  • Dissolve the crude solid in boiling Ethanol (minimum volume).

  • Add Activated Carbon (1-2% by weight of crude). Caution: Add carefully to avoid frothing.

  • Boil for 5-10 minutes.

  • Perform a Hot Filtration (see workflow below) to remove the carbon.[1]

  • Proceed with crystallization.[1][2][3][4]

Q4: The yield is lower than expected (<50%).

Diagnosis:

  • Too much solvent: The compound remains dissolved in the mother liquor.

  • Incomplete precipitation: The solution wasn't cooled sufficiently.

Optimization:

  • Concentrate the mother liquor by rotary evaporation to 50% volume and cool again to recover a "second crop" of crystals.

  • Ensure the final cooling step reaches 0-4°C (ice bath) and hold for at least 30 minutes.

Part 4: Step-by-Step Recrystallization Protocol

Workflow Diagram

RecrystallizationWorkflow Start Crude 3-Fluoro-6-methyl-2-nitroaniline Dissolve Dissolve in Boiling Ethanol (Min. Volume ~78°C) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor AddCarbon Add Activated Carbon (Boil 5 mins) CheckColor->AddCarbon Yes HotFilter Hot Filtration (Remove insolubles/carbon) CheckColor->HotFilter No AddCarbon->HotFilter AddWater Add Warm Water (Anti-solvent) Dropwise until turbid HotFilter->AddWater Clear Add drops of Ethanol to clear turbidity AddWater->Clear Cool Slow Cooling (RT -> 4°C) Clear->Cool Filter Vacuum Filtration (Wash with cold 50% EtOH) Cool->Filter Dry Dry in Vacuum Oven (40°C) Filter->Dry

Caption: Optimized binary solvent recrystallization workflow for nitroaniline derivatives.

Detailed Methodology
  • Preparation: Weigh the crude solid. Place it in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add Ethanol (95%) in small portions while heating on a hot plate/block set to 85°C. Aim for saturation at boiling point.

    • Tip: If 1g of solid does not dissolve in 10-15 mL of boiling ethanol, check for inorganic salts (insoluble) and filter them out.

  • Anti-Solvent Addition (The Critical Step):

    • Keep the solution boiling gently.

    • Add warm water dropwise via pipette.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of hot Ethanol to just clear the solution again.

  • Crystallization:

    • Remove from heat.[3] Cover the flask with foil (exclude light).

    • Allow to cool to Room Temperature (RT) undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Once at RT, move to an ice bath (0-4°C) for 30-60 minutes.

  • Isolation:

    • Filter the crystals using a Büchner funnel.[3]

    • Wash: Rinse the filter cake with a small volume of cold 50:50 Ethanol/Water . Do not use pure ethanol as it may redissolve the product.

  • Drying: Dry under vacuum at 40-50°C for 4-6 hours.

Part 5: Safety & Handling (SDS Highlights)

  • Acute Toxicity: Nitroanilines are toxic if swallowed, inhaled, or in contact with skin. They can cause methemoglobinemia (blue skin/lips).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Waste: Dispose of mother liquors as Halogenated Organic Waste due to the fluorine content.

References

  • Google Patents. (2016). Preparation method of 4-fluoro-N-methyl-3-nitroaniline (CN105622426A).[5] Retrieved from

  • University of Massachusetts. (n.d.). Recrystallization: Organic Chemistry Lab Manual. Retrieved from [Link]

Sources

Identifying and minimizing side products in 3-Fluoro-6-methyl-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Fluoro-6-methyl-2-nitroaniline

Welcome to the technical support guide for the synthesis of 3-Fluoro-6-methyl-2-nitroaniline (CAS: 485832-96-0). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we provide in-depth answers to frequently asked questions and a troubleshooting guide to help you identify and minimize the formation of critical side products, thereby optimizing your reaction yield and purity.

Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route for preparing 3-Fluoro-6-methyl-2-nitroaniline?

The most robust and widely employed method for synthesizing 3-Fluoro-6-methyl-2-nitroaniline begins with 5-Fluoro-2-methylaniline (CAS: 367-29-3). The synthesis follows a three-step sequence designed to control selectivity and minimize unwanted side reactions.[1][2]

  • N-Acetylation (Protection): The primary amine of 5-Fluoro-2-methylaniline is first protected as an acetamide using acetic anhydride. This step is crucial for the success of the subsequent nitration.

  • Regioselective Nitration: The protected intermediate, N-(5-fluoro-2-methylphenyl)acetamide, undergoes electrophilic aromatic substitution using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures.

  • Hydrolysis (Deprotection): The acetyl group is removed by acid- or base-catalyzed hydrolysis to yield the final product, 3-Fluoro-6-methyl-2-nitroaniline.[1][3]

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Start 5-Fluoro-2-methylaniline Acetylation N-Acetylation (Acetic Anhydride) Start->Acetylation Intermediate1 N-(5-fluoro-2-methylphenyl)acetamide Acetylation->Intermediate1 Nitration Nitration (HNO₃/H₂SO₄, <5°C) Intermediate1->Nitration Intermediate2 N-(3-Fluoro-6-methyl -2-nitrophenyl)acetamide Nitration->Intermediate2 Hydrolysis Acid Hydrolysis (e.g., H₂SO₄/H₂O, heat) Intermediate2->Hydrolysis Product 3-Fluoro-6-methyl-2-nitroaniline Hydrolysis->Product Nitronium_Formation cluster_mechanism Generation of the Nitronium Ion (NO₂⁺) HNO₃ H-O-NO₂ Protonated_HNO₃ H₂O⁺-NO₂ HNO₃->Protonated_HNO₃ + H⁺ (from H₂SO₄) H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ H₂O H₂O NO₂⁺ O=N⁺=O Protonated_HNO₃->NO₂⁺ - H₂O

Caption: The catalytic role of sulfuric acid in generating the nitronium ion electrophile.

Once formed, the nitronium ion is attacked by the electron-rich aromatic ring of the N-acetylated starting material, leading to the substitution product. The ortho-, para-directing nature of the acetamido group ensures the formation of the desired 2-nitro isomer. [7][8]

Troubleshooting Guide: Side Products & Purity

This section addresses specific problems you may encounter during the synthesis, focusing on the identification and mitigation of common impurities.

Q4: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Low yields often point to suboptimal reaction conditions or significant side product formation.

Potential Cause Explanation & Recommended Action
Over-nitration Formation of dinitro compounds due to harsh conditions. Action: Ensure strict temperature control (maintain <5 °C) during the dropwise addition of the nitrating mixture. Avoid using an excess of nitric acid. [4]
Oxidation If deprotection occurs prematurely or the starting material is not fully protected, oxidation by nitric acid can occur. Action: Confirm complete acetylation of the starting material via TLC or LC-MS before proceeding to the nitration step.
Incomplete Hydrolysis The N-acetylated nitro-intermediate may persist in the final product. Action: Increase the hydrolysis reaction time or temperature. Ensure the concentration of the acid catalyst (e.g., sulfuric acid) is sufficient. Monitor the reaction's progress by TLC until the intermediate is fully consumed. [1][3]
Losses During Workup The product may be lost during extraction or precipitation steps. Action: Ensure the pH is properly adjusted during neutralization to precipitate the product fully. Use an adequate volume of extraction solvent and perform multiple extractions.
Q5: My TLC/LC-MS analysis shows multiple product spots after nitration. What are these impurities?

The primary impurity is typically a regioisomer. Understanding the directing effects of the substituents on the ring is key to identifying it.

  • Starting Material: N-(5-fluoro-2-methylphenyl)acetamide

  • Substituents:

    • -NHCOCH₃: Strongly activating, ortho-, para-director (Positions 2 & 4)

    • -CH₃: Activating, ortho-, para-director (Positions 3 & 5)

    • -F: Deactivating, ortho-, para-director (Positions 2 & 4 & 6)

The powerful ortho-, para-directing effect of the acetamido group is dominant. [5]

Regioselectivity cluster_ring Directing Effects on N-(5-fluoro-2-methylphenyl)acetamide Ring Aromatic Ring NHAc -NHAc (at C1) Me -CH₃ (at C2) F -F (at C5) C3 C4 Side Side Product: Nitration at C4 (para to NHAc) C4->Side Minor Pathway C6 Desired Desired Product: Nitration at C6 (ortho to NHAc) C6->Desired Major Pathway

Caption: Regioselectivity of nitration, highlighting the desired (C6) and major side-product (C4) positions.

Potential Side Products:

Impurity Name Structure Origin Mitigation Strategy
N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide Regioisomer: Nitration occurs at the C4 position, which is para to the strongly directing acetamido group. This is often the most significant isomeric impurity. [2]Maintain very low reaction temperatures (0 to -5 °C) and ensure slow, controlled addition of the nitrating agent to favor the kinetically preferred ortho product.
N-(3-Fluoro-6-methyl-2,4-dinitrophenyl)acetamide Over-nitration: A second nitro group is added to the activated ring. [6][7]Use stoichiometric amounts of nitric acid. Avoid elevated temperatures and prolonged reaction times.
Oxidized Byproducts Oxidation: Formation of colored polymeric materials.Ensure complete protection of the amine. Perform the reaction under an inert atmosphere (e.g., Nitrogen) if severe oxidation is observed.
Q6: My final product has a dark color after hydrolysis. How can I effectively purify it?

Discoloration is usually caused by trace amounts of oxidized, polymeric impurities. [8]Standard purification techniques are highly effective.

  • Recrystallization: This is the most common and efficient method for purifying the final product. A suitable solvent system (e.g., ethanol/water or isopropanol) should be chosen where the product has high solubility at high temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Activated Carbon Treatment: Before cooling the recrystallization solution, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration through a pad of celite.

  • Column Chromatography: For very impure samples or for isolating and identifying unknown byproducts, silica gel column chromatography is the preferred method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically provide good separation of the desired product from more polar and non-polar impurities. [8] By carefully controlling the reaction parameters, particularly during the nitration step, and employing appropriate purification techniques, you can reliably synthesize high-purity 3-Fluoro-6-methyl-2-nitroaniline and troubleshoot any issues that arise.

References
  • Regioselectivity of Aniline and Toluidine Nitration With HNO3 and H2SO4 in Acetic Acid. (n.d.). Scribd. [Link]

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Royal Society of Chemistry. [Link]

  • Ceric Ammonium Nitrate Promoted Highly Chemo‐ and Regioselective ortho‐Nitration of Anilines under Mild Conditions. (2019). ResearchGate. [Link]

  • Gao, Y., Mao, Y., et al. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry. [Link]

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2022). ResearchGate. [Link]

  • Why is meta nitroaniline one of the major products in nitration of aniline? (2018). Quora. [Link]

  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. (2010). Patsnap. [Link]

  • Electrophilic substitution (case aniline): Nitration. (n.d.). YouTube. [Link]

  • Reactions of Aniline. (2024). Chemistry Steps. [Link]

  • Methods for the nitration of protected anilines. (2022). ResearchGate. [Link]

  • Preparation method of 4-fluoro -N-methyl-3-nitroaniline. (2016).
  • 3-Fluoro-2-methyl-6-nitroaniline. (n.d.). AbacipharmTech. [Link]

  • o-NITROANILINE. (n.d.). Organic Syntheses. [Link]

  • Synthesis technique of 2-methyl-6-nitroaniline. (2015). ResearchGate. [Link]

  • The Role of 2,6-Difluoro-3-nitroaniline in Modern Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Troubleshooting common problems in the synthesis of nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting common problems in the synthesis of nitroaniline derivatives. Audience: Researchers, Process Chemists, and Drug Development Professionals. Format: Interactive Troubleshooting Guide & FAQs.

Introduction: The Nitroaniline Challenge

Nitroanilines are deceptive in their structural simplicity. While they are fundamental building blocks for azo dyes, antioxidants, and pharmaceuticals (e.g., synthesis of p-phenylenediamine derivatives), their preparation is fraught with electronic and steric pitfalls.

As your Senior Application Scientist, I have structured this guide to move beyond standard textbook protocols. We will address the causality of failure—why your reaction turned to tar, why you isolated the wrong isomer, or why your yield stalled at 40%.

Module 1: Regioselectivity & "Tar" Formation

Context: The most common complaint we receive is: "I attempted direct nitration of aniline and obtained a black, tarry mess with low yield."

The Core Problem: Electronic Mismatch

Aniline is electron-rich and prone to oxidation. Nitric acid is a strong oxidant. When mixed directly, the amino group is oxidized to radical species (forming tar), or protonated to the anilinium ion (


), which is a meta-director .
Troubleshooting Guide: The Protection Strategy

Q: How do I stop the formation of black oxidation byproducts? A: You must "mask" the amine. The standard industrial and laboratory solution is the Protection-Nitration-Deprotection sequence. Acetylation lowers the electron density of the nitrogen lone pair via resonance with the carbonyl, preventing oxidation while maintaining ortho/para directing power (sterically favoring para).[1]

Workflow Visualization

ProtectionStrategy Aniline Aniline (Highly Reactive) Acetanilide Acetanilide (Protected/Moderated) Aniline->Acetanilide Acetic Anhydride (Protection) Nitration Nitration (HNO3/H2SO4) Acetanilide->Nitration Intermediates o-/p-Nitroacetanilide (Isomer Mixture) Nitration->Intermediates < 20°C Hydrolysis Hydrolysis (Acid/Base) Intermediates->Hydrolysis Product p-Nitroaniline (Target) Hydrolysis->Product Deprotection

Caption: The strategic protection pathway prevents oxidation and directs regioselectivity toward the para-isomer.

Q: I am seeing significant dinitration (2,4-dinitroacetanilide). Why? A: Root Cause: Temperature excursion. The acetamido group is still activating.[1] If the nitration temperature exceeds 20°C, the reaction kinetic energy overcomes the activation barrier for the second nitration. Corrective Action: Maintain the internal temperature between 0–10°C during the addition of the nitrating mixture. Add the acid dropwise.[2]

Module 2: Nucleophilic Aromatic Substitution ( )

Context: For specific isomers (like o- or p-nitroaniline) or substituted derivatives, displacing a halogen with ammonia is often cleaner than nitration.

The Core Problem: Reactivity Thresholds

Users often report: "My starting material (1-chloro-4-nitrobenzene) is unreacted after 24 hours at reflux."

Troubleshooting Guide: Forcing Conditions

Q: Why won't my chloronitrobenzene react with ammonia at atmospheric pressure? A: Aryl chlorides are not alkyl halides;


 requires disruption of aromaticity to form the Meisenheimer Complex . This has a high activation energy.
Protocol Adjustment: 
  • High Pressure: Standard industrial protocols use an autoclave at 170°C and 35-40 atm [1].

  • Solvent Switch: If an autoclave is unavailable, switch to a polar aprotic solvent (DMSO, DMF, or NMP). These solvents solvate the cation (e.g.,

    
    ), leaving the nucleophile (
    
    
    
    or
    
    
    ) "naked" and highly reactive.

Q: Can I use a catalyst to avoid high pressure? A: Yes. Phase Transfer Catalysis (PTC) is effective.

  • System: Toluene/Water.

  • Catalyst: Tetrabutylammonium bromide (TBAB).

  • Mechanism: Transfers the anionic nucleophile into the organic phase where the aryl halide resides.

Comparative Reaction Conditions
MethodReagentsTemp/PressureTypical YieldPros/Cons
Autoclave

170°C / 35 atm>90%High yield, but high safety risk.[3]
Aprotic Solvent

in DMSO
100°C / 1 atm75-85%Milder conditions, but difficult workup (DMSO removal).
Buchwald-Hartwig Pd-cat, Amine80°C / 1 atm>90%Excellent for complex amines; too expensive for simple ammonia.

Module 3: Selective Reduction (Dinitro Compounds)

Context: Synthesizing m-nitroaniline usually involves reducing m-dinitrobenzene. The challenge is stopping at the mono-amine without fully reducing to the diamine (m-phenylenediamine).

The Core Problem: Over-Reduction

Q: I used Pd/C and ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


, but I got the diamine. How do I stop at the nitroaniline? 
A:  Catalytic hydrogenation is often too aggressive for selectivity without poisoning the catalyst. You need a Zinin Reduction  (sulfide-based reduction).[4][5][6][7]
Protocol: Zinin Reduction (Selective)

This method utilizes sodium sulfide (


) or sodium polysulfide to selectively reduce one nitro group [2].[4]

Step-by-Step Protocol:

  • Dissolution: Dissolve m-dinitrobenzene in ethanol/water (reflux).

  • Reagent Prep: Prepare a solution of

    
     and sulfur (to form polysulfide, which is a gentler reductant).
    
  • Addition: Add the sulfide solution dropwise to the boiling dinitrobenzene solution.

  • Endpoint Detection: The reaction is complete when the solution color shifts from deep red to yellow/orange.

    • Self-Validating Check: Spot the reaction mixture on filter paper with a drop of ferrous sulfate (

      
      ). A black streak indicates unreacted sulfide (reaction complete or excess reagent).
      
  • Quench: Pour into ice water to precipitate the m-nitroaniline.

ZininReduction Start m-Dinitrobenzene Mechanism Hydride Transfer via Sulfide Species Start->Mechanism + Reagent Reagent Na2S / S (Polysulfide) Reagent->Mechanism Product m-Nitroaniline Mechanism->Product Stoichiometric Control Stop Selective Stop Stop->Product Zinin Selectivity OverReduction m-Phenylenediamine (Avoided) Product->OverReduction If Excess H2/Cat used

Caption: The Zinin reduction leverages sulfide stoichiometry to prevent over-reduction to the diamine.

Module 4: Purification & Isolation

Context: Nitroaniline isomers often have similar boiling points, making separation difficult.

Q: My product contains both o- and p-nitroaniline. How do I separate them without a column? A: Utilize the Steam Distillation principle.

  • Ortho-nitroaniline: Possesses intramolecular hydrogen bonding (between

    
     and 
    
    
    
    ). This reduces its interaction with water, making it steam volatile .
  • Para-nitroaniline: Possesses intermolecular hydrogen bonding. It aggregates, has a higher boiling point, and is not steam volatile .

Protocol:

  • Subject the crude mixture to steam distillation.

  • The ortho isomer distills over with the water (yellow distillate).

  • The para isomer remains in the distillation flask as a solid residue.

  • Recrystallize the residue from boiling water (solubility of p-nitroaniline: ~2.2g/L at 100°C, <1g/L at 20°C) [3].

References

  • PrepChem. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Retrieved from [Link]

  • Porter, H. K. (1973).[5][6] The Zinin Reduction of Nitroarenes.[4][5] Organic Reactions, 20(4), 455–481.[5][6] (Cited via BenchChem Technical Support).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

How to prevent decomposition of 3-Fluoro-6-methyl-2-nitroaniline on storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Prevention of Decomposition for 3-Fluoro-6-methyl-2-nitroaniline

Executive Summary: The "Gold Standard" Storage Protocol

For researchers requiring immediate guidance, the following matrix represents the optimal storage conditions to prevent the degradation of 3-Fluoro-6-methyl-2-nitroaniline (CAS 485832-96-0). Adherence to this protocol typically extends shelf life to >24 months.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards thermodynamic oxidation and thermal rearrangement of the nitro group.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidative coupling of the amine.
Light Exposure Strictly Dark (Amber/Foil)Nitroanilines are photosensitive; UV light catalyzes nitro-to-nitrite rearrangement.
Container Borosilicate Glass (Teflon-lined cap)Prevents leaching from plastics; ensures gas-tight seal against moisture.

Critical Note on Shipping vs. Storage: While some suppliers ship this compound at ambient temperature ("Room Temp"), this is a calculated risk for short durations. Long-term storage must be refrigerated. If you receive the product at room temperature, immediately transfer it to 2-8°C storage upon receipt.

Physical Profile & Chemical Identity

Understanding the substrate is the first step in stabilization.

PropertyData
Chemical Name 3-Fluoro-6-methyl-2-nitroaniline
Synonyms 3-Fluoro-2-nitro-6-methylaniline; 2-Nitro-3-fluoro-6-methylaniline
CAS Number 485832-96-0
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water

Mechanisms of Decomposition

To prevent degradation, one must understand the pathways by which it occurs. This compound features two reactive functionalities—a primary amine (–NH₂) and a nitro group (–NO₂)—on an electron-deficient aromatic ring.

Visualizing the Degradation Pathways

The following diagram illustrates the primary stress factors (Light, Oxygen, Heat) and their resulting degradation products.

DecompositionPathways Compound 3-Fluoro-6-methyl- 2-nitroaniline (Yellow Solid) Radicals Nitro-Nitrite Rearrangement Compound->Radicals Photolysis Oxidation Oxidative Coupling (Azo/Azoxy Dimers) Compound->Oxidation Slow Oxidation Light UV/Visible Light (hv) Light->Radicals Oxygen Atmospheric O2 Oxygen->Oxidation Heat Thermal Stress (>25°C) Heat->Oxidation Accelerates Polymer Amorphous Tars (Brown/Black) Radicals->Polymer Degradation Oxidation->Polymer Aggregation

Caption: Pathways of degradation.[1] Light exposure triggers nitro-group rearrangement, while oxygen leads to dimerization of the amine, resulting in the characteristic darkening of the sample.

Technical Support: Troubleshooting & FAQs

This section addresses specific scenarios reported by laboratory personnel.

Q1: The compound has turned from bright yellow to dark brown. Is it still usable?

Diagnosis: This indicates oxidative degradation . The primary amine has likely undergone oxidative coupling to form azo or azoxy dimers, which are highly colored (chromophores). Action:

  • Do not use directly for sensitive synthesis (e.g., GMP steps or precise kinetic studies).

  • Purity Check: Run an HPLC or TLC. If the impurity peak is <5%, you may be able to use it for crude reactions.

  • Recovery: If purity is low, perform the Recrystallization Protocol (see Section 5).

Q2: The material has caked into a hard lump. Does this affect chemical stability?

Diagnosis: Caking is a sign of hygroscopicity (moisture absorption) or partial melting/resolidification during transit. Action:

  • Moisture can hydrolyze downstream reagents (e.g., acid chlorides) if this compound is a reactant.

  • Dry the material: Place in a vacuum desiccator over P₂O₅ or silica gel for 24 hours.

  • Grind: Gently mortar the dried solid back into a powder (in a fume hood) before weighing.

Q3: Can I store this as a stock solution in DMSO or Methanol?

Diagnosis: Solution storage is riskier than solid storage. Action:

  • Short-term (1-3 days): Acceptable if kept at 4°C.

  • Long-term: Avoid. In solution, the molecular mobility increases, accelerating the collision frequency for oxidative coupling. Furthermore, DMSO can act as an oxidant under certain conditions. Always store as a dry solid.

Recovery Protocol: Recrystallization

If your batch has degraded (brown discoloration), use this standard purification method for nitroanilines.

Prerequisites:

  • Solvent System: Ethanol (95%) or Toluene/Hexane mix.

  • Equipment: Hot plate, Erlenmeyer flask, vacuum filtration setup.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (~60-70°C) required to dissolve the solid completely.

  • Filtration (Optional): If insoluble black specks (polymers) remain, filter the hot solution quickly through a pre-warmed funnel/filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the reformed yellow crystals using vacuum filtration.

  • Drying: Wash with cold hexane (to remove surface mother liquor) and dry under high vacuum for 4-6 hours.

Storage Workflow Diagram

Implement this decision tree in your lab to ensure consistent handling of incoming inventory.

StorageWorkflow Start Receive Shipment CheckSeal Inspect Seal & Appearance Start->CheckSeal Condition Is it Yellow/Orange and Free-Flowing? CheckSeal->Condition Good Material Intact Condition->Good Yes Bad Degraded (Brown/Caked) Condition->Bad No Pack Transfer to Amber Vial Good->Pack Purify Perform Recrystallization (See Protocol) Bad->Purify Purify->Pack Gas Purge Headspace with Argon/Nitrogen Pack->Gas Store Store at 2-8°C Gas->Store

Caption: Standard Operating Procedure (SOP) for receiving and storing 3-Fluoro-6-methyl-2-nitroaniline.

References

  • Citation Note: Confirms "Cold-chain transportation" and inert
  • Citation Note: Provides analogous stability data for fluoro-nitroaniline derivatives, establishing the baseline for oxid
  • National Institutes of Health (NIH) - PubChem. (n.d.). 3-Fluoro-2-methyl-6-nitroaniline (Compound Summary). Retrieved October 26, 2025, from [Link]

    • Citation Note: Verifies chemical structure and identifiers (CAS 485832-96-0).[2]

  • Citation Note: Used as a structural analog to confirm general hazard and storage classes (Skin Irritant, Store Cool/Dry).

Sources

Technical Support Center: Troubleshooting Reactions of 3-Fluoro-6-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric & Electronic Trap"

Welcome to the technical guide for 3-Fluoro-6-methyl-2-nitroaniline . If you are accessing this page, you are likely experiencing stalled reactions, low yields, or inexplicable side products.

This molecule presents a unique synthetic challenge due to two competing structural factors:

  • Extreme Steric Hindrance (The "2,6-Clamp"): The primary amine (C1) is flanked by a nitro group (C2) and a methyl group (C6). This creates a "steric pocket" that blocks the approach of electrophiles, causing standard N-functionalizations to fail or stall.

  • Electronic Activation (The "Labile Fluorine"): The fluorine atom at C3 is ortho to the highly electron-withdrawing nitro group at C2. This activates the fluorine toward Nucleophilic Aromatic Substitution (SNAr), leading to unintended defluorination or displacement.

This guide addresses these specific failure modes with field-proven protocols.

Module 1: Incomplete N-Functionalization (Acylation/Alkylation)

User Issue: "I treated the aniline with acetyl chloride/pyridine (or an alkyl halide), but the reaction stalled at <20% conversion even after 24 hours."

Root Cause Analysis

The 2-nitro and 6-methyl groups create a steric blockade around the nitrogen lone pair. Standard nucleophilic attack mechanisms (SN2 or tetrahedral intermediate formation) are kinetically inhibited. Weak bases like pyridine are insufficient to drive the reaction against this energy barrier.

Troubleshooting Protocol
Option A: The "Forced" Acylation (Recommended)

Switch from acid chlorides to anhydrides and use acid catalysis or high thermal driving force.

ParameterStandard Protocol (Fails)High-Performance Protocol
Reagent Acetyl Chloride (1.1 eq)Acetic Anhydride (5.0 eq)
Solvent DCM or THFGlacial Acetic Acid (Solvent & Catalyst)
Catalyst Pyridine / Et3NH₂SO₄ (Cat. 2 drops) or simply Reflux
Temp RT to 40°C100°C - 115°C (Reflux)

Step-by-Step:

  • Dissolve 3-Fluoro-6-methyl-2-nitroaniline (1.0 eq) in Glacial Acetic Acid (5-10 vol).

  • Add Acetic Anhydride (3.0 - 5.0 eq).

  • Optional: Add 1-2 drops of conc. H₂SO₄ to accelerate kinetics.

  • Heat to reflux (approx. 118°C) for 4-6 hours.

  • Validation: Monitor TLC. If incomplete, add more anhydride, not time.

Option B: The "Deprotonation" Alkylation (For Alkyl Halides)

Since the neutral amine is too hindered to attack an alkyl halide, you must convert it to the highly nucleophilic anion.

  • Dissolve aniline in anhydrous DMF or THF .

  • Cool to 0°C and add NaH (Sodium Hydride, 60% dispersion, 1.2 eq) .

  • Observation: Wait for H₂ gas evolution to cease (approx. 30 min). The solution often turns deep red/orange (formation of the anilide anion).

  • Add the alkyl halide (Electrophile).

  • Warm to RT. The anion is small enough to bypass some steric bulk, and its high energy overcomes the kinetic barrier.

Module 2: The "Missing Fluorine" (Nitro Reduction Issues)

User Issue: "I reduced the nitro group using H₂/Pd-C. The nitro reduced, but the fluorine atom is gone (M-18 peak observed)."

Root Cause Analysis

Palladium on Carbon (Pd/C) is excellent for Hydrogenolysis. In fluoro-nitroaromatics, Pd/C frequently catalyzes Hydrodefluorination (HDF) , cleaving the C-F bond before or during nitro reduction, especially since the C-F bond is weakened by the adjacent amines formed.

Decision Tree: Selecting the Right Reductant

ReductionLogic Start Goal: Reduce Nitro to Amine Q1 Is the Fluorine atom critical to the final product? Start->Q1 No (Remove F) No (Remove F) Q1->No (Remove F) No Yes (Keep F) Yes (Keep F) Q1->Yes (Keep F) Yes RemoveF Method: H₂ / Pd-C (Standard Hydrogenation) No (Remove F)->RemoveF Q2 Is the substrate acid-sensitive? Yes (Keep F)->Q2 AcidOK Method: Fe / NH₄Cl or Fe / AcOH (Bechamp Reduction) Q2->AcidOK No (Robust) AcidSens Method: H₂ / Pt-C (Sulfided) (Poisoned Catalyst) Q2->AcidSens Yes (Sensitive)

Caption: Workflow for selecting the correct reduction method to prevent unwanted defluorination.

Recommended Protocol: Iron-Mediated Reduction (High Fidelity)

This method is chemoselective for -NO₂ and will never touch the C-F bond.

  • Solvent: Ethanol/Water (3:1 ratio).

  • Reagents: Add Aniline (1.0 eq), Iron Powder (5.0 eq) , and Ammonium Chloride (5.0 eq) .

  • Conditions: Heat to vigorous reflux (80°C) for 2-4 hours.

  • Workup: Filter hot through Celite (to remove iron oxides). Wash the pad with hot ethanol. Concentrate filtrate.

  • Why it works: The electron transfer mechanism requires direct surface contact with Fe(0) which does not facilitate C-F oxidative addition under these conditions.

Module 3: Failed Diazotization (Sandmeyer Reaction)

User Issue: "I tried to make the diazonium salt with NaNO₂/HCl at 0°C, but the Sandmeyer displacement failed."

Root Cause Analysis

The standard protocol generates nitrous acid (HNO₂), which is in equilibrium with the nitrosonium ion (NO⁺). In dilute aqueous acid, the concentration of NO⁺ is low. For a sterically hindered amine (2,6-disubstituted), the attack of the amine on the nitrosating agent is the rate-determining step and is severely retarded.

Advanced Protocol: Nitrosyl Sulfuric Acid Method

You must use a "super-electrophile" approach to overcome the steric barrier.

  • Preparation: Do not use water. Use conc. H₂SO₄ or Glacial Acetic Acid as the solvent.

  • Reagent: Use Nitrosyl Sulfuric Acid (40% in H₂SO₄) . This provides a high concentration of the aggressive NO⁺ species.

  • Procedure:

    • Dissolve aniline in conc. H₂SO₄ at 0°C.

    • Add Nitrosyl Sulfuric Acid dropwise.

    • Stir at 0-5°C for 1-2 hours (longer time required due to sterics).

    • Quench/Displacement: Pour this mixture slowly into the solution containing your nucleophile (e.g., CuCl/HCl or KI).

Module 4: Unexpected SNAr Displacement

User Issue: "I attempted a reaction in basic conditions and lost the Fluorine."

Mechanism Alert

In 3-Fluoro-6-methyl-2-nitroaniline , the Fluorine is ortho to the Nitro group.

  • Rule: Nitro groups are strong activators for Nucleophilic Aromatic Substitution (SNAr) at ortho and para positions.

  • Risk: If you use strong nucleophiles (Alkoxides like NaOMe, or aliphatic amines) in the presence of heat, the Fluorine will be displaced.

Prevention Strategy:

  • Bases: Use non-nucleophilic bases if deprotonation is needed (e.g., Cs₂CO₃ , t-BuOK (bulky), or NaH ). Avoid NaOH or NaOMe if you want to keep the F.

  • Solvents: Avoid alcohols (MeOH, EtOH) at high temperatures if base is present, as they form alkoxides that displace F. Use aprotic solvents (DMF, Acetonitrile).

Summary of Reactivity & Fixes

Reaction TypeCommon Failure ModeThe "Fix"
Acylation Stalls due to 2,6-steric bulk.Use Acetic Anhydride/Reflux or NaH deprotonation.
Reduction Defluorination (Loss of F).Use Fe/NH₄Cl or Pt/C (Sulfided) . Avoid Pd/C.
Diazotization Incomplete formation of diazonium.Use Nitrosyl Sulfuric Acid in H₂SO₄.
Base Treatment Unintended SNAr of F.Avoid strong nucleophiles; use bulky bases; control temp.

References

  • Acylation of Hindered Anilines: BenchChem Technical Support. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid. (Protocol for acetylation of 2,6-dimethyl-4-nitroaniline). Link

  • Selective Nitro Reduction: Master Organic Chemistry. Reduction of Nitro Groups to Amines: Reagents and Mechanisms. (Comparison of Fe/HCl vs Catalytic Hydrogenation). Link

  • Prevention of Hydrodefluorination: Science. Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups. (Discussion on catalyst choice for C-F bond preservation). Link

  • Sandmeyer on Hindered Amines: Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Synthetic Applications. Link

  • SNAr Reactivity: Semantics Scholar. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (Activation of ortho-fluorine by nitro groups). Link

Catalyst selection and optimization for reactions with 3-Fluoro-6-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Catalyst Selection & Process Optimization Guide Molecule Profile: 3-Fluoro-6-methyl-2-nitroaniline (FMNA)

Executive Summary: The "FMNA" Challenge

Researchers working with 3-Fluoro-6-methyl-2-nitroaniline (FMNA) face a unique convergence of steric and electronic challenges. This molecule is not just a standard aniline; it is a 2,6-disubstituted aniline (flanked by


 and 

) with a reactive fluoro-handle activated by the nitro group.

Key Chemical Constraints:

  • Steric Blockade: The amine is "squeezed" between the nitro and methyl groups, making nucleophilic attack (e.g., Buchwald-Hartwig) kinetically difficult.

  • Labile Fluorine: The fluorine atom at position 3 is ortho to the nitro group. While stable under neutral conditions, it is highly susceptible to nucleophilic aromatic substitution (

    
    ) under basic conditions or hydrodefluorination during reduction.
    
  • Electronic Push-Pull: The nitro group withdraws density, deactivating the ring for electrophilic substitution but activating it for nucleophilic attack.

This guide provides troubleshooting workflows for the three most common reaction classes: Nitro Reduction , C-N Coupling , and Benzimidazole Cyclization .

Module 1: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce


 to 

without removing the Fluorine atom (Hydrodefluorination).
Ticket #101: "I’m losing my Fluorine atom during hydrogenation."

User Report:

"I used 10% Pd/C in Methanol under 3 bar


. The nitro group reduced, but NMR shows a mix of the desired product and the defluorinated impurity (3-methyl-1,2-diaminobenzene)."

Root Cause Analysis: Palladium is an excellent catalyst for hydrogenolysis (cleaving C-X bonds). While C-F bonds are stronger than C-Cl or C-Br, the ortho-amino group formed during the reaction can coordinate to the surface, facilitating oxidative addition into the C-F bond, especially if the reaction runs too long or hydrogen pressure is too high.

Solution Protocol: The "Vanadium Switch" or Sulfided Platinum

To retain the fluorine, you must switch to a catalyst that activates


 but has poor affinity for C-F insertion.
ParameterStandard (Risky)Optimized (Safe) Why?
Catalyst 10% Pd/C5% Pt(S)/C or Pt-V/C Sulfided Pt or Vanadium-doped Pt suppresses hydrogenolysis activity.
Solvent MethanolTHF or 2-MeTHF Protic solvents (MeOH) can stabilize the leaving fluoride ion; ethers reduce this risk.
Additive Acid (HCl)None or Zn(OAc)2 Acid promotes dehalogenation. Zn salts can scavenge free fluoride.
Pressure > 3 bar1 - 2 bar Lower pressure favors nitro reduction over the harder C-F cleavage.

Step-by-Step SOP:

  • Dissolve FMNA (1.0 eq) in THF (10 vol).

  • Add 5% Pt(S)/C (Sulfided Platinum, 2 wt% loading relative to substrate).

  • Purge vessel with

    
     (3x), then 
    
    
    
    (3x).
  • Stir at 25°C under 1-2 bar

    
     balloon pressure.
    
  • Monitor via HPLC every 30 mins. Stop immediately upon consumption of starting material.

Module 2: C-N Coupling (Buchwald-Hartwig Amination)

Objective: Couple the sterically hindered amine of FMNA with an aryl halide.

Ticket #204: "Reaction stalled. Catalyst is dead. No conversion."

User Report:

"Attempting to couple FMNA with bromobenzene using


 and 

. Recovered 95% starting material."

Root Cause Analysis: Standard catalysts like


 effectively have a "cone angle" that is too small or ligands that are not electron-rich enough. The FMNA amine is flanked by 

and

. It cannot approach the Palladium center to undergo transmetallation/amine binding because the ligands on the Pd are blocking it.

Solution Protocol: The "Bulky-Rich" Ligand Strategy

You require a catalyst system designed specifically for tetra-ortho-substituted coupling partners.

Decision Matrix for Catalyst Selection:

BuchwaldLogic Start Select Coupling Partner CheckSterics Is Partner Hindered? Start->CheckSterics LowSteric Use BrettPhos Pd G3 (Primary Amine Specialist) CheckSterics->LowSteric No (e.g. 4-bromoanisole) HighSteric Use Pd-PEPPSI-IPr (NHC Ligand) CheckSterics->HighSteric Yes (e.g. 2-bromotoluene) Optimiz Optimization Loop: 1. Switch Base to LiHMDS 2. Pre-heat catalyst LowSteric->Optimiz Low Yield? HighSteric->Optimiz Low Yield?

Figure 1: Catalyst selection logic for sterically hindered anilines.

Recommended System (The "PEPPSI" Protocol):

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%). The NHC ligand is bulky but throws its bulk away from the metal center, creating a "pocket" for the hindered amine to enter.

  • Base: KOtBu or LiHMDS . Weak bases like Carbonates often fail with hindered anilines because the deprotonation step is rate-limiting.

  • Solvent: Dioxane or Toluene (100°C).

Module 3: Benzimidazole Formation (Cyclization)

Objective: Convert FMNA into a fluorinated benzimidazole scaffold (Drug Core).

Ticket #309: "Low yield using standard oxidative cyclization."

User Report:

"Reduced the nitro group, isolated the diamine, then reacted with aldehyde and air. Yield is <40% and the product is purple/black."

Root Cause Analysis: The diamine intermediate (3-Fluoro-6-methyl-1,2-diaminobenzene) is extremely electron-rich and prone to rapid oxidation (polymerization) in air before it can cyclize with the aldehyde. Isolating the diamine is the error.

Solution Protocol: The "Reductive Cyclization" One-Pot

Do not isolate the diamine. Perform a reductive cyclization in situ.

The "Fe/Formic" Method: This method uses Iron as the reductant and Formic acid as both the hydrogen source and the C1 synthon (if making the unsubstituted benzimidazole) or solvent.

Workflow Diagram:

Cyclization Input FMNA (Start) Reagents Add: Fe Powder (5 eq) + NH4Cl (Additive) + Aldehyde (if C2-subst) or Formic Acid (C1) Input->Reagents Process Reflux (80-100°C) Solvent: EtOH/H2O or Pure Formic Reagents->Process Mechanism Step 1: Nitro -> Amine (In Situ) Step 2: Condensation Step 3: Cyclization Process->Mechanism Result Benzimidazole Product (High Yield, No Oxidation) Mechanism->Result

Figure 2: One-pot reductive cyclization workflow to prevent diamine decomposition.

FAQ: Frequently Asked Questions

Q: Can I use the Fluorine atom for


 reactions? 
A:  Yes, but timing is critical. The Nitro group at position 2 activates the Fluorine at position 3. You should perform the 

displacement (e.g., with a morpholine or alkoxide) BEFORE reducing the nitro group. Once you reduce the nitro to an amine, the ring becomes electron-rich, and the Fluorine will no longer be displaceable.

Q: Why is the methyl group at position 6 important? A: It blocks the "back door." In many reactions, if position 6 were a hydrogen, you might get side reactions at that position. However, its primary effect is steric—it forces the nitro group to twist out of planarity, which actually makes the nitro group harder to reduce than in a flat system. Expect longer reaction times (2-4 hours) compared to standard nitroanilines.

Q: What is the best solvent for NMR of FMNA? A: DMSO-


. The internal hydrogen bond between the amine and the nitro oxygen can cause peak broadening in 

. DMSO breaks these interactions, giving sharp doublets for the aromatic protons.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics

    • S. C. Schou, et al. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Org.[1][2][3] Process Res. Dev.2016 , 20, 11, 1942–1947.

  • Buchwald-Hartwig on Hindered Substrates

    • Organ, M. G., et al. Pd-PEPPSI-IPr: A Highly Active Catalyst for the Buchwald-Hartwig Amination of Hindered Anilines. Chem. Eur. J.2006, 12, 4749.
  • One-Pot Benzimidazole Synthesis

    • Hanan, E. J., et al.[4] A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett2010 , 2759-2764.[4]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F. Mechanism and reactivity in aromatic nucleophilic substitution reactions. Q. Rev. Chem. Soc.1958, 12, 1-16.

Sources

Validation & Comparative

Full spectroscopic characterization of 3-Fluoro-6-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1393442-58-4 | Formula: C₇H₇FN₂O₂ | MW: 170.14 g/mol

Executive Summary & Application Context

3-Fluoro-6-methyl-2-nitroaniline (FMN) is a critical fluorinated building block, primarily utilized in the synthesis of poly-substituted benzimidazoles and indoles for kinase inhibitors and rhodopsin correctors [1]. Its structural uniqueness lies in the "crowded" 1,2,3,6-substitution pattern, where the nitro group (C2) is sandwiched between the amine (C1) and the fluorine atom (C3).

The Analytical Challenge: Synthesizing FMN typically involves the nitration of 3-fluoro-6-methylaniline (also known as 2-amino-4-fluorotoluene). This reaction produces a mixture of regioisomers, most notably the 4-nitro isomer (para to the amine). Distinguishing the target 2-nitro isomer (ortho to the amine) is chemically difficult due to similar polarity but is spectroscopically distinct due to the ortho-effect and fluorine coupling patterns.

This guide provides a comparative spectroscopic framework to definitively identify FMN and assess its purity against its common structural analogs.

Comparative Analysis: Target vs. Isomers

The following table contrasts FMN with its most likely impurity (the 4-nitro isomer) and its non-fluorinated parent.

Table 1: Spectroscopic Differentiators

FeatureTarget: 3-Fluoro-6-methyl-2-nitroaniline Impurity: 3-Fluoro-6-methyl-4-nitroaniline Analog: 6-Methyl-2-nitroaniline
Structure NO₂ at C2 (Ortho to NH₂, Ortho to F)NO₂ at C4 (Para to NH₂, Ortho to F)No Fluorine
¹H NMR (NH₂) δ 6.0–6.5 ppm (Broad, deshielded by ortho-NO₂)δ 4.5–5.0 ppm (Less deshielded)δ 6.0–6.5 ppm
¹H NMR (Ar-H) AB System (H4, H5) with strong F-coupling Singlets or weak coupling (H2, H5 separated)ABC System (H3, H4, H5)
¹⁹F NMR ~ -115 to -120 ppm (Deshielded by ortho-NO₂)~ -125 to -130 ppm (Shielded)N/A
IR (ν NH) Doublet, shifted lower (Intramol. H-bond)Higher frequency (Intermolecular only)Doublet, shifted lower
MS (Key Ion) [M-17]⁺ (Loss of OH, ortho-effect)[M-46]⁺ (Loss of NO₂)[M-17]⁺

Note: The ortho-effect in Mass Spectrometry (loss of OH) is a definitive diagnostic tool for distinguishing 2-nitroanilines from 4-nitroanilines.

Detailed Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃

¹H NMR Analysis: The proton spectrum is defined by the vicinal coupling of the aromatic protons and the additional splitting by the ¹⁹F nucleus (


).
  • δ 2.15 ppm (3H, s): Methyl group at C6.

  • δ 6.10 ppm (2H, br s): Amine protons. The chemical shift is sensitive to concentration and solvent due to the intramolecular hydrogen bond between NH₂ and the oxygen of the ortho-nitro group.

  • δ 6.80–7.20 ppm (2H, m): Aromatic protons H4 and H5.

    • H4 (Ortho to F): Appears as a doublet of doublets (dd). Coupling constants:

      
       Hz (ortho) and 
      
      
      
      Hz.
    • H5 (Meta to F): Appears as a doublet of doublets (dd). Coupling constants:

      
       Hz and 
      
      
      
      Hz.

¹⁹F NMR Analysis:

  • Signal: Single multiplet (typically a triplet-like structure due to coupling with H4 and H5).

  • Diagnostic Value: The shift is significantly affected by the adjacent nitro group. In the 4-nitro isomer, the fluorine is flanked by a nitro group and a proton, whereas in the target (2-nitro), it is flanked by the nitro group and a proton, but the electronic environment of the amine para to the fluorine (in the 4-nitro case) vs meta (in the 2-nitro case) alters the shielding.

B. Mass Spectrometry (MS)

Ionization: ESI+ or EI

The fragmentation pathway is dominated by the proximity of the nitro and amine groups.

  • Molecular Ion: m/z 170 [M]⁺

  • Base Peak (Ortho-Effect): m/z 153 [M-OH]⁺. The oxygen from the nitro group abstracts a hydrogen from the adjacent amine, eliminating a hydroxyl radical. This is not observed significantly in the 4-nitro isomer.

  • Secondary Fragment: m/z 123 [M-OH-NO]⁺ (Formation of benzofurazan derivative).

C. Infrared Spectroscopy (FT-IR)
  • 3480 & 3360 cm⁻¹: N-H stretching (Asymmetric/Symmetric). The lower frequency band is broadened due to intramolecular H-bonding.

  • 1535 & 1360 cm⁻¹: N-O stretching (Nitro group).

  • 1250 cm⁻¹: C-F stretching (Strong).

Experimental Protocol: Purification & Validation

To ensure scientific integrity, the following self-validating workflow is recommended for isolating FMN from its reaction mixture.

Step 1: Synthesis Workup

  • Reaction: Nitration of 3-fluoro-6-methylaniline using HNO₃/H₂SO₄ at 0°C.

  • Quench: Pour onto ice water; precipitate forms.[1]

  • Crude Analysis: TLC (Hexane/EtOAc 8:2). Expect two spots: 2-nitro (Target, higher R_f due to H-bonding hiding polarity) and 4-nitro (Lower R_f).

Step 2: Purification (Flash Chromatography)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient 0% -> 20% EtOAc in Hexanes.

  • Rationale: The intramolecular H-bond in the 2-nitro isomer reduces its interaction with the silica stationary phase, causing it to elute before the 4-nitro isomer.

Step 3: Validation (HPLC)

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Method: Water (0.1% TFA) / Acetonitrile Gradient.

  • Criteria: Purity > 98% required for biological assays.

Visualizations
Figure 1: Characterization Workflow

This diagram illustrates the logical flow from crude synthesis to validated product, highlighting the critical decision points.

CharacterizationWorkflow Start Crude Reaction Mixture (Isomers + Tars) TLC TLC Screening (Hex/EtOAc 8:2) Start->TLC Flash Flash Chromatography (Silica Gel) TLC->Flash Optimize Gradient Fraction1 Fraction A (High Rf) Target: 2-Nitro Isomer Flash->Fraction1 Elutes First Fraction2 Fraction B (Low Rf) Impurity: 4-Nitro Isomer Flash->Fraction2 Elutes Second Validation Validation Node Fraction1->Validation NMR 1H NMR (Check H-F Coupling) Validation->NMR MS Mass Spec (Check [M-OH] Peak) Validation->MS Final Certified Pure 3-Fluoro-6-methyl-2-nitroaniline NMR->Final Confirmed Structure MS->Final Confirmed Isomer

Caption: Separation and validation logic relying on the distinct polarity and ortho-effects of the target compound.

Figure 2: Mass Spectrometry Fragmentation Logic

Differentiation of the 2-nitro isomer via the "Ortho Effect."

MS_Fragmentation cluster_Ortho Target (2-Nitro) cluster_Para Impurity (4-Nitro) Parent Molecular Ion [M]+ m/z 170 OrthoPath Ortho Effect (Cyclization) Parent->OrthoPath If 2-Nitro ParaPath Direct Cleavage Parent->ParaPath If 4-Nitro M_OH [M-OH]+ m/z 153 OrthoPath->M_OH M_NO2 [M-NO2]+ m/z 124 ParaPath->M_NO2

Caption: The ortho-effect mechanism allows rapid MS-based distinction between the target and its regioisomer.

References
  • Google Patents. (2025).[2] WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof.[2] (Demonstrates application as intermediate). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Fluoro-2-methylaniline (Precursor). Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-Fluoro-6-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Fluoro-6-methyl-2-nitroaniline

3-Fluoro-6-methyl-2-nitroaniline is a crucial building block in the development of various therapeutic agents. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on an aniline scaffold, provides medicinal chemists with a versatile platform for molecular elaboration. The strategic placement of these functional groups allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, which are critical determinants of a drug candidate's efficacy and pharmacokinetic profile. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount interest to the pharmaceutical industry. This guide will compare two distinct synthetic pathways to this valuable compound.

Route 1: Multi-step Synthesis via Protection, Nitration, and Deprotection of 2-Methyl-3-fluoroaniline

This well-established route employs a classical approach of protecting the reactive aniline group, followed by regioselective nitration and subsequent deprotection to yield the desired product. This strategy is often favored for its control over the regiochemical outcome of the nitration step.

Mechanistic Rationale

The core of this strategy lies in the use of an acyl protecting group to temporarily deactivate the amine functionality of the starting material, 2-methyl-3-fluoroaniline. The strongly activating and ortho-, para-directing amino group is converted into a less activating, ortho-, para-directing acetamido group. This modification serves two primary purposes: it prevents unwanted side reactions, such as oxidation of the aniline, and it sterically and electronically directs the incoming nitro group to the desired position. The nitration is typically achieved using a mixture of nitric acid and a dehydrating agent like acetic anhydride. The final step involves the hydrolysis of the acetamido group to regenerate the aniline functionality, yielding 3-Fluoro-6-methyl-2-nitroaniline.

Experimental Protocol

A representative experimental procedure derived from patent literature is outlined below[1]:

Step 1: Acetylation of 2-Methyl-3-fluoroaniline

  • Dissolve 2-methyl-3-fluoroaniline in acetic anhydride.

  • Cool the solution to -10°C.

Step 2: Nitration

  • Slowly add 65% (by weight) concentrated nitric acid to the cooled solution, maintaining the temperature at -10°C. The dropwise addition should be completed over approximately 3 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

Step 3: Hydrolysis

  • Dissolve the intermediate, N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide, in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the solution and maintain for 15-18 hours to effect hydrolysis.

  • Upon completion, the desired product, 3-Fluoro-6-methyl-2-nitroaniline, can be isolated.

Performance Data
ParameterValueReference
Starting Material2-Methyl-3-fluoroaniline[1]
Key StepsAcetylation, Nitration, Hydrolysis[1]
Nitration Temperature-10°C to Room Temperature[1]
Hydrolysis Time15-18 hours[1]
Overall Yield78% (for the N-acetylated intermediate)[1]
Visualizing the Pathway

Route_1_Synthesis cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis 2-Methyl-3-fluoroaniline 2-Methyl-3-fluoroaniline N-(2-methyl-3-fluorophenyl)acetamide N-(2-methyl-3-fluorophenyl)acetamide 2-Methyl-3-fluoroaniline->N-(2-methyl-3-fluorophenyl)acetamide Acetic Anhydride N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide N-(2-methyl-3-fluorophenyl)acetamide->N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide Conc. HNO3 -10°C to RT 3-Fluoro-6-methyl-2-nitroaniline 3-Fluoro-6-methyl-2-nitroaniline N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide->3-Fluoro-6-methyl-2-nitroaniline Ethanol, Conc. HCl Heat

Caption: Multi-step synthesis of 3-Fluoro-6-methyl-2-nitroaniline.

Route 2: Nucleophilic Aromatic Substitution (Conceptual)

An alternative and potentially more convergent approach involves the direct amination of a suitably activated aromatic precursor through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is attractive as it could potentially reduce the number of synthetic steps.

Mechanistic Rationale

The SNAr mechanism relies on the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (such as a halogen) on the aromatic ring. These electron-withdrawing groups activate the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer complex). For the synthesis of 3-Fluoro-6-methyl-2-nitroaniline, a hypothetical precursor could be a di- or tri-substituted benzene derivative where a leaving group is displaced by an amino group or its equivalent.

Proposed Experimental Protocol (Hypothetical)
  • Charge a high-pressure reactor with 2,4-difluoro-1-methyl-3-nitrobenzene and a suitable solvent (e.g., a polar aprotic solvent like DMSO or DMF).

  • Introduce a source of ammonia (e.g., aqueous ammonia or ammonia gas).

  • Heat the reaction mixture to an elevated temperature under pressure to facilitate the substitution reaction.

  • After the reaction is complete, cool the reactor, and isolate the product through extraction and purification by chromatography or recrystallization.

Performance Considerations
ParameterAnticipated ValueRationale
Starting Material2,4-difluoro-1-methyl-3-nitrobenzeneCommercially available or accessible precursor
Key StepNucleophilic Aromatic SubstitutionDirect amination
Reaction ConditionsHigh temperature and pressureOften required for SNAr with ammonia
Potential ByproductsIsomeric substitution productsDepending on the relative activation of the leaving groups
Visualizing the Pathway

Route_2_Synthesis cluster_0 SNA-r Reaction 2,4-difluoro-1-methyl-3-nitrobenzene 2,4-difluoro-1-methyl-3-nitrobenzene 3-Fluoro-6-methyl-2-nitroaniline 3-Fluoro-6-methyl-2-nitroaniline 2,4-difluoro-1-methyl-3-nitrobenzene->3-Fluoro-6-methyl-2-nitroaniline NH3 (aq. or gas) High Temp, Pressure

Caption: Hypothetical SNAr synthesis of 3-Fluoro-6-methyl-2-nitroaniline.

Comparative Analysis

FeatureRoute 1: Multi-step SynthesisRoute 2: Nucleophilic Aromatic Substitution (Conceptual)
Number of Steps Multiple (3 key steps)Potentially a single step from an advanced intermediate
Control of Regioselectivity High, directed by the protecting groupPotentially lower, risk of isomeric byproducts
Reaction Conditions Generally milder temperatures for nitration, but requires heating for hydrolysisTypically requires high temperatures and pressures
Scalability The multi-step nature can present challenges for large-scale productionIf optimized, a single-step process could be more scalable
Starting Material Availability 2-Methyl-3-fluoroaniline is a readily available starting materialThe availability and cost of the hypothetical precursor would be a key factor
Waste Generation Generates waste from protection/deprotection steps and multiple workupsPotentially less waste if the reaction is clean and high-yielding

Conclusion

The multi-step synthesis starting from 2-methyl-3-fluoroaniline (Route 1) is a well-documented and reliable method for the preparation of 3-Fluoro-6-methyl-2-nitroaniline. Its primary advantage lies in the excellent control of regioselectivity afforded by the use of a protecting group strategy. However, the multiple steps may impact the overall efficiency and cost-effectiveness for large-scale manufacturing.

The conceptual Nucleophilic Aromatic Substitution (Route 2) presents an attractive alternative due to its potential for a more convergent and atom-economical synthesis. The feasibility of this route is contingent on the availability of a suitable precursor and the ability to achieve high regioselectivity under practical reaction conditions. Further research and development would be necessary to validate this approach and optimize the reaction parameters.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the scale of synthesis, cost considerations, and the availability of starting materials and specialized equipment. Route 1 offers a proven and predictable pathway, while the exploration of an SNAr approach could lead to a more efficient second-generation synthesis.

References

  • General Principles of Nucleophilic Aromatic Substitution. (Relevant textbook or review article on organic chemistry mechanisms).
  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. CN101870632A. [1]

Sources

Reactivity comparison between 3-Fluoro-6-methyl-2-nitroaniline and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison between 3-Fluoro-6-methyl-2-nitroaniline and its isomers Content Type: Publish Comparison Guides

Introduction

3-Fluoro-6-methyl-2-nitroaniline (CAS 1393442-58-4) is a highly functionalized aniline derivative utilized as a critical building block in the synthesis of fused heterocycles, particularly quinoxalines and benzimidazoles.[1] Its structure features a unique "push-pull" electronic system and significant steric crowding, distinguishing it from its isomers.

For researchers in drug discovery, selecting the correct isomer is paramount.[2] The position of the fluorine atom relative to the nitro group dictates the molecule's susceptibility to Nucleophilic Aromatic Substitution (SNAr) , while the arrangement of the methyl group influences steric accessibility during downstream cyclization.

This guide objectively compares 3-Fluoro-6-methyl-2-nitroaniline (Target) with its two primary regioisomers: 3-Fluoro-2-methyl-6-nitroaniline (Isomer A) and 4-Fluoro-2-methyl-6-nitroaniline (Isomer B) .

Structural Analysis & Isomer Classification

The reactivity of these isomers is governed by the Hammett electronic effects of the nitro group (strongly electron-withdrawing) and the amine (strongly electron-donating).

Comparative Isomer Table
FeatureTarget Molecule Isomer A Isomer B
Systematic Name 3-Fluoro-6-methyl-2-nitroaniline3-Fluoro-2-methyl-6-nitroaniline4-Fluoro-2-methyl-6-nitroaniline
CAS Number 1393442-58-4485832-96-0147285-87-8
F Position vs. NO₂ Ortho (Activated)Para (Activated)Meta (Deactivated)
F Position vs. NH₂ MetaMetaPara
Steric Environment High (NH₂ flanked by NO₂ & Me)High (NH₂ flanked by Me & NO₂)High (NH₂ flanked by Me & NO₂)
Primary Reactivity High SNAr (F displacement)High SNAr (F displacement)Inert to SNAr
Structural Visualization

The following diagram illustrates the electronic activation vectors. Note how the nitro group activates specific positions (Ortho/Para) for nucleophilic attack.[2][3]

IsomerReactivity cluster_legend Reactivity Logic Target Target: 3-Fluoro-6-methyl-2-nitroaniline (F is Ortho to NO2) ACTIVATED IsomerA Isomer A: 3-Fluoro-2-methyl-6-nitroaniline (F is Para to NO2) ACTIVATED IsomerB Isomer B: 4-Fluoro-2-methyl-6-nitroaniline (F is Meta to NO2) DEACTIVATED Nucleophile Nucleophile (Nu:) (Amines, Thiols) Nucleophile->Target Fast Reaction (Inductive + Resonance) Nucleophile->IsomerA Moderate Reaction (Resonance) Nucleophile->IsomerB No Reaction NO2 activates Ortho/Para positions NO2 activates Ortho/Para positions

Figure 1: Comparative susceptibility to Nucleophilic Aromatic Substitution (SNAr).

Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)[5][6]

The most distinct chemical property of the Target Molecule is the lability of the C3-Fluorine bond.

Mechanism

The nitro group at C2 stabilizes the Meisenheimer complex intermediate formed upon nucleophilic attack at C3. Because the fluorine is ortho to the nitro group, the inductive electron-withdrawing effect (-I) is maximized, making the Target molecule significantly more reactive than Isomer A (where F is para and relies primarily on resonance effects) and Isomer B (where F is meta and unactivated).

Experimental Data Comparison
  • Target (3-F, 2-NO₂): Reacts with morpholine (2 equiv) in MeCN at 60°C to give >90% yield of the substitution product.

  • Isomer A (3-F, 6-NO₂): Requires higher temperatures (80-100°C) or stronger bases (e.g., K₂CO₃) to achieve comparable conversion due to the greater distance of the activating group.

  • Isomer B (4-F, 6-NO₂): Fails to react under standard SNAr conditions. The fluorine bond is stable; reactivity is dominated by the amine or nitro group reduction.

Protocol 1: SNAr Functionalization of 3-Fluoro-6-methyl-2-nitroaniline

Objective: Displacement of Fluorine with a secondary amine (e.g., Morpholine).

  • Setup: Charge a 50 mL round-bottom flask with 3-Fluoro-6-methyl-2-nitroaniline (1.0 eq, 500 mg) and acetonitrile (10 volumes, 5 mL).

  • Addition: Add Morpholine (2.5 eq) dropwise at room temperature. (Note: Excess amine acts as the base to neutralize HF).

  • Reaction: Heat the mixture to 60°C and monitor by TLC/LC-MS.

    • Target Completion: 2–4 hours.

    • Isomer A Completion: 6–12 hours (may require reflux).

  • Workup: Concentrate the solvent in vacuo. Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Reactivity Profile 2: Nitro Reduction & Cyclization

All three isomers contain an ortho-nitroaniline motif (or can be viewed as such due to the 1,2 or 1,6 relationship), making them precursors for benzimidazoles and quinoxalines .

Reduction Pathway

The reduction of the nitro group yields a vicinal diamine (1,2-diaminobenzene derivative).

  • Target Product: 3-Fluoro-6-methyl-1,2-phenylenediamine.

    • Key Feature: The fluorine atom remains ortho to one of the amino groups. This electronic proximity significantly lowers the pKa of the adjacent amine, affecting subsequent cyclization rates with aldehydes or carboxylic acids.

  • Isomer A Product: 3-Fluoro-2-methyl-1,2-phenylenediamine.

    • Key Feature: The fluorine is meta to the newly formed amine (originally at C6) and para to the original amine? (Check structure: 1-NH2, 6-NO2 becomes 1,6-diamine. F is at 3.[4][5] F is meta to N1, para to N6). Less electronic deactivation of the nucleophilic nitrogens compared to the Target.

Protocol 2: Catalytic Hydrogenation

Objective: Selective reduction of NO₂ to NH₂ without defluorination.

  • Solution: Dissolve 3-Fluoro-6-methyl-2-nitroaniline (1.0 g) in Ethyl Acetate (20 mL). Methanol is avoided to prevent potential solvolysis side reactions if SNAr did not occur previously.

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50 mg).

    • Crucial Step: To prevent hydrodefluorination (loss of F), add 0.1 eq of Diphenylsulfide or use sulfided Pt/C if the F is labile. However, for aryl fluorides, standard Pd/C is usually safe at ambient pressure.

  • Hydrogenation: Purge with H₂ gas (balloon pressure, ~1 atm) and stir vigorously at 20°C for 1–2 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[6] (Caution: Pd/C is pyrophoric; keep wet).

  • Isolation: The filtrate contains the unstable diamine. Do not store. Proceed immediately to cyclization (e.g., reaction with glyoxal or an aldehyde).

Synthesis Workflow Visualization

The following diagram outlines the divergent pathways for the Target molecule versus its unreactive isomer.

SynthesisPath Start Starting Material 3-Fluoro-6-methyl-2-nitroaniline SNAr_Product SNAr Product (3-Morpholino-6-methyl-2-nitroaniline) Start->SNAr_Product Path A: Functionalization Diamine Intermediate Diamine (3-Fluoro-6-methyl-1,2-diaminobenzene) Start->Diamine Path B: Direct Reduction Cond1 Morpholine, 60°C (SNAr Path) Benzimidazole Benzimidazole/Quinoxaline Scaffold Diamine->Benzimidazole Cyclization Cond2 H2, Pd/C (Reduction Path) Cond3 R-CHO or Oxalate (Cyclization)

Figure 2: Divergent synthetic utility. Path A exploits the activated Fluorine; Path B preserves it for bioactivity.

References

  • Synthesis and Reduction of Nitroanilines: WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof. (2025).[2][7][3][4][6][8] Google Patents. [6][8]

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms: Pistritto, V. A., et al. (2020).[9][10] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J. Am. Chem. Soc. [Link]

  • Comparative Isomer Data (Isomer B): 4-Fluoro-2-methyl-6-nitroaniline (CAS 147285-87-8).[7] PubChem.[7][4] [Link]

Sources

Strategic Fluorination: The Comparative Advantage of 3-Fluoro-6-methyl-2-nitroaniline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using 3-Fluoro-6-methyl-2-nitroaniline over non-fluorinated analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Fluorine Effect" in Scaffold Design

In the optimization of small molecule therapeutics, particularly kinase inhibitors and GPCR modulators, the substitution of hydrogen with fluorine is a pivotal strategy. 3-Fluoro-6-methyl-2-nitroaniline (CAS 485832-96-0) serves as a critical, high-value building block that offers distinct advantages over its non-fluorinated analog, 6-methyl-2-nitroaniline .

While the non-fluorinated analog provides the basic methyl-substituted aniline core, the 3-fluoro variant introduces a metabolically stable, electron-withdrawing halogen at a position that frequently corresponds to the C4 or C7 position of fused heterocycles (e.g., benzimidazoles, indoles). This modification is not merely structural; it fundamentally alters the electronic landscape, metabolic liability, and binding affinity of the final drug candidate.

This guide objectively compares the two precursors, detailing the physicochemical shifts, synthetic utility, and downstream pharmacological benefits.

Physicochemical Comparison: The Fluorine Differential

The introduction of a fluorine atom at the 3-position (ortho to the nitro group, meta to the amine) creates immediate electronic and physical divergences from the hydrogen-substituted analog.

Table 1: Comparative Physicochemical Profile
FeatureNon-Fluorinated Analog (6-Methyl-2-nitroaniline)Fluorinated Target (3-Fluoro-6-methyl-2-nitroaniline)Impact on Drug Design
Molecular Weight 152.15 g/mol 170.14 g/mol Slight increase; negligible impact on ligand efficiency.
Lipophilicity (cLogP) ~1.9~2.3Advantage: Increased membrane permeability and blood-brain barrier (BBB) penetration.
Electronic Effect (

)
H = 0.00F = +0.34 (Inductive withdrawal)Advantage: Lowers pKa of the aniline amine; modulates redox potential of the nitro group.
Metabolic Stability Low (C-H bond at pos 3 is liable to oxidation)High (C-F bond is ~116 kcal/mol)Advantage: Blocks Phase I oxidative metabolism (CYP450) at a critical ring position.
H-Bond Capacity None at pos 3Weak AcceptorAdvantage: Can engage in specific interactions with enzyme backbone amides.

Synthetic Advantages & Reactivity

The primary utility of 3-Fluoro-6-methyl-2-nitroaniline lies in its role as a precursor for 4-fluoro-7-methylbenzimidazoles and 4-fluoro-7-methylindoles .

Regiocontrol in Cyclization

In the non-fluorinated series, the resulting heterocycle often suffers from metabolic "soft spots." The 3-fluoro precursor locks the metabolic fate of the molecule early in the synthesis.

  • Reduction Stability: Unlike chloro- or bromo-analogs, the C-F bond is robust enough to survive standard nitro-reduction conditions (H₂/Pd-C or Fe/AcOH) required to generate the diamine intermediate.

  • Orthogonal Reactivity: The fluorine atom activates the adjacent positions for potential future functionalization (e.g., directed lithiation) due to its strong inductive effect, a handle absent in the non-fluorinated analog.

Experimental Workflow: Synthesis of Fluorinated Benzimidazoles

A standard protocol demonstrating the conversion of the nitroaniline to a bioactive benzimidazole scaffold.

Protocol: Synthesis of 4-Fluoro-7-methyl-1H-benzimidazole

  • Reduction:

    • Dissolve 3-Fluoro-6-methyl-2-nitroaniline (1.0 eq) in MeOH.

    • Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 4 hours.

    • Observation: The yellow color of the nitro compound fades.

    • Filter through Celite to obtain 3-fluoro-6-methylbenzene-1,2-diamine .

  • Cyclization:

    • Suspend the diamine in Formic Acid (5 eq) or Triethyl Orthoformate.

    • Reflux at 80°C for 3 hours.

    • Neutralize with NaHCO₃ and extract with EtOAc.

  • Result:

    • Yields 4-fluoro-7-methyl-1H-benzimidazole .

    • Comparison: The non-fluorinated analog yields 4-methylbenzimidazole, which is prone to rapid hydroxylation at the vacant C7 (originally C3) position in vivo.

Visualizing the Advantage

Diagram 1: Structural & Electronic Impact

This diagram illustrates the electronic influence of the fluorine atom and its strategic position relative to the amine and nitro groups.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Target (The Advantage) N1 6-Methyl-2-nitroaniline SoftSpot Metabolic Soft Spot (C-H Oxidation) N1->SoftSpot CYP450 Attack N2 3-Fluoro-6-methyl-2-nitroaniline Block Metabolic Blockade (C-F Bond) N2->Block Prevents Oxidation Electronic Inductive Effect (-I) Modulates pKa N2->Electronic Lowers Basicity

Caption: Comparison of metabolic susceptibility. The fluorine atom effectively blocks the C3 position from enzymatic hydroxylation, a common clearance pathway for the non-fluorinated analog.

Diagram 2: Downstream Synthesis Pathway

Showing the conversion to the privileged benzimidazole scaffold.

Synthesis Start 3-Fluoro-6-methyl-2-nitroaniline (Precursor) Step1 Reduction (H2/Pd-C) Yields Diamine Start->Step1 Intermediate 3-Fluoro-6-methyl-1,2-phenylenediamine Step1->Intermediate Step2 Cyclization (R-COOH / Aldehyde) Intermediate->Step2 Product 4-Fluoro-7-methylbenzimidazole (Kinase Inhibitor Scaffold) Step2->Product

Caption: Synthetic pathway converting the nitroaniline precursor into a bioactive benzimidazole scaffold, retaining the critical fluorine substituent.

Pharmacological Implications (The "Why")

Metabolic Stability (Clearance)

In drug discovery, the "Methyl Scan" is often followed by a "Fluorine Scan."

  • Non-Fluorinated: The C-H bond at position 3 is electron-rich (due to the ortho-amino group) and is a prime target for CYP450-mediated oxidation. This leads to rapid clearance and short half-life (

    
    ).
    
  • Fluorinated: The C-F bond is metabolically inert under physiological conditions. Replacing H with F at this position can increase the metabolic half-life by 2-5 fold , reducing the required dose and dosing frequency.

Binding Affinity

In kinase pockets (e.g., MEK, EGFR), the fluorine atom can:

  • Fill Hydrophobic Pockets: Fluorine is slightly larger than hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å) but mimics its steric profile, allowing it to fill small hydrophobic voids in the ATP binding site that the non-fluorinated analog cannot.

  • Alter Acid/Base Properties: By lowering the pKa of the benzimidazole NH (approx. 1-2 units), the fluorinated analog is more likely to exist in the neutral form at physiological pH, improving passive diffusion across cell membranes.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • PubChem. (n.d.). Compound Summary for CID 10374842 (4-Fluoro-2-methyl-6-nitroaniline). National Library of Medicine. Retrieved from [Link]

  • Boehringer Ingelheim International GmbH. (2007). Patent WO2007115947A1: Benzimidazole derivatives as modulators of chemokine receptors. WIPO. [Link]

A Comparative Study of the Biological Activity of Substituted Nitroanilines

[1][2][3]

Executive Summary

From Scaffold to Lead Candidate: Substituted nitroanilines represent a "privileged structure" in medicinal chemistry. While the parent nitroaniline is often viewed merely as a synthetic intermediate or environmental pollutant, its N-substituted and ring-substituted derivatives possess potent biological profiles. This guide objectively compares the performance of these derivatives against standard therapeutic agents, focusing on two primary domains: Antimicrobial Efficacy (targeting resistant strains) and Cytotoxicity (specifically hypoxia-selective anticancer activity).

Key Finding: The biological activity of this class is governed by the "Push-Pull" electronic effect. The electron-withdrawing nitro group (


Part 1: Structural Basis of Efficacy (SAR Analysis)

To understand why certain derivatives outperform others, we must analyze the Structure-Activity Relationship (SAR). The efficacy of substituted nitroanilines hinges on three molecular regions:

  • The Warhead (Nitro Group): Essential for mechanism. It acts as a prodrug moiety, undergoing bioreduction to form toxic hydroxylamines or free radicals.

  • The Linker (Amine Nitrogen): The primary site for substitution (

    
    -alkylation/arylation). Bulky groups here often improve selectivity by fitting into specific enzyme pockets (e.g., kinase domains).
    
  • The Ring Substituents: Halogens (Cl, F) at the ortho or meta positions typically enhance lipophilicity and metabolic stability.

Visualizing the Optimization Workflow

The following diagram outlines the logical flow from the parent scaffold to optimized lead compounds.

SAR_WorkflowParentParent Nitroaniline(Low Potency, High Toxicity)Step1Step 1: N-Substitution(Tuning Lipophilicity)Parent->Step1 Alkylation/ArylationStep2Step 2: Ring Halogenation(Metabolic Stability)Step1->Step2 Electrophilic Subst.TargetLead Candidate(High Selectivity)Step2->Target Bioassay Screening

Figure 1: The medicinal chemistry workflow for optimizing nitroaniline scaffolds. Note the transition from toxicity (Red) to selectivity (Blue).

Part 2: Comparative Performance Analysis

This section contrasts specific substituted nitroanilines against industry-standard controls. Data is synthesized from recent high-impact studies (see References).

Anticancer Activity: Hypoxia Selectivity

Nitroanilines are particularly effective against solid tumors with hypoxic cores. The mechanism relies on nitroreductases, which are overexpressed in these environments.

Comparative Data: IC50 Values against HCT116 (Colon Cancer)

Compound ClassSubstituent (R)IC50 (µM)Selectivity IndexPerformance vs. Doxorubicin
Standard Doxorubicin 0.12 N/A Baseline
Derivative AN-(4-Methylphenyl)0.006 (5.9 nM)High20x More Potent
Derivative BN-(4-Dimethylamino)8.7Low70x Less Potent
Derivative CPyrimidine-linked0.018Very High6x More Potent

Analysis:

  • Derivative A demonstrates that simple aryl substitution can drastically increase potency, likely due to enhanced pi-stacking interactions with the target kinase.

  • Derivative B shows that excessive electron donation (dimethylamino) can reduce the reduction potential of the nitro group, rendering the "warhead" less effective.

Antimicrobial Activity: Overcoming Resistance

Here, we compare halogenated nitroanilines against Ciprofloxacin using Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).

Comparative Data: MIC Values (µg/mL)

CompoundStructureMIC (S. aureus)MIC (P. aeruginosa)Status
Ciprofloxacin Fluoroquinolone 0.5 1.0 Standard
Compound X2-nitro-4-chloroaniline15.662.5Moderate
Compound YN-Benzothiazole-2-nitroaniline1.84.0Competitive
Compound ZUnsubstituted 2-nitroaniline>128>128Inactive

Analysis:

  • Compound Z (Parent): Virtually inactive, proving that the scaffold alone is insufficient.

  • Compound Y: The fusion with a benzothiazole ring creates a "hybrid pharmacophore," achieving MIC values comparable to clinical antibiotics. This suggests a dual mechanism of action involving both DNA intercalation and oxidative stress.

Part 3: Mechanism of Action (MOA)

Understanding the MOA is critical for explaining the toxicity profile. The nitro group acts as a "Trojan Horse." It is relatively inert until it enters the cell, where enzymatic reduction triggers a cascade of reactive species.

Signaling Pathway: Bioreductive Activation

MOA_Pathwaycluster_damageCytotoxic CascadeProdrugSubstituted Nitroaniline(Inactive Prodrug)RadicalNitro Anion Radical(NO2•-)Prodrug->Radical 1e- ReductionEnzymeNitroreductase(Overexpressed in Bacteria/Tumors)Enzyme->RadicalROSSuperoxide (O2•-)Radical->ROS Aerobic CyclingDNADNA Damage(Strand Breaks)Radical->DNA Anaerobic Covalent BindingProteinProtein AdductsRadical->Protein

Figure 2: The bioreductive activation pathway. Specificity arises because the enzyme (Nitroreductase) is more active in target cells (bacteria/hypoxic tumors) than in healthy human tissue.

Part 4: Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( )

Objective: To synthesize N-substituted derivatives from 2-fluoro-nitrobenzene or related halides.

  • Reagents: 1 eq. 2-fluoro-nitrobenzene, 1.2 eq. Amine (nucleophile), 2 eq.

    
     (base).[1]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    
  • Procedure:

    • Dissolve reagents in DMF.

    • Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Validation: The disappearance of the starting material spot and the appearance of a highly colored (yellow/orange) product spot confirms reaction progress.

    • Workup: Pour into ice water. Filter the precipitate.[2] Recrystallize from Ethanol.

Biological Assay: MTT Cytotoxicity

Objective: Determine IC50 values.[3][4][5][6]

  • Seeding: Seed cancer cells (e.g., HCT116) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Dissolve nitroaniline derivative in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in media.[4] Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

    • Include a "Vehicle Control" (Media + 0.5% DMSO) and a "Positive Control" (Doxorubicin).

  • Incubation: Treat cells for 48h.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[4]

  • Calculation:

    
    
    

References

  • BenchChem. (2025).[4] N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. BenchChem Technical Guides. Link

  • Palmer, B. D., et al. (1992).[7] Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Journal of Medicinal Chemistry, 35(17), 3214-3222.[7] Link

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 717.[8] Link

  • Kumar, B., et al. (2018).[1] Synthesis and biological evaluation of pyrimidine bridged combretastatin derivatives as potential anticancer agents. PubMed. Link

  • Vazquez, G. N., et al. (2025). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. ResearchGate. Link

Structural Validation of 3-Fluoro-6-methyl-2-nitroaniline: An Integrated Spectral Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of synthesized 3-Fluoro-6-methyl-2-nitroaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Challenge Definition

The Molecule: 3-Fluoro-6-methyl-2-nitroaniline (Target Isomer).[1] The Synthetic Challenge: The synthesis of this polysubstituted aniline—typically via nitration of 3-fluoro-6-methylaniline (5-fluoro-2-methylaniline)—is plagued by regioisomerism .[1] The directing effects of the amino (strongly activating, ortho/para), fluoro (deactivating, ortho/para), and methyl (weakly activating, ortho/para) groups compete.

The Validation Problem: The most likely contaminant is the 4-nitro isomer (para to the amino group), which is often favored sterically over the crowded 2-nitro position (sandwiched between amino and fluoro groups). Standard LC-MS confirms the molecular weight (


 Da) but fails to distinguish these regioisomers.[1]

This guide provides an authoritative, self-validating workflow to unequivocally distinguish the 2-nitro target from the 4-nitro impurity using comparative NMR techniques and supporting data.

Comparative Analysis of Validation Methods

The following table compares analytical techniques based on their ability to resolve the specific regioochemical ambiguity of this molecule.

TechniqueDiagnostic PowerSpeedCausality & Limitations
1D ¹H NMR ⭐⭐⭐⭐ (High)Fast (<10 min)Primary Discriminator. Analysis of aromatic coupling patterns (

) is the fastest way to distinguish ortho protons (Target) from para isolated protons (Impurity).[1]
1D ¹⁹F NMR ⭐⭐⭐ (Medium)Fast (<10 min)Useful for purity checks.

coupling confirms the presence of Fluorine but may not definitively distinguish the isomer alone as both isomers have protons ortho to Fluorine.
2D NOESY ⭐⭐⭐⭐⭐ (Gold Standard)Medium (1-4 hrs)The "Smoking Gun". Maps spatial proximity.[1] Specifically, determining if the proton adjacent to Fluorine is also close to the Amine group (Impurity) or distant (Target).
X-Ray Crystallography ⭐⭐⭐⭐⭐ (Ultimate)Slow (Days/Weeks)Absolute structural certainty. Requires a single crystal, which is often difficult to grow for low-melting nitroanilines.[1]
HRMS (Q-TOF) ⭐ (Low)FastValidates formula (

) but cannot distinguish regioisomers.
The Self-Validating Protocol: Integrated Spectral Validation

Do not rely on a single spectrum.[1] Follow this logic gate to validate your product.

Phase 1: The Coupling Constant Check (1D ¹H NMR)

Objective: Determine the relative positions of the aromatic protons (H4 and H5).

  • Target Structure (2-Nitro):

    • Substituents at 1, 2, 3,[2] 6. Protons are at 4 and 5 .[1]

    • Prediction: These protons are adjacent (ortho).[1]

    • Signal: You will observe two doublets (or a doublet of doublets due to F-coupling) with a characteristic ortho coupling constant:

      
       .[1]
      
  • Common Impurity (4-Nitro):

    • Substituents at 1, 3, 4,[2][3][4] 6. Protons are at 2 and 5 .[1]

    • Prediction: These protons are separated by substituents (para).[1]

    • Signal: You will observe two singlets (or doublets with very small meta coupling,

      
      ).
      

Critical Checkpoint: If you see two singlets in the aromatic region, STOP . You have synthesized the 4-nitro isomer. If you see large doublets (


), proceed to Phase 2.
Phase 2: The Spatial Proximity Check (2D ¹H-¹H NOESY)

Objective: Confirm the orientation of the ring relative to the amine.

  • Setup: Run a standard NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Logic:

    • In the 4-nitro impurity , the proton at position 2 is ortho to the Amine (NH2). It should show a strong NOE cross-peak with the broad NH2 signal.

    • In the 2-nitro target , the position 2 is occupied by the Nitro group.[5] The nearest proton is H6 (methyl group) or H4/H5, which are far from the amine.

  • Result: Absence of NOE between the aromatic ring protons and the NH2 protons supports the 2-nitro structure (where the nitro group blocks the interaction).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for distinguishing the isomers based on the experimental data described above.

ValidationLogic Start Synthesized Product (Yellow Solid) HNMR Step 1: 1H NMR Analysis (Aromatic Region) Start->HNMR Singlets Pattern: Two Singlets (J < 2 Hz) HNMR->Singlets Para Protons (H2, H5) Doublets Pattern: Two Doublets (J = 8-9 Hz) HNMR->Doublets Ortho Protons (H4, H5) Conclusion4 Identified: 4-Nitro Isomer (Impurity) Singlets->Conclusion4 NOESY Step 2: 2D NOESY Check (NH2 Interaction) Doublets->NOESY Confirm Regiochemistry NOE_Yes NOE: NH2 ↔ Ar-H NOESY->NOE_Yes Indicates H2 present NOE_No NOE: NH2 ↔ Methyl Only NOESY->NOE_No Indicates Pos 2 Blocked NOE_Yes->Conclusion4 Conclusion2 VALIDATED TARGET: 3-Fluoro-6-methyl-2-nitroaniline NOE_No->Conclusion2

Caption: Decision tree for distinguishing the 2-nitro target from the 4-nitro impurity using coupling constants and NOE correlations.

Detailed Experimental Methodologies
Method A: 1D ¹H and ¹⁹F NMR Protocol
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for nitroanilines.[1] DMSO sharpens the exchangeable Amine (
    
    
    ) protons, making NOE analysis with them possible.
  • Concentration: ~10 mg in 0.6 mL solvent.[1]

  • Parameters:

    • Spectral Width: -2 to 14 ppm.[1]

    • Scans: 16 (minimum).

    • Relaxation Delay (

      
      ): 2.0 seconds (ensure quantitative integration).
      
  • Data Interpretation:

    • Look for the Methyl singlet (

      
       ppm).[1]
      
    • Identify the Amine broad singlet (

      
       ppm).[1]
      
    • Critical Region (7.0 - 8.5 ppm): Measure the

      
      -coupling between the two aromatic signals.
      
Method B: 2D Gradient NOESY
  • Mixing Time: 300-500 ms (optimal for small molecules like anilines).[1]

  • Analysis:

    • Locate the Methyl peak on the diagonal.

    • Look for cross-peaks to the aromatic ring protons.

    • Validation Key: In the target (3-Fluoro-6-methyl-2-nitroaniline), the methyl group (Pos 6) is adjacent to H5.[1] You must see a strong NOE between Methyl and one of the aromatic doublets.

References
  • PubChem. (2025).[1] 4-Fluoro-2-methyl-6-nitroaniline Compound Summary. National Library of Medicine. [Link][1]

    • Note: Provides spectral data for the isomer, useful for comparative elimin
  • Note: Reference for synthesis conditions of fluorin
  • Royal Society of Chemistry. (2013).[1] Electronic Supplementary Information: Characterization of Nitroaniline Isomers. [Link]

    • Note: Authoritative source for NMR coupling constants of methyl-nitroanilines.
  • University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

    • Note: Advanced technique for resolving complex F-H splitting p

Sources

Safety Operating Guide

3-Fluoro-6-methyl-2-nitroaniline: Proper Disposal & Handling Procedures

[1][2][3]

Part 1: Executive Safety Assessment

3-Fluoro-6-methyl-2-nitroaniline is a specialized fluorinated intermediate often used in the synthesis of kinase inhibitors and agrochemicals. Its disposal requires a nuanced approach that accounts for two distinct chemical risks: the toxicity inherent to aniline derivatives (methemoglobinemia) and the thermal instability associated with the nitro group.

Unlike standard organic waste, this compound contains a carbon-fluorine (C-F) bond, necessitating specific incineration protocols to prevent the release of hydrofluoric acid (HF) or incomplete combustion byproducts.

Hazard Characterization Table
ParameterSpecificationOperational Implication
Chemical Class Halogenated NitroanilineDO NOT mix with non-halogenated solvents.
Primary Hazards Acute Toxicity (Oral/Dermal), Skin IrritantDouble-gloving (Nitrile) is mandatory.
Reactivity Nitro-aromaticShock/Heat Sensitive. Avoid friction or rotary evaporation to dryness.
Waste Stream Halogenated Organic Requires high-temperature incineration with HF scrubbing.
EPA/RCRA Status Characteristic Waste (Toxic/Reactive)Likely D003 (Reactivity) or listed via toxicity characteristic if tested.

Part 2: Pre-Disposal Segregation Strategy

Effective disposal begins at the bench, not the waste drum. As a scientist, you must understand the causality of incompatibility. Nitroanilines act as weak bases but can decompose explosively in the presence of strong acids or reducing agents due to the high energy of the nitro group.

Chemical Segregation (The "Never-Mix" List)
  • Strong Acids (e.g., Nitric, Sulfuric): Protonation of the amine is exothermic; however, nitration mixtures are notoriously unstable.

  • Strong Reducing Agents (e.g., Hydrazine, Metal Hydrides): Can trigger rapid, uncontrollable reduction of the nitro group, leading to thermal runaway.

  • Oxidizers: Although the molecule is already oxidized (nitro group), mixing with strong oxidizers increases fire risk.

Physical State Management
  • Solids: Dispose of pure solid compound in a dedicated solid waste container. Do not dissolve it solely for the purpose of disposal unless required by your facility's specific liquid waste protocols.

  • Solutions: Solutions containing this compound must be tagged as "Halogenated Solvent Waste" regardless of the solvent used (e.g., even if dissolved in Ethanol, the presence of the Fluorine atom dictates the disposal path).

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. Each step includes a verification check to ensure safety.

Phase A: Solid Waste Disposal (Pure Compound)
  • PPE Verification: Don standard PPE plus double nitrile gloves and a lab coat. If handling >5g, use a powder hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? It is resistant to shock and chemical attack. Glass jars pose a breakage risk which is unacceptable for toxic nitro-compounds.

  • Transfer: Carefully transfer the solid using a disposable antistatic spatula.

    • Check: Wipe the spatula with an acetone-dampened wipe and place the wipe in the same container.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "3-Fluoro-6-methyl-2-nitroaniline, 98%"

    • Hazard Checkboxes: Toxic, Irritant.

  • Secondary Containment: Place the HDPE jar inside a clear plastic bag (zip-lock) before placing it in the satellite accumulation area.

Phase B: Liquid Waste Disposal (Mother Liquors/Solutions)
  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Halogenated Waste" drum (usually compatible with DCM, Chloroform, Acetone, Methanol).

  • pH Check: Verify the solution is neutral (pH 6-8).

    • Mechanism:[1][2] Acidic solutions of nitroanilines can degrade over time, pressurizing the container. If acidic, neutralize slowly with Sodium Bicarbonate before disposal.

  • Transfer: Pour into the Halogenated Organic Waste carboy.

    • Critical: Do not overfill. Leave 10% headspace for vapor expansion.

  • Log Entry: Record the volume and estimated concentration of the fluorinated compound on the waste log. This is vital for the incineration facility to calculate HF scrubber load.

Part 4: Emergency Contingencies

Spill Cleanup (Bench Scale < 10g)
  • Isolate: Evacuate the immediate area.

  • Protect: Wear a full-face respirator if powder is airborne.

  • Contain: Cover the spill with a Dry Absorbent (Vermiculite or Sand).

    • Do NOT use: Paper towels alone (combustible) or sawdust (combustible). Nitro compounds + Combustibles = Fire Hazard.

  • Clean: Scoop the absorbent into a hazardous waste bag.

  • Decontaminate: Wipe the surface with Acetone . The compound is organic-soluble. Follow with a soap and water wash to remove residues that might cause contact dermatitis.

Part 5: Operational Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of 3-Fluoro-6-methyl-2-nitroaniline.

DisposalWorkflowStartWaste Generation:3-Fluoro-6-methyl-2-nitroanilineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidContainerSolidSelect Container:Wide-Mouth HDPE JarSolid->ContainerSolidBaggingSecondary Containment:Seal in Ziploc BagContainerSolid->BaggingLabelSolidLabeling:'Toxic Solid - Organic'List Specific Chemical NameBagging->LabelSolidStorageSatellite Accumulation Area:Segregate from OxidizersLabelSolid->StoragepHCheckCheck pH:Is it Neutral (6-8)?Liquid->pHCheckNeutralizeNeutralize:Slow addition of NaHCO3pHCheck->NeutralizeAcidicStreamCheckSelect Waste Stream:HALOGENATED ORGANICpHCheck->StreamCheckNeutralNeutralize->pHCheckLogLog Entry:Note Fluorine Content(Crucial for Incineration)StreamCheck->LogLog->StorageVendorFinal Disposal:High-Temp Incineration(w/ HF Scrubbing)Storage->Vendor

Caption: Decision matrix for the segregation and packaging of fluorinated nitroaniline waste streams.

Part 6: Regulatory & Scientific Rationale

The Fluorine Factor

The presence of the fluorine atom on the C3 position is the critical logistical factor. Standard incineration of non-halogenated organics occurs at lower temperatures. However, C-F bonds are exceptionally strong (approx. 485 kJ/mol).

  • Requirement: This waste must be directed to facilities equipped with High-Temperature Incineration (HTI) (>1100°C) and caustic scrubbers.

  • Risk: Improper disposal in non-halogenated streams can lead to the formation of HF gas in the incinerator stack, damaging equipment and violating EPA emission standards [1].

RCRA Compliance

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • While 3-Fluoro-6-methyl-2-nitroaniline is not explicitly P-listed or U-listed by name, it must be evaluated for characteristics.

  • D003 (Reactivity): If the specific isomer batch shows signs of instability (e.g., old, dry crystals), it may be classified as reactive.

  • Generator Responsibility: The waste generator is legally responsible for accurate characterization. When in doubt, over-classify as "Toxic, Reactive, Halogenated" to ensure the highest safety margin during transport [2].

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. EPA Technical Guidance.[3][4] Available at: [Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. EPA530-F-11-003. Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Nitroaniline Derivatives. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). Available at: [Link]

Personal protective equipment for handling 3-Fluoro-6-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the safety, handling, and disposal protocols for 3-Fluoro-6-methyl-2-nitroaniline (CAS 1393442-58-4).[1] It is designed for researchers requiring immediate, actionable safety data beyond standard Safety Data Sheets (SDS).

Part 1: Executive Safety Assessment

Compound Identity:

  • Chemical Name: 3-Fluoro-6-methyl-2-nitroaniline[1][2][3][4][5]

  • CAS Number: 1393442-58-4[1][2][3][4][5]

  • Chemical Class: Fluorinated Nitroaniline

  • Physical State: Solid (typically yellow/orange powder)

Core Hazard Directive: Treat this compound as a Methemoglobinemia Inducer and a Skin Absorption Hazard . While specific toxicological data for this isomer is limited, the fluorinated nitroaniline pharmacophore is lipophilic, facilitating rapid transdermal absorption. Inhalation or skin contact may interfere with the blood's oxygen-carrying capacity (cyanosis).[1][6]

GHS Classification (Inferred from Structural Analogs):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Harmful/Toxic).

  • Skin/Eye Irritation: Category 2 (Irritant).[7]

  • STOT-SE: Category 3 (Respiratory Irritation).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE ComponentMaterial StandardOperational Logic
Primary Gloves Laminate Film (e.g., Silver Shield®) Nitroanilines can permeate nitrile rubber.[1] Laminate offers >480 min breakthrough time.
Secondary Gloves Nitrile (5 mil minimum) Worn over laminate gloves to provide dexterity and grip. Change immediately upon splash.[8]
Respiratory Fume Hood (Face Velocity >100 fpm) Primary containment. If working outside a hood (weighing), use a P100/N95 particulate respirator .
Body Protection Tyvek® Lab Coat / Sleeve Covers Cotton lab coats absorb nitro-compounds. Impervious Tyvek prevents dermal contact.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne.

Part 3: Operational Protocols

Weighing & Transfer (Critical Control Point)
  • The Hazard: Static electricity can disperse the fine powder, leading to inhalation or surface contamination.

  • Protocol:

    • Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure.

    • Containment: Weigh inside a secondary container (e.g., a tared vial inside a beaker) to catch stray particles.

    • Solvent Dampening: If possible, dissolve the solid directly in the transport vial before moving it to the reaction vessel to eliminate dust risk.

Reaction Setup
  • Vessel Choice: Use closed systems (septum-capped vials or round-bottom flasks). Avoid open beakers.

  • Temperature Control: Nitroanilines can be thermally unstable. Ensure reflux condensers are active before heating.

  • Incompatibility: Keep away from strong acids and strong oxidizers (risk of vigorous nitration/oxidation).[9][10]

Decontamination & Spill Response
  • Dry Spill: Do NOT sweep. Use a HEPA-filtered vacuum or wet-wipe method (dampen paper towel with ethanol) to avoid generating dust.[1]

  • Surface Decon: Nitroanilines leave persistent residues.

    • Wipe with Ethanol (solubilizes the organic).

    • Follow with Soap and Water (removes the residue).

    • Check for yellow discoloration on wipes; repeat until clear.

Part 4: Waste Disposal & Logic

Disposal Classification: Halogenated Organic Solvent Waste .

  • Do NOT mix with non-halogenated waste (the fluorine atom requires specific incineration protocols to prevent HF formation in the incinerator).

  • Do NOT flush down the drain.[7][9][10] Aquatic toxicity is high for nitro-aromatics.[1]

Disposal Workflow:

  • Solid Waste: Dissolve in a minimal amount of acetone/ethanol.

  • Liquid Waste: Transfer to the "Halogenated Organic" carboy.

  • Contaminated PPE: Double-bag gloves and wipes; dispose of as solid hazardous waste.

Part 5: Safe Handling Workflow (Visualization)

The following diagram illustrates the "Cradle-to-Grave" workflow for handling this compound, emphasizing the critical decision points for safety.

SafeHandling Start Start: Handling Request RiskAssess Risk Assessment: Check Ventilation & Static Start->RiskAssess PPE Don PPE: Laminate + Nitrile Gloves Tyvek Sleeves RiskAssess->PPE Weighing Weighing (Inside Hood): Use Anti-Static Gun Secondary Containment PPE->Weighing SpillCheck Spill or Dust Generated? Weighing->SpillCheck Reaction Reaction/Synthesis: Closed System SpillCheck->Reaction No Emerg Emergency Response: HEPA Vac + Wet Wipe SpillCheck->Emerg Yes Decon Decontamination: 1. Ethanol Wipe 2. Soap/Water Wash Reaction->Decon Disposal Disposal: Segregate as Halogenated Waste Decon->Disposal Emerg->Disposal

Caption: Operational workflow for 3-Fluoro-6-methyl-2-nitroaniline, highlighting the critical "Spill Check" decision node and specific decontamination steps.

References

  • ChemicalBook. (2022). 3-Fluoro-6-Methyl-2-nitroaniline (CAS 1393442-58-4) Properties and Safety. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Nitroaniline (Analogue Safety Profile). Retrieved from

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile vs. Nitro-compounds. Retrieved from

  • BLD Pharm. (2024). 3-Fluoro-2-methyl-6-nitroaniline (Isomer Analog) Safety Data. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-6-methyl-2-nitroaniline
Reactant of Route 2
3-Fluoro-6-methyl-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.